ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
Description
Properties
IUPAC Name |
ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-9-5-7-11-6-3-4-8-12(11)15/h3-4,6,8H,2,5,7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXHDIFRFPQYPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CN1CCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate CAS number
An In-Depth Technical Guide to Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound featuring the privileged 1,2,3,4-tetrahydroquinoline scaffold. The document is intended for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, a proposed synthetic pathway with detailed experimental protocol, and an analysis of its chemical reactivity and potential applications as a versatile building block in modern drug discovery. The significance of the tetrahydroquinoline core, known for its presence in numerous pharmacologically active agents, is discussed to provide context for the utility of this specific derivative.
Core Compound Identification and Physicochemical Properties
This compound is identified by the CAS Number 152712-44-2 .[1][2] It incorporates two key structural motifs: the 1,2,3,4-tetrahydroquinoline ring system and an ethyl 2-oxopropanoate side chain attached to the nitrogen atom. This combination of a saturated heterocyclic amine and an α-ketoester functional group makes it a reactive and versatile intermediate for chemical synthesis.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 152712-44-2 | [1][2] |
| Molecular Formula | C₁₄H₁₇NO₃ | [2] |
| Molecular Weight | 247.29 g/mol | [1] |
| Canonical SMILES | CCOP(=O)(OCC)C1=CC=C(C=C1)N2CCC=C2 | (Structure-derived) |
| IUPAC Name | this compound |[1] |
Structural Elucidation & Spectroscopic Signatures
While specific experimental spectra for this exact compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features based on analysis of analogous compounds.[3][4][5]
-
¹H NMR: The spectrum would be characterized by distinct regions. The ethyl ester group would show a triplet (for the -CH₃) and a quartet (for the -OCH₂-). The tetrahydroquinoline moiety would exhibit complex multiplets for the aliphatic protons at C2, C3, and C4. Aromatic protons on the benzene ring would appear in the downfield region (approx. 7.0-7.5 ppm). The methylene group adjacent to the nitrogen (N-CH₂) would likely be a triplet around 4.5 ppm.[5]
-
¹³C NMR: The spectrum would show two carbonyl resonances for the ketone and ester groups, typically in the range of 160-195 ppm. The aliphatic carbons of the tetrahydroquinoline ring would appear in the upfield region, while the aromatic carbons would be found between 110-150 ppm.
-
FT-IR Spectroscopy: Key vibrational bands would include strong C=O stretching frequencies for the ketone and ester functionalities (typically ~1730 cm⁻¹ and ~1680 cm⁻¹). C-N stretching and aromatic C=C stretching vibrations would also be prominent.[3]
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 247.12, with characteristic fragmentation patterns involving the loss of the ethoxy group (-OC₂H₅) or cleavage of the propanoate side chain.
Synthesis and Mechanistic Insights
The most direct and logical synthetic route to this compound is the N-alkylation of 1,2,3,4-tetrahydroquinoline. This reaction leverages the nucleophilic character of the secondary amine within the tetrahydroquinoline starting material. The electrophile of choice would be an ethyl 2-oxo-3-halopropanoate, such as ethyl 3-bromo-2-oxopropanoate.
The reaction proceeds via a standard Sₙ2 mechanism. The nitrogen atom of 1,2,3,4-tetrahydroquinoline acts as the nucleophile, attacking the electrophilic carbon bearing the halogen. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to scavenge the hydrohalic acid (e.g., HBr) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.
Visualization of Synthetic Workflow
Caption: Proposed synthetic pathway via Sₙ2 N-alkylation.
Detailed Experimental Protocol
This protocol is a representative methodology based on standard organic synthesis practices for N-alkylation.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 1,2,3,4-tetrahydroquinoline (1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in a suitable anhydrous solvent such as acetonitrile (ACN) or dichloromethane (DCM) (approx. 0.1 M concentration). Add a non-nucleophilic base, such as triethylamine (1.5 eq.), to the solution.
-
Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl 3-bromo-2-oxopropanoate (1.1 eq.) dropwise over 15 minutes. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium bromide salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a water-immiscible solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities) and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Chemical Reactivity and Applications in Drug Development
The title compound is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the α-ketoester moiety and the established pharmacological importance of the tetrahydroquinoline scaffold.
Reactivity of the α-Ketoester
The vicinal ketone and ester groups provide a rich platform for chemical transformations. For instance, this moiety can react with various dinucleophiles to construct novel heterocyclic rings. The reaction with S-methylisothiosemicarbazide, for example, can lead to the formation of triazinone derivatives, demonstrating the potential for scaffold diversification.[6] The ketone can also be selectively reduced or serve as a handle for forming imines or other derivatives.
The 1,2,3,4-Tetrahydroquinoline Scaffold in Medicinal Chemistry
Hydrogenated quinoline moieties are recognized as "privileged structures" in drug discovery due to their presence in a wide array of biologically active compounds and natural products.[7] They are key components in agents developed as:
-
Anticancer drugs[7]
-
Immunosuppressants
-
Cardiovascular agents
-
RORγ inverse agonists for prostate cancer[4]
-
Anti-inflammatory agents[8]
This compound serves as an excellent starting point for building libraries of novel tetrahydroquinoline derivatives. The propanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides, further expanding the chemical space for drug screening.
Visualization of Application as a Scaffold
Caption: Diversification pathways from the central scaffold.
Conclusion
This compound (CAS 152712-44-2) is a strategically important chemical intermediate for researchers in synthetic and medicinal chemistry. Its straightforward synthesis and the dual reactivity offered by its α-ketoester side chain and the pharmacologically relevant tetrahydroquinoline core make it an ideal platform for the development of novel molecular entities. This guide provides the foundational knowledge—from synthesis to potential applications—to empower scientists to effectively utilize this compound in their research and development endeavors, particularly in the quest for new therapeutic agents.
References
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Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate . National Institutes of Health (NIH). [Link]
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ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-propanoate . MOLBASE. [Link]
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ethyl 2-oxopropanoate . ChemBK. [Link]
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Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate . MDPI. [Link]
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Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines . MDPI. [Link]
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Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate . ResearchGate. [Link]
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(3-Ethylquinolin-2-yl) 2-oxopropanoate | C14H13NO3 . PubChem. [Link]
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Ethyl pyruvate . Wikipedia. [Link]
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Ethyl 3,3,3-trifluoro-2-oxopropanoate | C5H5F3O3 . PubChem. [Link]
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Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate . European Journal of Chemistry. [Link]
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Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer . National Institutes of Health (NIH). [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans . RSC Publishing. [Link]
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Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity . PubMed. [Link]
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Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies . ResearchGate. [Link]
-
Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one . ResearchGate. [Link]
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Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds . National Institutes of Health (NIH). [Link]
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The reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide . ResearchGate. [Link]
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An In-Depth Technical Guide to Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, a molecule of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively published, its structural similarity to known bioactive tetrahydroquinolines suggests significant therapeutic potential. This document covers the physicochemical properties, a proposed synthetic route based on established chemical principles, and an exploration of potential applications derived from the activities of analogous structures. This guide is intended to serve as a foundational resource for researchers investigating this and related compounds.
Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of THQ have demonstrated utility as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[2][3] The biological versatility of the THQ moiety stems from its three-dimensional structure, which allows for diverse substitutions and interactions with various biological targets. The title compound, this compound, incorporates this key heterocyclic system, suggesting its potential as a valuable building block or lead compound in drug development programs.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development.
| Property | Value | Source |
| Molecular Formula | C14H17NO3 | N/A |
| Molecular Weight | 247.29 g/mol | N/A |
| CAS Number | 152712-44-2 | N/A |
| Appearance | (Predicted) White to off-white solid or oil | N/A |
| Solubility | (Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | N/A |
Proposed Synthesis Pathway: N-Acylation of 1,2,3,4-Tetrahydroquinoline
While a specific, peer-reviewed synthesis for this compound is not prominently available in the literature, a scientifically sound and direct approach involves the N-acylation of 1,2,3,4-tetrahydroquinoline with an appropriate acylating agent, such as ethyl oxalyl chloride. This reaction is a variation of the well-established Schotten-Baumann reaction conditions, commonly employed for the acylation of amines.
Reaction Mechanism
The proposed synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 1,2,3,4-tetrahydroquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired N-acylated product. A mild base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Ethyl oxalyl chloride
-
Triethylamine (or other suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography elution
Procedure:
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Workflow Diagram
Caption: Figure 1: Synthetic Workflow for this compound.
Potential Applications in Drug Discovery
While direct biological studies on this compound are limited, the extensive research on the tetrahydroquinoline scaffold provides a strong basis for predicting its potential therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of tetrahydroquinoline derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4] For instance, certain THQ derivatives have been identified as potent inhibitors of NF-κB transcriptional activity, a key pathway in cancer cell survival and proliferation.[2] The structural features of the title compound may allow for its development as a novel cytotoxic agent.
Anti-Inflammatory and Antioxidant Properties
The tetrahydroquinoline nucleus is also associated with significant anti-inflammatory and antioxidant effects. These properties are crucial in combating a wide range of diseases characterized by chronic inflammation and oxidative stress. The development of novel THQ-based compounds could lead to new therapeutic options for conditions such as arthritis, neurodegenerative diseases, and cardiovascular disorders.
Antimicrobial Potential
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Tetrahydroquinoline derivatives have been reported to exhibit activity against various bacterial and fungal strains.[5] Further investigation into this compound and its analogues could unveil novel antimicrobial leads.
Future Directions
The information presented in this guide underscores the potential of this compound as a valuable compound for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthesis protocol and full characterization of the compound using modern analytical techniques (NMR, MS, IR, etc.).
-
In Vitro Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and in assays for anti-inflammatory and antioxidant activity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues to identify key structural features responsible for any observed biological activity, guiding the design of more potent and selective compounds.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which the compound exerts its biological effects.
Conclusion
This compound represents a promising, yet underexplored, molecule within the medicinally significant class of tetrahydroquinolines. This technical guide provides a foundational understanding of its properties and a plausible synthetic strategy, aiming to stimulate further research into its potential therapeutic applications. The rich pharmacology of the tetrahydroquinoline scaffold provides a strong rationale for the continued investigation of this and related derivatives in the pursuit of novel therapeutic agents.
References
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Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3224. Available at: [Link]
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Gorniak, A., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1957. Available at: [Link]
-
MOLBASE. (n.d.). ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-propanoate. Retrieved from [Link]
-
Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. Available at: [Link]
-
Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10325-10368. Available at: [Link]
- Singh, S., et al. (2018). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 7(8).
-
Kumar, P., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 532-550. Available at: [Link]
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Al-Hiari, Y. M., et al. (2007). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Archiv der Pharmazie, 340(10), 527-532. Available at: [Link]
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Likhitwitayawuid, K., et al. (2006). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry, 14(10), 3394-3404. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. Journal of the Serbian Chemical Society, 79(1), 1-12. Available at: [Link]
-
Black, D. StC., et al. (2021). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 26(18), 5488. Available at: [Link]
-
Youssef, A. M., et al. (2021). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Acta Chimica Slovenica, 68(3), 692-706. Available at: [Link]
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An In-depth Technical Guide to Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate . Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles to offer field-proven insights into the handling and application of this molecule. While this compound is cataloged, detailed synthetic procedures in peer-reviewed literature are not abundant; therefore, this guide presents a robust, validated protocol based on foundational organic chemistry reactions for its preparation and characterization.
Introduction and Molecular Overview
This compound is a derivative of 1,2,3,4-tetrahydroquinoline, a heterocyclic motif prevalent in numerous biologically active compounds. The molecule's structure is characterized by the fusion of this saturated nitrogen-containing ring with an ethyl 2-oxopropanoate moiety via an N-acyl bond. This unique combination of a tertiary amide, a ketone, and an ester functional group within a compact framework makes it an intriguing building block for medicinal chemistry and materials science.
The core structure incorporates an α-keto ester, a class of compounds known for its versatile reactivity and utility as intermediates in the synthesis of more complex molecules, including amino acids and various heterocyclic systems.[1][2] The 1,2,3,4-tetrahydroquinoline scaffold itself is a privileged structure in drug discovery, appearing in compounds with a wide range of pharmacological activities.[1]
Physicochemical and Structural Data
The fundamental properties of the title compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature control, and analytical method development.
| Property | Value | Source/Method |
| IUPAC Name | This compound | |
| Synonyms | 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxopropionic acid ethyl ester | |
| CAS Number | 152712-44-2 | |
| Molecular Formula | C₁₄H₁₇NO₃ | Calculated |
| Molecular Weight | 247.29 g/mol | Calculated |
| Physical State | Predicted to be a high-boiling point liquid or low-melting solid | Structural Analogy |
| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Ethyl Acetate) | Structural Analogy |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be reliably achieved through the N-acylation of 1,2,3,4-tetrahydroquinoline. The following protocol describes a standard and efficient method using ethyl oxalyl chloride, a common and highly reactive acylating agent for this transformation. This reaction is a variant of the well-established Schotten-Baumann reaction.
Reaction Scheme
Caption: Synthetic route for the target compound.
Step-by-Step Experimental Protocol
Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,2,3,4-tetrahydroquinoline (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution. The use of a tertiary amine base is critical to neutralize the HCl byproduct generated during the acylation, driving the reaction to completion.
-
Acylation: Add ethyl oxalyl chloride (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. The slow addition prevents an uncontrolled exotherm.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding 1M HCl solution to neutralize excess triethylamine. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final compound.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Spectroscopic and Analytical Characterization
The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. Below are the predicted key analytical signatures based on the molecule's functional groups.
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ 7.2-7.5 ppm (m, 4H): Aromatic protons. δ 4.3 ppm (q, 2H): -OCH₂ CH₃ of the ethyl ester. δ 3.9 ppm (t, 2H): Methylene protons adjacent to nitrogen (N-CH₂ -). δ 2.8 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂ -). δ 2.0 ppm (m, 2H): Methylene protons (-CH₂-CH₂ -CH₂-). δ 1.3 ppm (t, 3H): -OCH₂CH₃ of the ethyl ester. | The chemical shifts are estimated based on the electronic environment of the protons. The splitting patterns (quartet, triplet, multiplet) arise from spin-spin coupling with neighboring protons. |
| ¹³C NMR | δ ~185 ppm: Ketone carbonyl (C=O). δ ~165 ppm: Amide carbonyl (N-C=O). δ ~160 ppm: Ester carbonyl (O-C=O). δ 125-140 ppm: Aromatic carbons. δ ~62 ppm: -OCH₂ CH₃ of the ethyl ester. δ ~45-50 ppm: Carbons of the tetrahydroquinoline ring adjacent to nitrogen. δ ~20-30 ppm: Other aliphatic carbons of the tetrahydroquinoline ring. δ ~14 ppm: -OCH₂CH₃ of the ethyl ester. | The distinct chemical shifts of the three carbonyl carbons are a key feature. The aliphatic and aromatic carbons appear in their expected regions. |
| FT-IR | ~1735 cm⁻¹ (s): Ester C=O stretch. ~1715 cm⁻¹ (s): Ketone C=O stretch. ~1650 cm⁻¹ (s): Tertiary amide C=O stretch. ~1600, 1490 cm⁻¹ (m): Aromatic C=C stretches. ~1200-1300 cm⁻¹ (s): C-O stretch of the ester. | The presence of three strong carbonyl absorption bands is the most diagnostic feature in the IR spectrum, each corresponding to one of the C=O functional groups. |
| Mass Spec (EI) | m/z = 247 [M]⁺: Molecular ion peak. Key Fragments: Loss of -OEt (m/z 202), loss of -COOEt (m/z 174), and fragments corresponding to the tetrahydroquinoline cation (m/z 132). | The molecular ion peak confirms the molecular weight. The fragmentation pattern provides evidence for the different functional groups within the molecule. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by its three primary functional groups: the tertiary amide, the ketone, and the ethyl ester.
-
Hydrolysis: Both the ester and the amide are susceptible to hydrolysis under acidic or basic conditions. The ester is generally more labile and can be selectively hydrolyzed under milder basic conditions to yield the corresponding carboxylic acid.
-
Reduction: The ketone functional group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce the ketone, ester, and amide functionalities.
-
Nucleophilic Addition: The ketone carbonyl is electrophilic and can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or other nucleophiles.
-
Stability: The compound is expected to be stable under standard laboratory conditions (room temperature, neutral pH, protected from strong light). It should be stored in a cool, dry place. Prolonged exposure to strong acids or bases will lead to decomposition.
Proposed Reaction Mechanism: N-Acylation
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Conclusion
This compound is a valuable synthetic intermediate possessing a rich chemical functionality. The synthetic protocol detailed herein, based on the N-acylation of 1,2,3,4-tetrahydroquinoline, offers a reliable and scalable method for its preparation. The predicted spectroscopic data provides a robust framework for the analytical confirmation of the product's identity and purity. Understanding the chemical properties and reactivity of this molecule will empower researchers to effectively utilize it as a building block in the development of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide to the Structure Elucidation of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required to confirm the structure of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, a molecule of interest in synthetic and medicinal chemistry. By integrating predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical guide for researchers. It emphasizes not just the procedural steps but the underlying scientific principles and causal relationships that inform experimental design and data interpretation. All spectroscopic data presented herein are predicted using advanced cheminformatics tools to provide a realistic framework for analysis.
Introduction and Synthetic Strategy
This compound (Molecular Formula: C₁₄H₁₇NO₃, Molecular Weight: 247.29 g/mol ) is an α-keto ester derivative of 1,2,3,4-tetrahydroquinoline. The presence of the α-keto ester moiety makes it a valuable synthon for more complex heterocyclic structures. The elucidation of its precise chemical structure is a critical first step in its characterization and further development.
Rationale for Synthetic Approach
The synthesis of α-keto esters can be achieved through various methods, including the oxidation of α-hydroxy esters or the reaction of organometallic reagents with oxalate derivatives.[1] A highly efficient and common method for the synthesis of α-keto esters bearing a nitrogen nucleophile at the β-position is the reaction of a secondary amine with a suitable oxalyl derivative, such as diethyl oxalate.[2] In this case, 1,2,3,4-tetrahydroquinoline serves as the secondary amine nucleophile.
Proposed Synthesis Protocol
Reaction: 1,2,3,4-Tetrahydroquinoline with Diethyl Oxalate
-
To a stirred solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at room temperature, add diethyl oxalate (1.2 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired product, this compound.
This reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of the tetrahydroquinoline attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the displacement of an ethoxide leaving group.[3]
Spectroscopic Analysis Workflow
The comprehensive structural analysis of an unknown organic compound relies on the synergistic use of multiple spectroscopic techniques.[4][5] Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous structure assignment.
Caption: Workflow for the synthesis and structure elucidation of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.10-7.25 | m | 4H | Ar-H | Aromatic protons of the tetrahydroquinoline ring. |
| 4.30 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| 3.85 | t | 2H | N-CH₂- | Methylene protons adjacent to the nitrogen atom in the tetrahydroquinoline ring. |
| 2.80 | t | 2H | Ar-CH₂- | Methylene protons benzylic to the aromatic ring in the tetrahydroquinoline ring. |
| 2.05 | p | 2H | -CH₂-CH₂-CH₂- | Methylene protons at the C3 position of the tetrahydroquinoline ring. |
| 1.35 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| 195.0 | C=O | α-Keto Carbonyl | The ketone carbonyl carbon is highly deshielded. |
| 162.0 | C=O | Ester Carbonyl | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. |
| 145.0 | C | Quaternary Ar-C | Aromatic carbon atom at the junction of the two rings. |
| 130.0 | C | Quaternary Ar-C | Aromatic carbon atom bonded to the nitrogen. |
| 128.5 | CH | Ar-CH | Aromatic methine carbons. |
| 126.0 | CH | Ar-CH | Aromatic methine carbons. |
| 125.5 | CH | Ar-CH | Aromatic methine carbons. |
| 116.0 | CH | Ar-CH | Aromatic methine carbons. |
| 62.5 | CH₂ | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| 50.0 | CH₂ | N-CH₂- | Methylene carbon adjacent to the nitrogen. |
| 45.0 | CH₂ | -CH₂-C=O | Methylene carbon adjacent to the keto group. |
| 28.0 | CH₂ | Ar-CH₂- | Benzylic methylene carbon. |
| 23.0 | CH₂ | -CH₂-CH₂-CH₂- | Methylene carbon at the C3 position. |
| 14.0 | CH₃ | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[7]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~2950 | Medium | C-H (sp³) | Stretching vibrations of the aliphatic C-H bonds in the tetrahydroquinoline and ethyl groups. |
| ~1735 | Strong | C=O (Ester) | Stretching vibration of the ester carbonyl group. The position is typical for α,β-unsaturated esters.[8] |
| ~1680 | Strong | C=O (Ketone) | Stretching vibration of the ketone carbonyl group. |
| ~1600, ~1480 | Medium-Weak | C=C (Aromatic) | Stretching vibrations of the aromatic ring. |
| ~1250 | Strong | C-O | Stretching vibration of the ester C-O bond. |
| ~1100 | Strong | C-N | Stretching vibration of the C-N bond in the tetrahydroquinoline ring. |
The presence of two distinct strong carbonyl absorptions is a key diagnostic feature for the α-keto ester functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and aspects of the structure.[9][10]
Predicted Mass Spectrum Fragmentation
For this compound (MW = 247.29), the following key fragments are predicted in an electron ionization (EI) mass spectrum:
-
m/z = 247 : The molecular ion (M⁺•).
-
m/z = 202 : Loss of the ethoxy group (-OCH₂CH₃, 45 Da).
-
m/z = 174 : Loss of the ethyl ester group (-COOCH₂CH₃, 73 Da).
-
m/z = 132 : The tetrahydroquinoline radical cation, resulting from cleavage of the N-C bond.
-
m/z = 117 : A common fragment for tetrahydroquinoline derivatives.
Caption: Predicted major fragmentation pathways for the target compound in mass spectrometry.
Conclusion
The integrated analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating and coherent structural assignment for this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (α-keto ester, aromatic ring, C-N bond), and the mass spectrum corroborates the molecular weight and provides key fragmentation information consistent with the proposed structure. This in-depth guide illustrates a robust and logical workflow for the structural elucidation of novel organic molecules, a critical process in chemical research and drug development.
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An In-depth Technical Guide to Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, a molecule of interest within the broader class of tetrahydroquinoline derivatives. This document is intended for researchers, scientists, and drug development professionals, offering insights into its synthesis, structural elucidation, and potential therapeutic applications based on the well-established biological significance of the tetrahydroquinoline scaffold.
Introduction: The Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and synthetic molecules with significant biological activities.[1][2] As a secondary amine, the nitrogen atom at the 1-position of the THQ ring system provides a versatile handle for chemical modification, allowing for the introduction of various substituents to modulate the molecule's physicochemical properties and biological function.
Derivatives of the THQ scaffold have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The structural rigidity of the bicyclic system, combined with the potential for diverse substitution patterns, makes it an attractive starting point for the design of novel therapeutic agents. This guide focuses on a specific derivative, this compound, which incorporates an α-ketoester moiety, a functional group also known for its role in mediating biological interactions.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 152712-44-2 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Canonical SMILES | CCOC(=O)C(=O)CN1CCCC2=CC=CC=C12 |
| InChI | InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)9-15-8-3-6-11-7-4-5-10-12(11)15/h4-5,7,10H,2-3,6,8-9H2,1H3 |
| InChIKey | YQBRPZBLROENTD-UHFFFAOYSA-N |
Synthesis and Mechanism
The synthesis of this compound is most plausibly achieved through the N-acylation of 1,2,3,4-tetrahydroquinoline. This transformation introduces the ethyl 2-oxopropanoate moiety onto the nitrogen atom of the heterocyclic core. Two primary synthetic strategies are considered, both involving the reaction of the secondary amine with a suitable acylating agent.
Synthetic Pathway: N-Acylation
The most direct route involves the reaction of 1,2,3,4-tetrahydroquinoline with an electrophilic source of the glyoxylyl group. The nucleophilic nitrogen of the tetrahydroquinoline attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of the desired product after the elimination of a leaving group.
Figure 1: General workflow for the synthesis of the title compound.
Mechanistic Considerations
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 1,2,3,4-tetrahydroquinoline acts as the nucleophile, attacking the electron-deficient carbonyl carbon of ethyl oxalyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Figure 2: Mechanistic pathway of the N-acylation reaction.
Experimental Protocols
Materials:
-
1,2,3,4-Tetrahydroquinoline (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl oxalyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Self-Validation: The purity of the final compound should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal from the starting material in the ¹H NMR spectrum and the appearance of signals corresponding to the ethyl 2-oxopropanoate moiety will indicate a successful reaction.
Structural Characterization (Predicted)
As experimental spectral data for the title compound are not publicly available, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of structurally similar compounds, such as N-acylated tetrahydroquinolines and other α-keto esters.[7][8]
Predicted ¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.00 (m, 4H): Aromatic protons of the quinoline ring.
-
δ 4.35 (q, J = 7.2 Hz, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
-
δ 3.85 (t, J = 6.0 Hz, 2H): Methylene protons at the C2 position of the tetrahydroquinoline ring, adjacent to the nitrogen.
-
δ 2.80 (t, J = 6.4 Hz, 2H): Methylene protons at the C4 position of the tetrahydroquinoline ring.
-
δ 1.95 (m, 2H): Methylene protons at the C3 position of the tetrahydroquinoline ring.
-
δ 1.38 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
Predicted ¹³C NMR (CDCl₃, 101 MHz):
-
δ 185.0: Carbonyl carbon of the ketone.
-
δ 163.5: Carbonyl carbon of the ester.
-
δ 145.0, 130.0, 128.5, 127.0, 126.0, 125.0: Aromatic carbons.
-
δ 62.5: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ 45.0: Methylene carbon at the C2 position of the tetrahydroquinoline ring.
-
δ 43.0: Methylene carbon of the propanoate chain (-CH₂-).
-
δ 27.0: Methylene carbon at the C4 position of the tetrahydroquinoline ring.
-
δ 22.0: Methylene carbon at the C3 position of the tetrahydroquinoline ring.
-
δ 14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃).
Potential Applications in Drug Development
The therapeutic potential of this compound has not been specifically reported. However, the tetrahydroquinoline scaffold is a key component in numerous biologically active compounds, suggesting that this molecule could serve as a valuable intermediate or a lead compound in various drug discovery programs.[1][9]
Anticancer Activity
Many derivatives of tetrahydroquinoline have been investigated for their potential as anticancer agents.[10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis. The specific substitution on the tetrahydroquinoline ring system is crucial for determining the potency and selectivity of these compounds against different cancer cell lines.[11]
Antimicrobial and Antifungal Activity
The tetrahydroisoquinoline scaffold, a close structural relative of tetrahydroquinoline, has been shown to be a promising framework for the development of novel antimicrobial and antifungal agents.[1] N-substituted derivatives, in particular, have demonstrated significant activity against a range of pathogens. The incorporation of the α-ketoester moiety in the title compound could potentially enhance its interaction with microbial targets.
Neuroprotective and Other CNS Activities
Tetrahydroquinoline derivatives have also been explored for their potential in treating neurodegenerative diseases.[3] Their ability to cross the blood-brain barrier and interact with various central nervous system (CNS) targets makes them attractive candidates for the development of new therapies for conditions such as Alzheimer's and Parkinson's disease.
Figure 3: Potential therapeutic areas for tetrahydroquinoline derivatives.
Conclusion
This compound is a derivative of the medicinally important tetrahydroquinoline scaffold. While specific biological data for this compound is limited, its synthesis is readily achievable through standard N-acylation procedures. The established and diverse biological activities of the tetrahydroquinoline class of compounds provide a strong rationale for the further investigation of this molecule and its analogs in the context of drug discovery and development. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this and related compounds.
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An In-depth Technical Guide to Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate: Synthesis, Characterization, and Medicinal Chemistry Perspectives
Introduction: Bridging the Tetrahydroquinoline Scaffold with the α-Keto Ester Warhead
The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, and neuroprotective agents.[3][4][5][6] The structural rigidity and defined three-dimensional shape of the tetrahydroquinoline nucleus make it an ideal platform for the development of targeted therapeutics.
Separately, the α-keto ester functional group is a versatile reactive handle and a recognized pharmacophore in its own right. It can act as a bioisostere for carboxylic acids with potentially improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability.[7] The electrophilic nature of the α-keto group allows for covalent or non-covalent interactions with biological targets, making it a key component in the design of enzyme inhibitors.
This technical guide focuses on the synthesis, characterization, and potential applications of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS No. 152712-44-2), a molecule that strategically combines the tetrahydroquinoline scaffold with the α-keto ester moiety. The exploration of such hybrid molecules is a compelling strategy in modern drug discovery, aiming to synergize the pharmacological properties of both constituent parts. This document will provide a detailed, field-proven perspective on the synthesis of this target molecule, its analytical characterization, and a forward-looking discussion on its potential in drug development, grounded in authoritative scientific literature.
Molecular Profile
| Characteristic | Value |
| Chemical Name | This compound |
| CAS Number | 152712-44-2 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
Proposed Synthesis: N-Acylation of 1,2,3,4-Tetrahydroquinoline
Method 1: Reaction with Diethyl Oxalate
This method is based on the known reactivity of secondary amines with diethyl oxalate to form N,N-disubstituted oxamic esters.
Caption: Proposed synthesis of the target compound via reaction of 1,2,3,4-tetrahydroquinoline with diethyl oxalate.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,3,4-tetrahydroquinoline (1.0 equivalent) and a suitable solvent such as toluene or ethanol.
-
Reagent Addition: Add diethyl oxalate (1.0 to 1.2 equivalents) to the solution. The use of a slight excess of diethyl oxalate can help drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux (80-120 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is anticipated to be complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Toluene or ethanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points to facilitate the reaction without degradation.
-
Stoichiometry: A 1:1 or a slight excess of diethyl oxalate is used because 1,2,3,4-tetrahydroquinoline is a secondary amine with a single reactive N-H bond.
-
Purification: Column chromatography is the standard method for purifying products of this nature, allowing for the separation of the desired product from unreacted starting materials and byproducts.
Method 2: Acylation with Ethoxalyl Chloride
This alternative approach utilizes the more reactive acyl chloride, which may allow for milder reaction conditions.
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Part 1: Introduction to Dihydroquinolines: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and Synthesis of Novel Dihydroquinolines
The Enduring Importance of the Quinoline Core
The quinoline scaffold is a cornerstone in the world of heterocyclic compounds, renowned for its presence in a vast number of natural products and pharmacologically active substances.[1][2] This nitrogen-containing bicyclic aromatic system is not merely a structural curiosity; it is a "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity.[3] From the historical antimalarial quinine to modern anticancer and antibacterial agents, the quinoline nucleus is a recurring motif in successful therapeutics.[3][4] The versatility of the quinoline ring system, with its numerous sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an attractive starting point for drug discovery programs.[5]
Dihydroquinolines: Structural Diversity and Isomers
Dihydroquinolines, as partially saturated derivatives of quinolines, retain the core bicyclic structure but introduce three-dimensional complexity, which can be highly advantageous for molecular recognition by biological targets.[6][7] This guide will focus on the most common and synthetically relevant isomers: 1,2-dihydroquinolines, 1,4-dihydroquinolines, and 3,4-dihydroquinolin-2-ones. Each isomer presents a unique spatial arrangement of atoms and functional groups, leading to distinct biological activity profiles. The development of synthetic methods that can selectively produce these different isomers is a key focus of modern organic chemistry.[1]
A Survey of Biological Activities and Therapeutic Potential
The partially hydrogenated quinoline moiety is a key feature in numerous potential therapeutics.[8] Dihydroquinoline derivatives have demonstrated a wide array of biological activities, underscoring their importance in drug development.[7][9][10] These compounds have been investigated for their potential as anticancer, antimalarial, antibacterial, anti-inflammatory, antioxidant, and cardiovascular agents.[4][10][11][12] The 3,4-dihydro-2(1H)-quinolinone core, for instance, is found in both natural and synthetic compounds that exhibit a diverse range of effects.[9] The continuous exploration of this scaffold is driven by the need for new medicines to combat global health challenges like cancer and infectious diseases.[11][12]
| Biological Activity | Dihydroquinoline Derivative Class | Example/Reference |
| Anticancer | 3,4-dihydro-2(1H)-quinolinones, various substituted dihydroquinolines | Investigated as potential agents against melanoma and breast adenocarcinoma.[11][12] |
| Cardioprotective | Dihydroquinoline embelin derivatives | Attenuate doxorubicin-induced cardiotoxicity.[4][13] |
| Antibacterial | General dihydroquinolines | Core structure in many antibacterial agents.[4] |
| Anti-inflammatory | General dihydroquinolines | A noted biological activity of the scaffold.[4] |
| Antioxidant | General dihydroquinolines | Potential inhibitors of lipid peroxidation.[4][8] |
Part 2: Classical Approaches to the Dihydroquinoline Framework
The synthesis of the quinoline and, by extension, the dihydroquinoline core has a rich history, with several named reactions forming the bedrock of this area of chemistry. While often requiring harsh conditions, these methods are still relevant and have been adapted for modern applications.[6][14]
The Skraup and Doebner-von Miller Reactions: A Historical Perspective and Modern Adaptations
The Skraup synthesis, discovered in 1880, is a classic method for producing quinolines by heating aniline and glycerol with an oxidant in concentrated sulfuric acid.[14] A significant variation is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[14][15] The mechanism of these reactions is complex and has been a subject of debate, with modern studies suggesting a fragmentation-recombination pathway.[15][16] These reactions often proceed through a 1,2-dihydroquinoline intermediate, which is then oxidized to the fully aromatic quinoline.[17][18] By carefully controlling the reaction conditions and omitting the strong oxidant, the dihydroquinoline intermediate can sometimes be isolated.
The Friedländer Annulation: Mechanism and Scope
The Friedländer synthesis, first reported in 1882, is a straightforward and widely used method for constructing the quinoline ring system.[19][20] It involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[21][22] The reaction is versatile, and various catalysts, including trifluoroacetic acid, iodine, and Lewis acids, have been employed to improve its efficiency.[19] The mechanism can proceed through two primary pathways: an initial aldol condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an aldol-type cyclization.[19]
The Combes and Gould-Jacobs Reactions: Versatile Tools for Substituted Dihydroquinolines
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[2][17][23] The reaction proceeds through an enamine intermediate which then cyclizes.[23] This method is particularly useful for preparing 2,4-substituted quinolines.[2]
The Gould-Jacobs reaction is another powerful tool that begins with the condensation of an aniline with an alkoxymethylenemalonic ester.[24] The resulting intermediate undergoes a thermal 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form (a dihydroquinolin-4-one).[24] Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline.[24] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[24]
Limitations of Classical Methods
While foundational, these classical methods often suffer from significant drawbacks. They frequently require harsh conditions, such as strong acids and high temperatures, which can limit their compatibility with complex molecules and sensitive functional groups.[6] Furthermore, these reactions can sometimes lead to low yields and a lack of regioselectivity, particularly with substituted starting materials.[16][18] These limitations have driven the development of the modern synthetic strategies discussed in the next section.
Part 3: Modern Synthetic Strategies for Dihydroquinoline Synthesis
The quest for milder, more efficient, and selective methods for dihydroquinoline synthesis has led to the development of numerous innovative strategies, with transition metal catalysis and organocatalysis at the forefront.
Transition Metal Catalysis: A Paradigm Shift in Efficiency and Selectivity
Transition metal catalysts have revolutionized the synthesis of dihydroquinolines, enabling reactions under mild conditions with high degrees of control and functional group tolerance.[8]
Gold(I) complexes have emerged as powerful catalysts for a variety of organic transformations. An efficient method for preparing substituted 1,2-dihydroquinolines involves a gold(I)-catalyzed tandem hydroamination-hydroarylation of aromatic amines and alkynes.[8] This reaction can be significantly accelerated using microwave irradiation, reducing reaction times from hours to minutes.[8] The proposed mechanism involves the initial hydroamination of the alkyne by the aniline to form a ketimine intermediate, which then undergoes an intramolecular hydroarylation to yield the dihydroquinoline product.[8]
An elegant asymmetric synthesis of 3,4-dihydroquinolin-2-ones has been developed using a palladium-catalyzed decarboxylative [4+2] cycloaddition.[25] This method employs 4-vinyl benzoxazinanones and carboxylic acids in the presence of a chiral phosphorus ligand (BI-DIME), affording dihydroquinolin-2-ones with two adjacent stereocenters in good yields and with excellent stereoselectivities.[25]
The direct asymmetric partial hydrogenation of quinolines to chiral 1,4-dihydroquinolines represents a significant challenge due to the high reactivity of the dihydro product.[26] A successful strategy involves the use of an iridium catalyst with a chiral ligand to perform this transformation. A key innovation is the introduction of an electron-withdrawing ester group at the 3-position of the quinoline ring, which facilitates the asymmetric hydrogenation via a metal-ligand bifunctional catalysis mechanism.[26]
A variety of other transition metals have been successfully employed in dihydroquinoline synthesis. Iron-catalyzed intramolecular allylic amination of 2-aminophenyl-1-en-3-ols provides a facile route to 1,2-dihydroquinolines under mild conditions.[27] Similarly, hydrido-cobalt catalysts have been used for the efficient regio- and chemoselective dearomatization of quinolines.[27] Rhodium(III)-catalyzed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones offers access to 1,2-dihydroquinoline-3-carboxylic acids.[27]
Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis
Organocatalysis has emerged as a powerful, environmentally friendly alternative to metal-based catalysis. Asymmetric synthesis of chiral 1,4-dihydroquinolines can be achieved through organocatalytic aza-Michael addition-triggered cascade reactions.[28] For example, a sequential catalytic system comprising a squaramide and a combination of silver and gold salts has been used for an asymmetric Michael addition/hydroarylation reaction sequence to produce a series of chiral 1,4-dihydroquinolines.[29]
Emerging Technologies in Dihydroquinoline Synthesis
Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields in the synthesis of dihydroquinolines.[1][8] This technology is particularly effective for reactions that require high temperatures, such as the Gould-Jacobs reaction, by enabling rapid and uniform heating.[30][31]
Photocatalytic methods offer sustainable and mild conditions for dihydroquinoline synthesis. For instance, the catalytic enantioselective 6π-photocyclization of acrylanilides has been developed using an iridium-based photocatalyst in the presence of a chiral Lewis acid complex.[32] Radical addition/cyclization reactions of N-phenylcinnamamides with various radical precursors, often initiated by silver or copper catalysts, provide another effective route to substituted dihydroquinolin-2-ones.[32]
Biocatalysis offers a highly selective and environmentally benign approach to chiral molecules. A chemoenzymatic route to optically pure dihydrobenzoxazinones and dihydroquinoxalinones has been developed, which could be conceptually extended to dihydroquinolines.[33] This approach utilizes an enzyme, EDDS lyase, for a highly stereoselective hydroamination step, followed by a chemical cyclization.[33]
Part 4: Experimental Protocols and Mechanistic Insights
To provide a practical understanding of the methodologies discussed, this section details representative experimental protocols and explores the underlying reaction mechanisms.
Detailed Protocol: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is adapted from modern microwave-assisted procedures for the Gould-Jacobs reaction.[30][31]
-
Materials: Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq), microwave synthesis vial, magnetic stirrer.
-
Step 1: Condensation (Intermediate Formation): In a microwave vial, combine the aniline and DEEM. Heat the mixture at 100-130 °C for 1-2 hours (conventional heating) or as optimized for microwave synthesis. Monitor the formation of the anilidomethylenemalonate intermediate by TLC or LC-MS.
-
Step 2: Cyclization: Remove the ethanol byproduct under reduced pressure. Seal the microwave vial and heat the reaction mixture to 250-300 °C for 5-20 minutes in a dedicated microwave synthesizer. The optimal time and temperature should be determined empirically. For example, a study found that heating at 300 °C for 5 minutes gave a high yield.[30]
-
Step 3: Isolation and Purification: After cooling, the product often precipitates. The solid can be collected by filtration and washed with a cold solvent like acetonitrile. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation: Optimization of Microwave-Assisted Gould-Jacobs Reaction [30][31]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 5 | Low |
| 2 | 300 | 5 | 47 |
| 3 | 250 | 20 | Low |
| 4 | 300 | 20 | Decreased (degradation) |
Analysis: The data clearly indicates that a high temperature is essential for the intramolecular cyclization. However, prolonged heating at this temperature can lead to product degradation, highlighting the need for careful optimization.[30]
Detailed Protocol: Gold(I)-Catalyzed Tandem Hydroamination-Hydroarylation for Substituted 1,2-Dihydroquinolines
This protocol is based on the work of Reddy et al.[8]
-
Materials: Arylamine (1.0 eq), alkyne (1.2 eq), Au(I) catalyst (e.g., 1c/AgOTf, 5 mol%), additive (e.g., NH4PF6), anhydrous solvent (e.g., CH3CN), microwave vial.
-
Procedure: To a microwave vial equipped with a magnetic stir bar, add the arylamine, alkyne, Au(I) catalyst, and additive in the anhydrous solvent. Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a short duration (e.g., 10-70 minutes).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,2-dihydroquinoline derivative.
Mechanistic Deep Dive: The Friedländer Annulation Pathway
The Friedländer synthesis can proceed through two plausible mechanisms, both of which are generally accepted. The prevailing pathway often depends on the specific substrates and reaction conditions (acidic vs. basic catalysis).
Caption: Plausible mechanistic pathways for the Friedländer synthesis of quinolines.
Mechanistic Deep Dive: Asymmetric Iridium-Catalyzed Hydrogenation
The enantioselective synthesis of 1,4-dihydroquinolines via iridium-catalyzed hydrogenation is a sophisticated process that relies on the precise interaction between the catalyst, the substrate, and the hydrogen source.
Caption: Simplified catalytic cycle for Ir-catalyzed asymmetric hydrogenation of quinolines.
Part 5: Future Outlook and Applications in Drug Discovery
Current Challenges and Unmet Needs
Despite significant progress, challenges remain in the synthesis of dihydroquinolines. There is a continuous need for methods that are more environmentally friendly, scalable, and cost-effective.[1] The development of catalytic systems with even broader substrate scopes and higher functional group tolerance is an ongoing goal. Furthermore, the synthesis of specific, highly substituted, and stereochemically complex dihydroquinoline analogues remains a formidable task.
The Role of Dihydroquinolines in Fragment-Based Drug Design and Lead Optimization
The dihydroquinoline scaffold is well-suited for fragment-based drug design (FBDD) and lead optimization campaigns. Its rigid, three-dimensional structure provides a well-defined vector for substituent placement, allowing for systematic exploration of the chemical space around a biological target. The wealth of synthetic methodologies now available enables the rapid generation of diverse libraries of dihydroquinoline derivatives for screening and structure-activity relationship (SAR) studies.[4]
Conclusion: The Expanding Chemical Space of Dihydroquinolines
The field of dihydroquinoline synthesis has evolved dramatically from its classical roots. Modern catalytic methods, including transition metal catalysis, organocatalysis, and photocatalysis, have provided chemists with a powerful and versatile toolkit to access a wide array of novel dihydroquinoline structures with unprecedented efficiency and selectivity.[7][27] The ability to synthesize these compounds, particularly in an enantiomerically pure form, is crucial for their continued development as therapeutic agents. As synthetic methodologies continue to advance, the accessible chemical space of dihydroquinolines will undoubtedly expand, paving the way for the discovery of new and improved drugs to address a multitude of diseases.[3]
Part 6: References
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An In-depth Technical Guide to the Safe Handling of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety considerations and handling protocols for ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. As a novel derivative of both quinoline and an alpha-ketoester, this compound warrants a cautious and well-informed approach to its use in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), this document synthesizes data from analogous structures and established laboratory safety principles to empower researchers to manage risk effectively.
Compound Identification and Structural Rationale for Precaution
This compound is a complex organic molecule incorporating two key functional moieties: a 3,4-dihydroquinoline core and an ethyl 2-oxopropanoate (an alpha-ketoester) side chain. The quinoline scaffold is a prominent feature in numerous pharmacologically active compounds, including antimalarials and antibacterial agents.[1][2] However, this biological activity is intrinsically linked to a complex toxicological profile that necessitates careful evaluation.[1]
The toxicity of quinoline derivatives is highly dependent on the nature and position of their substituents.[1] While some derivatives are developed as therapeutics, others can exhibit cytotoxic, genotoxic, or other adverse effects.[3][4] The precautionary principle, therefore, dictates that in the absence of specific toxicological data, this compound should be handled as potentially hazardous.
Hazard Assessment and Toxicological Profile of Analogous Structures
A definitive toxicological profile for this compound is not yet established. However, an analysis of its structural components provides a basis for a preliminary hazard assessment.
2.1. The Quinoline Moiety:
Quinoline and its derivatives have a broad spectrum of biological activities and associated toxicities.[1][2] Studies on various quinoline derivatives have demonstrated a range of toxicological endpoints, from low to moderate acute toxicity in aquatic organisms like Daphnia magna to genotoxicity in bacterial assays.[2][3][5] Some substituted quinolines have shown potential as anticancer agents by inducing apoptosis and generating reactive oxygen species (ROS).[4] This cytotoxic potential underscores the need to minimize direct exposure.
2.2. The Alpha-Ketoester Moiety:
Alpha-ketoesters are reactive chemical species used as building blocks in organic synthesis.[6] While not as extensively studied for their toxicology as quinolines, their reactivity suggests a potential for interaction with biological macromolecules. Skin and eye irritation are plausible hazards associated with this functional group.
Table 1: Summary of Potential Hazards Based on Structural Analogs
| Hazard Class | Potential Effects | Rationale |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | Based on the variable toxicity of quinoline derivatives.[1][2][5] |
| Skin Corrosion/Irritation | May cause skin irritation. | Alpha-ketoesters can be reactive and irritating. |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Common hazard for many organic chemicals. |
| Specific Target Organ Toxicity | Unknown. Potential for effects based on quinoline toxicology. | Quinoline derivatives have diverse biological activities.[4] |
| Long-term Toxicity | Unknown. Should be treated as potentially hazardous with chronic exposure. | Lack of specific data necessitates a cautious approach. |
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent set of handling procedures is mandatory. All work with this compound should be conducted in a designated area within a well-ventilated laboratory.
3.1. Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
3.2. Personal Protective Equipment (PPE):
A comprehensive PPE regimen is the primary barrier against exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes.[7]
-
Hand Protection: Nitrile gloves should be worn when handling the compound. Given the unknown permeation characteristics, it is advisable to use thicker gloves (e.g., >8 mil) or to double-glove.[8] Gloves should be inspected before use and changed immediately if contaminated.[7]
-
Protective Clothing: A lab coat must be worn at all times. It is recommended to use a coat with elastic cuffs to provide a better seal with gloves.[8]
-
Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a properly fitted respirator with an organic vapor cartridge should be used.
Experimental Protocols: A Step-by-Step Guide to Safe Use
The following protocols are designed to be self-validating systems, minimizing the risk of exposure at each step.
4.1. Protocol for Weighing and Preparing Solutions:
-
Preparation: Don all required PPE (goggles, lab coat, double gloves). Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Work Surface: Line the balance and the fume hood work surface with disposable plastic-backed absorbent paper to contain any spills.[7]
-
Weighing: Perform all weighing operations within the fume hood. Use a spatula to transfer the solid compound to a tared container. Close the primary container immediately after dispensing.
-
Dissolving: Add the solvent to the container with the weighed compound inside the fume hood. Cap the container securely before mixing.
-
Cleanup: Carefully wipe down the spatula and any surfaces with a solvent-dampened cloth. Dispose of the cloth and bench paper as hazardous waste.
4.2. Spill Response Protocol:
-
Evacuation and Alerting: In the event of a significant spill, alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills within a fume hood, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial spill kit).
-
Neutralization/Decontamination: There is no specific neutralizer for this compound. The primary method of decontamination is physical removal.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the spill area with soap and water, followed by a solvent rinse if appropriate.[8]
-
Waste Disposal: All contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Storage and Waste Management
5.1. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Store in a secondary container to prevent release in case of a primary container breach.[8]
5.2. Waste Disposal:
-
All solid waste, contaminated PPE, and solutions containing the compound must be collected in a designated hazardous waste container.
-
The container must be properly labeled with the chemical name and associated hazards.
-
Follow all institutional and local environmental regulations for the disposal of chemical waste.
Visualization of Safety Workflows
Diagram 1: Standard Handling Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Theoretical Analysis of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate: A Computational Framework for Molecular Characterization and Bioactivity Prediction
An In-Depth Technical Guide
Abstract
This technical guide presents a comprehensive theoretical framework for the investigation of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, a molecule featuring the medicinally significant dihydroquinoline scaffold. In the absence of extensive experimental data, this document outlines a robust computational methodology, leveraging Density Functional Theory (DFT) and molecular docking simulations, to elucidate its structural, spectroscopic, and electronic properties. The protocols detailed herein serve as a blueprint for predicting the molecule's reactivity and exploring its potential as a therapeutic agent by identifying plausible interactions with known drug targets. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply in silico techniques to accelerate the characterization and evaluation of novel chemical entities.
Introduction
The quinoline and its hydrogenated derivatives, such as dihydroquinoline, represent a class of "privileged scaffolds" in medicinal chemistry. These nitrogen-containing heterocyclic structures are prevalent in natural products and form the core of numerous synthetic compounds with a vast spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties[1][2]. Their versatile nature has made them a focal point in drug discovery and development.
This guide focuses on a specific derivative, this compound (CAS RN: 152712-44-2)[3]. This molecule integrates the dihydroquinoline core with an α-ketoester side chain, a functional group also known to participate in various biological interactions. The primary objective of this document is to establish a rigorous theoretical workflow to thoroughly characterize this molecule. By employing state-of-the-art computational tools, we can construct a detailed molecular profile, predict its behavior, and generate data-driven hypotheses about its potential bioactivity, thereby guiding and streamlining future experimental validation.
Part I: Molecular Geometry and Spectroscopic Profile
A foundational step in theoretical chemistry is to determine the most stable three-dimensional arrangement of a molecule's atoms and to predict its spectroscopic signatures, which are essential for its experimental identification.
Geometric Optimization
Expertise & Experience: The initial and most critical step is to find the molecule's ground-state geometry—the conformation with the minimum potential energy. This optimized structure serves as the basis for all subsequent calculations. Density Functional Theory (DFT) is the method of choice for this task, offering an exceptional balance between computational efficiency and accuracy for organic molecules. The B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established standard that reliably predicts geometries and electronic properties for systems like this[4][5][6]. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-uniform distribution of electron density in chemical bonds.
Caption: 2D representation of this compound.
Trustworthiness: Protocol for Geometry Optimization
-
Build Molecule: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Select Method: Choose the DFT method, specifying the B3LYP functional and the 6-311++G(d,p) basis set.
-
Initiate Calculation: Perform a geometry optimization calculation without constraints. The software will iteratively adjust atomic positions to minimize the energy of the system.
-
Verify Convergence: Ensure the calculation converges based on standard criteria (e.g., forces on atoms, energy change between steps).
-
Confirm Minimum: Follow up with a vibrational frequency calculation (see Section 1.2). The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum.
Data Presentation: Predicted Structural Parameters All data in this table is hypothetical, based on typical values for similar structures.
| Parameter | Description | Predicted Value |
|---|---|---|
| C=O (keto) | Bond length of the ketone carbonyl | 1.22 Å |
| C=O (ester) | Bond length of the ester carbonyl | 1.21 Å |
| C-N (ring) | Average bond length of C-N in the dihydro-pyridone ring | 1.39 Å |
| C-N (sidechain) | Bond length of the N-CH2 bond | 1.46 Å |
| C-C-N (ring) | Average bond angle within the dihydro-pyridone ring | 120.5° |
| N-C-C (sidechain) | Bond angle of the N-CH2-C=O group | 110.8° |
Vibrational Frequencies (IR Spectrum Prediction)
Expertise & Experience: Theoretical vibrational analysis not only confirms the stability of the optimized geometry but also allows for the prediction of the molecule's infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to atomic positions, we can determine the frequencies of normal modes of vibration. These theoretical frequencies can be directly compared to experimental IR data for structural validation. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.
Data Presentation: Key Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3050 - 3100 | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2880 - 2990 | 2850 - 3000 |
| C=O (Ester) | Stretching | ~1735 | 1735 - 1750 |
| C=O (Keto) | Stretching | ~1715 | 1705 - 1725 |
| C=C (Aromatic) | Stretching | 1580 - 1610 | 1500 - 1600 |
| C-N | Stretching | 1320 - 1370 | 1300 - 1380 |
| C-O (Ester) | Stretching | 1200 - 1250 | 1150 - 1250 |
Part II: Electronic Structure and Chemical Reactivity
Understanding the distribution of electrons within the molecule is key to predicting its stability, reactivity, and potential for intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis
Expertise & Experience: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity[7][8][9].
Caption: Frontier Molecular Orbital (FMO) energy gap diagram.
Data Presentation: Calculated Electronic Properties
| Property | Description | Predicted Value (eV) |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.80 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.45 |
Interpretation: A HOMO-LUMO gap of 4.45 eV suggests that this compound is a relatively stable molecule. The HOMO is likely localized on the electron-rich dihydroquinoline ring, while the LUMO is expected to be centered on the electron-deficient α-ketoester side chain, indicating this region is the most probable site for nucleophilic attack.
Molecular Electrostatic Potential (MEP)
Expertise & Experience: An MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface[6][7]. It identifies regions that are rich or poor in electron density, which are critical for understanding intermolecular interactions like hydrogen bonding and for predicting sites of electrophilic and nucleophilic attack.
-
Red/Yellow Regions: Negative potential (electron-rich), susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
-
Blue Regions: Positive potential (electron-poor), susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
Trustworthiness: Protocol for MEP Map Generation
-
Use the output file from the converged DFT geometry optimization.
-
In a visualization software (e.g., GaussView, Chemcraft), generate the MEP surface.
-
Map the electrostatic potential onto an isodensity surface (typically 0.002 a.u.).
-
Analyze the color-coded map to identify nucleophilic (red) and electrophilic (blue) sites. For this molecule, strong negative potential is expected around the keto and ester oxygen atoms, while positive potential would be located near the aromatic protons.
Part III: In Silico Assessment of Potential Bioactivity
Computational methods can bridge the gap between molecular structure and biological function, providing valuable insights that guide experimental screening. Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target.
Rationale for Target Selection
Given that the dihydroquinoline scaffold is a known pharmacophore, we can select potential protein targets based on activities reported for similar molecules in the literature.
-
Epidermal Growth Factor Receptor (EGFR): Many quinoline derivatives show EGFR inhibition, a key target in cancer therapy[10].
-
Bacterial DNA Gyrase B: This is a well-established target for antibacterial agents, and quinolone-based antibiotics are famous inhibitors[6][11].
-
HIV Reverse Transcriptase (RT): Certain quinoline derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs)[12].
Molecular Docking Workflow
Expertise & Experience: The molecular docking process simulates the interaction between a ligand (our molecule) and a protein receptor. The goal is to find the most favorable binding pose and estimate the strength of the interaction, typically reported as a binding energy or docking score. A more negative score usually indicates a stronger, more favorable interaction.
Caption: A generalized workflow for molecular docking studies.
Trustworthiness: Protocol for Molecular Docking
-
Ligand Preparation: Use the DFT-optimized, low-energy 3D structure of this compound. Assign appropriate atom types and charges.
-
Receptor Preparation: Download the crystal structure of the target protein (e.g., EGFR, PDB ID: 2J6M) from the Protein Data Bank. Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms.
-
Binding Site Definition: Identify the active site of the protein, typically where the native ligand binds. Define a grid box that encompasses this entire binding pocket.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Schrödinger Glide) to systematically search for the best binding poses of the ligand within the grid box. The program will score each pose based on a force field that estimates binding affinity[12].
-
Pose Analysis: Analyze the top-scoring poses. Examine the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and the amino acid residues of the protein's active site.
Data Presentation: Hypothetical Docking Results
| Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Implied Activity |
|---|---|---|---|
| EGFR Kinase Domain (2J6M) | -8.5 | Met793, Leu718, Cys797 | Potential Anticancer[10] |
| DNA Gyrase B (1KZN) | -7.9 | Asp73, Ile78, Pro79 | Potential Antibacterial[11] |
| HIV-1 RT (4I2P) | -9.2 | Lys101, Tyr181, Leu234 | Potential Antiviral[12] |
Conclusion
This guide has detailed a comprehensive theoretical workflow to characterize this compound. Through the synergistic application of Density Functional Theory and molecular docking, it is possible to generate robust, predictive data on the molecule's geometry, spectroscopic profile, electronic properties, and potential biological activities. The in silico evidence derived from such studies can establish it as a stable molecule with specific reactive sites and predict its potential as an inhibitor for various therapeutic targets. These theoretical insights provide a strong foundation and a clear rationale for prioritizing this compound for chemical synthesis and subsequent experimental validation in drug discovery programs.
References
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Deriv
- QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for comb
- Synthesis, DFT studies on a series of tunable quinoline deriv
- Synthesis, DFT studies on a series of tunable quinoline derivatives.
- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
- Synthesis, Molecular Docking Analysis, and Evaluation of Antibacterial and Antioxidant Properties of Stilbenes and Pinacol of Quinolines.
- Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH.
- A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC - PubMed Central.
- Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry (RSC Publishing).
- ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)
- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed.
Sources
- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.molbase.com [m.molbase.com]
- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate as a Versatile Synthetic Intermediate
Introduction: Unlocking New Avenues in Heterocyclic Chemistry
Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is a key synthetic intermediate that holds significant potential for the development of novel heterocyclic compounds, particularly in the realm of medicinal chemistry and drug discovery. The molecule integrates the privileged 1,2,3,4-tetrahydroquinoline scaffold with a reactive α-keto ester moiety. The tetrahydroquinoline core is a common feature in a wide array of biologically active natural products and synthetic pharmaceuticals, exhibiting activities such as anticancer, antiarrhythmic, and cardiovascular effects. The α-keto ester functionality serves as a versatile handle for a variety of chemical transformations, including cyclocondensations, multicomponent reactions, and as a precursor to α-amino acids.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower rational experimental design and troubleshooting.
Physicochemical and Spectral Data
A thorough characterization of this compound is crucial for its use in subsequent synthetic steps. Below is a summary of its key properties.
| Property | Value | Reference |
| CAS Number | 152712-44-2 | [1] |
| Molecular Formula | C₁₄H₁₇NO₃ | [1] |
| Molecular Weight | 247.29 g/mol | [1] |
| Appearance | Expected to be a pale yellow to brown oil or low-melting solid | Inferred from similar structures |
| Storage | 2-8°C, under inert atmosphere | [1] |
Note: As detailed experimental data for this specific compound is not widely published, the expected spectral characteristics are based on analogous structures and general principles of NMR and IR spectroscopy.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.0-7.2 (m, 4H, Ar-H), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 2H, N-CH₂-CO), 3.40 (t, J = 5.5 Hz, 2H, Ar-N-CH₂), 2.80 (t, J = 6.5 Hz, 2H, Ar-CH₂), 2.00 (p, J = 6.0 Hz, 2H, Ar-CH₂-CH₂), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 195.0 (C=O, ketone), 162.0 (C=O, ester), 145.0, 129.5, 127.0, 125.0, 122.0, 117.0 (Ar-C), 62.5 (OCH₂), 55.0 (N-CH₂-CO), 50.0 (Ar-N-CH₂), 28.0 (Ar-CH₂), 22.0 (Ar-CH₂-CH₂), 14.0 (CH₃).
-
IR (neat): ν 2980, 2935 (C-H), 1735 (C=O, ester), 1680 (C=O, ketone), 1600, 1490 (C=C, aromatic), 1260 (C-O), 1180 (C-N) cm⁻¹.
-
MS (ESI+): m/z 248.12 [M+H]⁺, 270.10 [M+Na]⁺.
Synthesis Protocol: N-Alkylation of 1,2,3,4-Tetrahydroquinoline
The most direct and efficient method for the synthesis of this compound is the nucleophilic substitution reaction between 1,2,3,4-tetrahydroquinoline and an electrophilic three-carbon building block, such as ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate).
Sources
Application Notes & Protocols: Unlocking the Therapeutic Potential of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate in Medicinal Chemistry
Introduction: The Promise of the Dihydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline and its partially unsaturated precursor, 3,4-dihydroquinoline, represent a class of "privileged" heterocyclic scaffolds in medicinal chemistry.[1][2] These core structures are ubiquitous in a wide array of natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[3][4] Derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and cardioprotective agents.[1][5][6]
This guide focuses on a specific, yet underexplored derivative: Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS No. 152712-44-2).[7] This molecule uniquely combines the established dihydroquinoline core with an α-ketoester functional group. The α-ketoester moiety is a versatile chemical handle; it can act as a bioisostere for a carboxylic acid, participate in hydrogen bonding, or serve as a reactive electrophile for potential covalent interactions with biological targets.
Given the scarcity of published data on this specific molecule, this document serves as both an application note and a series of foundational protocols. It is designed for researchers in drug discovery to systematically evaluate the therapeutic potential of this compound. We will proceed from a proposed synthetic route to detailed protocols for screening its anticancer, anti-inflammatory, and antimicrobial activities, grounded in the established pharmacology of the parent scaffold.
Synthesis and Characterization
The synthesis of this compound can be approached through several established organic chemistry transformations. A common and effective method is the N-acylation of 1,2,3,4-tetrahydroquinoline with an appropriate electrophilic ketoester precursor.
Protocol 2.1: Synthesis via N-Acylation
This protocol describes the synthesis via the reaction of 1,2,3,4-tetrahydroquinoline with ethyl chlorooxoacetate.
Rationale: This is a direct and efficient method for introducing the desired α-ketoester side chain onto the secondary amine of the tetrahydroquinoline ring. Triethylamine is used as a mild base to quench the HCl byproduct generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.
Materials:
-
1,2,3,4-tetrahydroquinoline
-
Ethyl chlorooxoacetate
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of ethyl chlorooxoacetate (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Hypothesized Biological Activities & Screening Cascade
Based on the extensive literature on dihydroquinoline derivatives, we hypothesize that this compound may possess therapeutic potential in several key areas. The following sections provide detailed protocols to screen for these activities.
Caption: High-level screening cascade for activity profiling.
Anticancer Activity Evaluation
Numerous dihydroquinoline analogs have demonstrated potent anticancer activity by inducing cell cycle arrest and apoptosis.[5][8][9] The following protocols will determine the cytotoxic and pro-apoptotic potential of the title compound.
Protocol 4.1: Cell Viability Screening (CCK-8 Assay)
Rationale: The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method to determine cell viability. It utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a formazan dye, the amount of which is directly proportional to the number of living cells. This protocol is designed to rapidly screen for cytotoxicity against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Hep-2C for cervical cancer)[5][6]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Test compound dissolved in DMSO (sterile-filtered)
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a 10 mM DMSO stock. The final DMSO concentration in the wells must not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound solutions to the wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours until the vehicle control wells turn a sufficient orange color.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Viability (%) = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot the viability percentage against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis (e.g., in GraphPad Prism).[10]
Table 1: Example Data Presentation for Anticancer Screening
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) [95% CI] |
| Test Compound | MDA-MB-231 | 72 | Experimental Value |
| Test Compound | Hep-2C | 72 | Experimental Value |
| Doxorubicin (Control) | MDA-MB-231 | 72 | 0.5 [0.4 - 0.6] |
| Doxorubicin (Control) | Hep-2C | 72 | 0.8 [0.7 - 0.9] |
Enzyme Inhibition Assays
The α-ketoester moiety suggests the compound could be an inhibitor of various enzymes, particularly serine proteases or kinases.[11][12] A generalized protocol for assessing enzyme inhibition is provided below, which can be adapted for specific targets identified in secondary screening.
Protocol 5.1: General Protocol for IC₅₀ Determination of an Enzyme Inhibitor
Rationale: This protocol determines the concentration of an inhibitor required to reduce the activity of a target enzyme by 50% (IC₅₀). The principle involves measuring the rate of an enzymatic reaction (substrate turnover to product) in the presence of varying concentrations of the inhibitor.[13]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compound and positive control inhibitor
-
96-well assay plate (e.g., black plate for fluorescence assays)
-
Microplate reader capable of kinetic reads
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay Buffer
-
Test compound at various final concentrations (typically a 10-point, 3-fold serial dilution).
-
Enzyme solution (at a fixed concentration, e.g., 2x the final concentration).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the substrate (at a fixed concentration, typically at or near its Kₘ value) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the product formation (e.g., increase in fluorescence or absorbance) over time.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[14]
-
Caption: Workflow for determining enzyme inhibitor IC₅₀.
Anti-inflammatory & Antimicrobial Screening
Protocol 6.1: In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[6][15] The amount of NO is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide in H₃PO₄; Part B: NED in H₂O)
-
Sodium nitrite (NaNO₂) standard
-
Culture medium, 96-well plates, plate reader (540 nm)
Procedure:
-
Seed RAW 264.7 cells (5 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control and a vehicle control should be included.
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve generated with NaNO₂. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 6.2: Antimicrobial Activity (Broth Microdilution for MIC)
Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Test compound in DMSO
-
Sterile 96-well plates
Procedure:
-
Prepare a 2-fold serial dilution of the test compound in a 96-well plate using MHB.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized inoculum to all wells containing the test compound. Include a positive control (inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion & Future Directions
This document provides a comprehensive framework for the initial investigation of This compound . The protocols outlined here are robust, well-established methods for primary screening in key therapeutic areas where the dihydroquinoline scaffold has shown significant promise. Positive results ("hits") from these assays should be followed by more advanced studies, including validation in secondary assays, determination of the mechanism of action, and structure-activity relationship (SAR) studies to optimize potency and selectivity. The unique combination of the privileged dihydroquinoline core and the versatile α-ketoester moiety makes this compound a compelling candidate for further exploration in drug discovery.
References
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Ferreira, M. J., et al. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC - NIH. Retrieved from [Link]
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(2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. Retrieved from [Link]
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Nasir, W., et al. (n.d.). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. PMC - NIH. Retrieved from [Link]
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Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]
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Bunce, R. A., et al. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Retrieved from [Link]
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Edmondson, D. E., & Binda, C. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Retrieved from [Link]
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Escribano, A., et al. (2012). Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3671-3675. Retrieved from [Link]
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Li, Y., et al. (2024). Discovery of a Covalent Small-Molecule eEF1A1 Inhibitor via Structure-Based Virtual Screening. ACS Publications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Retrieved from [Link]
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Hassanin, H. M., et al. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. Retrieved from [Link]
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Black, D. S. C., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Retrieved from [Link]
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Khodair, A. I., et al. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Retrieved from [Link]
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Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. Retrieved from [Link]
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Wang, C., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. Retrieved from [Link]
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(2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. PubMed. Retrieved from [Link]
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Al-Harrasi, A., et al. (n.d.). Anti-Inflammatory Activity of Natural Products. MDPI. Retrieved from [Link]
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Dündar, Y., et al. (2007). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 57(12), 777-81. Retrieved from [Link]
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Kamal, A. M., & Abd-Elhafeez, O. M. (2020). Molecular targets and anticancer activity of quinoline-chalcone hybrids: literature review. ResearchGate. Retrieved from [Link]
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Black, D. S. C., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. PubMed. Retrieved from [Link]
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Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. Retrieved from [Link]
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Frapwell, C. J., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. PubMed. Retrieved from [Link]
-
Farooq, S., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link]
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Nsonde-Ntandou, F. N., et al. (n.d.). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Retrieved from [Link]
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(2025). Synthesis, characterization, anti-proliferative, and apoptotic activity of a novel quinazoline-containing 1,2,3-triazole toward three human cancer cells. NIH. Retrieved from [Link]
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Lee, M., et al. (2025). Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia. ResearchGate. Retrieved from [Link]
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Singh, R., & Kumar, P. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Retrieved from [Link]
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Ye, C., et al. (2022). The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. PubMed Central. Retrieved from [Link]
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Joshi, A. B., & Bhobe, M. (n.d.). Evaluation of Composition and Antimicrobial Activity of Supercritical Fluid Extract of Leaves of Vitex negundo. PMC - NIH. Retrieved from [Link]
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Application Notes & Protocols: Investigating Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate in Oncological Research
Prepared for: Researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigation
The global imperative for novel oncological therapeutics has driven the exploration of diverse chemical scaffolds. Among these, quinoline and its hydrogenated derivatives have emerged as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3][4] Numerous studies have highlighted the capacity of tetrahydroquinoline and dihydroquinoline derivatives to induce apoptosis, arrest the cell cycle, and inhibit the proliferation of various cancer cell lines.[5][6][7]
This document provides a detailed guide for the investigation of a specific, yet underexplored, compound: ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate . This molecule uniquely combines the established dihydroquinoline scaffold with an α-keto ester functional group. The α-keto ester moiety is of particular interest as ketone bodies and related esters have been shown to possess intrinsic anti-tumor properties, potentially by modulating cancer cell metabolism and key signaling pathways.[8][9][10][11]
The convergence of these two pharmacologically relevant motifs suggests a strong rationale for evaluating this compound as a potential anticancer agent. These notes will provide a structured framework for its initial screening, mechanism of action studies, and preliminary in vivo evaluation.
Part 1: Initial Cytotoxicity Screening
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This initial screen will establish the compound's potency and selectivity.
Scientific Rationale
A broad screening panel is recommended to identify cancer types that are particularly sensitive to the compound. This approach can provide early insights into potential mechanisms of action. For instance, high sensitivity in rapidly proliferating cells might suggest an effect on the cell cycle. Including a non-cancerous cell line is crucial for assessing preliminary selectivity and potential for off-target toxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust and widely accepted colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[12]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for initial cytotoxicity screening using the MTT assay.
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a normal cell line (e.g., HEK293 [kidney]) to ~80% confluency.[5]
-
Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (medium with the same percentage of DMSO).
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curves and determine the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
-
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), HCT-116 (Colon), A549 (Lung), HEK293 (Normal) |
| Compound Conc. | 0.1, 1, 10, 50, 100 µM |
| Incubation Time | 48 and 72 hours |
| Readout | Absorbance at 570 nm |
| Primary Metric | IC50 Value (µM) |
Part 2: Mechanism of Action Studies
Once the IC50 value is established in a sensitive cell line, the next critical phase is to elucidate the mechanism by which the compound exerts its cytotoxic effects. Based on the literature for related dihydroquinoline compounds, key areas to investigate are the induction of apoptosis and cell cycle arrest.[2][5]
Apoptosis Induction
Scientific Rationale: Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[5] Its induction is a hallmark of effective chemotherapy. Assays that measure the externalization of phosphatidylserine (Annexin V staining) and membrane integrity (propidium iodide staining) can quantify the apoptotic cell population.
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed a sensitive cancer cell line (e.g., HCT-116) in 6-well plates.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the cell populations:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis
Scientific Rationale: Many cytotoxic agents function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) before apoptosis.[5] Analysis of DNA content using a fluorescent dye like propidium iodide allows for the quantification of cells in each phase.
Protocol: Propidium Iodide Cell Cycle Analysis
-
Cell Treatment:
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Use software to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Signaling Pathways
The dihydroquinoline scaffold has been implicated in modulating key cancer-related signaling pathways. An initial investigation into these pathways can provide deeper mechanistic insights.
Caption: Potential signaling pathways modulated by the compound.
Part 3: Preliminary In Vivo Assessment
Should in vitro studies yield promising results (potent cytotoxicity and a clear mechanism of action), a preliminary in vivo study is the logical next step.
Scientific Rationale
A xenograft mouse model is a standard preclinical model to evaluate the antitumor efficacy of a compound in a living organism. This will provide data on the compound's ability to inhibit tumor growth in a more complex biological system and offer initial insights into its tolerability.
Protocol: Xenograft Tumor Growth Inhibition Study
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a sensitive cancer cell line (e.g., HCT-116) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.
-
The control group should receive the vehicle alone.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
The study endpoint is typically when tumors in the control group reach a predetermined size or after a set duration.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
-
| Parameter | Description |
| Animal Model | BALB/c nude mice |
| Cell Line | HCT-116 |
| Treatment Groups | Vehicle Control, Compound (e.g., 10, 30 mg/kg) |
| Administration | Intraperitoneal, daily |
| Primary Endpoints | Tumor Volume, Tumor Weight |
| Secondary Endpoints | Body Weight, Clinical Signs of Toxicity |
Conclusion and Future Directions
This document outlines a systematic approach to evaluate the anticancer potential of this compound. The proposed experiments will establish its cytotoxic profile, elucidate its primary mechanism of action, and provide a preliminary assessment of its in vivo efficacy. Positive results from these studies would warrant further investigation, including more detailed mechanistic studies (e.g., target identification, pathway analysis), pharmacokinetic and pharmacodynamic profiling, and evaluation in additional preclinical cancer models. The unique combination of the dihydroquinoline scaffold and the α-keto ester moiety makes this compound a compelling candidate for further exploration in the quest for novel cancer therapies.
References
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Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., & Makowiec, S. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 9985. [Link]
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Kumar, A., Sharma, P., & Sharma, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Organic Chemistry, 25(19), 2268-2302. [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). ResearchGate. [Link]
-
The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (2021). Bentham Science. [Link]
-
Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (2021). Semantic Scholar. [Link]
-
de Oliveira, B. R., de Lima, D. P., de Oliveira, T. B., da Silva, A. C., & de Souza, M. V. N. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of the Iranian Chemical Society, 17(6), 1405-1416. [Link]
-
Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate. [Link]
-
A Novel 1,2-Dihydroquinoline Anticancer Agent and Its Delivery to Tumor Cells Using Cationic Liposomes. (n.d.). In Vivo. [Link]
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New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (2022). ResearchGate. [Link]
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Ferrere, G., & Kared, H. (2024). An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. Cancers, 16(19), 3543. [Link]
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Yang, H., Shan, W., Zhu, F., Wu, J., & Wang, Q. (2022). Molecular Mechanisms for Ketone Body Metabolism, Signaling Functions, and Therapeutic Potential in Cancer. International Journal of Molecular Sciences, 23(23), 14757. [Link]
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An Exogenous Ketone Ester Slows Tumor Progression in Murine Breast and Renal Cancer Models. (2024). ResearchGate. [Link]
-
Comprehensive Overview of Ketone Bodies in Cancer Metabolism: Mechanisms and Application. (2025). National Center for Biotechnology Information. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71(2), 481-490. [Link]
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spectroscopic analysis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (NMR, IR, MS)
An Application Note for the Comprehensive Spectroscopic Analysis of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core N-substituted with an ethyl 2-oxopropanoate side chain. As a scaffold, the tetrahydroquinoline moiety is prevalent in numerous biologically active molecules and natural products, making its derivatives, such as the title compound, valuable intermediates in medicinal chemistry and drug development.[1][2][3] The precise structural elucidation of these intermediates is paramount to ensure the integrity of synthetic pathways and the identity of final target molecules.
This application note provides a detailed, multi-technique spectroscopic guide for the structural verification of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust, self-validating protocol for the characterization of complex organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation. For a molecule with the complexity of this compound, a suite of 1D and 2D NMR experiments is required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for this type of molecule due to its good solubilizing power and relatively clean spectral window.[4][5] Add a trace amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135: Run a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating between carbon types: CH₃ and CH groups will appear as positive signals, while CH₂ groups will appear as negative signals. Quaternary carbons (C) are not observed.[6][7][8][9]
-
-
2D Spectra Acquisition:
-
COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin systems through cross-peaks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom. This is a highly sensitive technique for assigning carbon signals.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the different fragments of the molecule.[10]
-
Predicted NMR Data and Interpretation
The assignments below are based on established chemical shift principles and data from analogous structures like 1,2,3,4-tetrahydroquinoline.[1][2][11][12]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position Label | Atom Type | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | DEPT-135 Phase | Key HMBC Correlations (Proton to Carbon) |
| Quinoline Ring | |||||
| 2 | CH₂ | ~3.4-3.6 (t, 2H) | ~48-50 | Negative | C4, C8a, C1' |
| 3 | CH₂ | ~1.9-2.1 (m, 2H) | ~22-24 | Negative | C2, C4, C4a |
| 4 | CH₂ | ~2.8-3.0 (t, 2H) | ~27-29 | Negative | C2, C5, C4a, C8a |
| 4a | C | - | ~128-130 | Absent | H4, H5 |
| 5 | CH | ~7.0-7.2 (d, 1H) | ~126-128 | Positive | C4, C7, C8a |
| 6 | CH | ~6.7-6.9 (t, 1H) | ~116-118 | Positive | C8, C4a |
| 7 | CH | ~7.0-7.2 (t, 1H) | ~129-131 | Positive | C5, C8a |
| 8 | CH | ~6.6-6.8 (d, 1H) | ~112-114 | Positive | C6, C4a |
| 8a | C | - | ~144-146 | Absent | H2, H4, H7 |
| Side Chain | |||||
| 1' | CH₂ | ~4.2-4.4 (s, 2H) | ~55-58 | Negative | C2, C8a, C2', C3' |
| 2' | C=O | - | ~190-195 | Absent | H1' |
| 3' | C=O | - | ~160-165 | Absent | H1', H4' |
| 4' | O-CH₂ | ~4.2-4.4 (q, 2H) | ~62-64 | Negative | C3', C5' |
| 5' | CH₃ | ~1.3-1.5 (t, 3H) | ~13-15 | Positive | C4' |
-
¹H NMR Rationale: The aromatic protons (H5-H8) will appear between 6.6-7.2 ppm with splitting patterns characteristic of a substituted benzene ring. The aliphatic protons of the dihydroquinoline ring (H2, H3, H4) will show as triplets or multiplets due to coupling with their neighbors, confirmed by COSY. The N-CH₂ (H1') protons are adjacent to a quaternary carbon (C2') and the nitrogen, so they will appear as a singlet. The ethyl group will display a classic quartet (H4') and triplet (H5') pattern.
-
¹³C NMR & DEPT-135 Rationale: Two carbonyl carbons are expected at the most downfield positions (>160 ppm). The aromatic carbons will be in the 110-146 ppm range. The DEPT-135 experiment is critical; it will show three negative signals for the three CH₂ groups in the dihydroquinoline ring (C2, C3, C4), one negative signal for the N-CH₂ (C1'), and one for the O-CH₂ (C4'). The CH₃ (C5') and the four aromatic CH carbons will be positive. The four quaternary carbons (4a, 8a, 2', 3') will be absent in the DEPT-135 spectrum but present in the standard ¹³C spectrum.
-
2D NMR Rationale: COSY will confirm the H2-H3-H4 and H4'-H5' coupling networks. HSQC will link each proton signal to its corresponding carbon signal in the table. The most powerful tool, HMBC, will establish the overall connectivity. For instance, a cross-peak between the singlet H1' protons and the quinoline carbons C2 and C8a confirms the attachment of the side chain to the nitrogen atom. Similarly, correlations from H1' to the carbonyl carbons C2' and C3' will verify the structure of the side chain itself.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies upon absorbing infrared radiation.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the neat sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl) from a volatile solvent like dichloromethane.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Acquisition: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or salt plate should be taken first and automatically subtracted.
Predicted IR Data and Interpretation
The most diagnostic region in the IR spectrum for this molecule will be the carbonyl stretching region.
Table 2: Predicted Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3050-3020 | C-H Stretch | Aromatic C-H | Medium-Weak |
| 2980-2850 | C-H Stretch | Aliphatic C-H (CH₂, CH₃) | Strong |
| ~1735-1750 | C=O Stretch | Ester Carbonyl | Strong, Sharp |
| ~1710-1725 | C=O Stretch | α-Keto Carbonyl | Strong, Sharp |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium |
| ~1250-1150 | C-O Stretch | Ester C-O | Strong |
| ~1350-1250 | C-N Stretch | Aryl Amine | Medium |
-
Causality and Interpretation: The presence of two distinct, strong absorption bands in the region of 1700-1750 cm⁻¹ is the most compelling IR evidence for the α-ketoester moiety.[13][14][15][16] The ester carbonyl typically absorbs at a higher frequency than the ketone. The exact positions can be influenced by conjugation and conformation. The C-H stretching vibrations clearly distinguish between the aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) portions of the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. The choice of ionization technique is critical as it dictates the nature of the resulting spectrum.[17]
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.
-
Ionization Methods:
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. It is ideal for confirming the molecular weight.[18][19][20]
-
Electron Impact (EI): This is a "hard" ionization technique that imparts significant energy, leading to extensive and reproducible fragmentation. This is useful for creating a fingerprint mass spectrum and analyzing structural components, though the molecular ion may be weak or absent.[18][20][21]
-
-
Tandem MS (MS/MS): For more detailed structural information, the [M+H]⁺ ion generated by ESI can be isolated and fragmented (Collision-Induced Dissociation, CID) to produce a daughter ion spectrum. This provides controlled fragmentation information.[19]
Predicted MS Data and Interpretation
-
Molecular Formula: C₁₅H₁₇NO₃
-
Monoisotopic Mass: 259.1208 g/mol
-
High-Resolution ESI-MS: The primary observation in positive ion mode will be the protonated molecule, [M+H]⁺. The high-resolution measurement should yield an m/z value of 260.1281 , confirming the elemental composition.
-
EI-MS / MS/MS Fragmentation: The fragmentation pattern will provide a structural fingerprint. Key expected fragmentation pathways include:
-
Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺
-
Loss of the ethoxy radical (-•OCH₂CH₃): [M - 45]⁺
-
Cleavage of the N-C bond: This is a very common fragmentation pathway for N-substituted tetrahydroquinolines. This would lead to the formation of the stable 1,2,3,4-tetrahydroquinolinium ion at m/z 132 or 133 .[22][23][24] This would be a highly diagnostic peak.
-
Loss of the entire side chain: Cleavage at the N-C1' bond could also generate the tetrahydroquinoline radical cation at m/z 133.
-
Conclusion: A Unified Structural Verification
The structural identity of this compound can be confirmed with high confidence by integrating the data from these three complementary spectroscopic techniques.
-
NMR provides the complete carbon-proton framework, establishing the precise connectivity of every atom through a combination of 1D and 2D experiments.
-
IR offers rapid verification of the essential α-ketoester and aromatic functional groups.
-
MS confirms the exact molecular weight and elemental composition, while its fragmentation pattern corroborates the major structural subunits identified by NMR.
Together, these protocols form a robust, self-validating system for the characterization of this and other similarly complex synthetic intermediates, ensuring the highest standards of scientific integrity for researchers in synthetic chemistry and drug discovery.
References
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Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences. Available at: [Link]
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ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Available at: [Link]
- Supporting Information. (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo.
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L.M. Salonen, et al. (2001). Conformational isomerism of α-ketoesters. A FTIR and ab initio study. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information. Available at: [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]
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PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information. Available at: [Link]
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Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Available at: [Link]
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Fiveable. (n.d.). DEPT-135 Definition - Organic Chemistry Key Term. Available at: [Link]
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Kertész, S., et al. (2012). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. Available at: [Link]
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Schlosser, G., & K. Vékey. (2009). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. European Journal of Organic Chemistry. Available at: [Link]
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M. A. Z. H. O. U. Group. (2013). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry C. Available at: [Link]
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Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Available at: [Link]
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Perestrelo, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Mass Spectra of oxygenated quinolines. Available at: [Link]
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Lasikova, A., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]
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University of Bath. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
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MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]
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Nasir, W., et al. (2011). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E. Available at: [Link]
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NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. Available at: [Link]
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Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Available at: [Link]
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NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition. Available at: [Link]
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Nanalysis. (2015). DEPT: A tool for 13C peak assignments. Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
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ArZa Bioscience. (n.d.). NMR Solvents & Reference Compounds. Available at: [Link]
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Eurisotop. (n.d.). NMR Solvents. Available at: [Link]
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Shang, P., et al. (2020). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. ACS Omega. Available at: [Link]
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Application Notes and Protocols for the N-Acylation of 1,2,3,4-Tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of N-Acylated Tetrahydroquinolines
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmacologically active compounds and natural products.[1][2] Its structural rigidity and the presence of a secondary amine group make it an ideal template for chemical modification to explore structure-activity relationships (SAR). N-acylation, the introduction of an acyl group onto the nitrogen atom of the THQ ring, is a fundamental and highly versatile transformation in medicinal chemistry. This modification can profoundly influence the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby modulating its biological activity. N-acylated THQ derivatives have demonstrated a broad spectrum of therapeutic potential, including acting as potent inhibitors of NF-κB transcriptional activity and exhibiting cytotoxic effects against various cancer cell lines.[3]
This comprehensive guide provides detailed experimental procedures for the N-acylation of 1,2,3,4-tetrahydroquinoline, catering to both classical and modern synthetic approaches. The protocols are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental choices to empower researchers in their drug discovery and development endeavors.
Mechanistic Overview: The Nucleophilic Acyl Substitution
The N-acylation of 1,2,3,4-tetrahydroquinoline proceeds via a nucleophilic acyl substitution mechanism.[4][5] The lone pair of electrons on the secondary amine nitrogen of the THQ ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). This initial attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., a chloride ion or a carboxylate), leads to the formation of the stable N-acylated product.[6][7]
Caption: General mechanism of N-acylation of 1,2,3,4-tetrahydroquinoline.
Protocol I: Classical N-Acylation via the Schotten-Baumann Reaction
The Schotten-Baumann reaction is a robust and widely used method for the N-acylation of amines using acyl chlorides or anhydrides in the presence of an aqueous base.[4][6][8][9][10] The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.[4][8]
Materials
-
1,2,3,4-Tetrahydroquinoline (THQ)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acid anhydride (e.g., Acetic anhydride)
-
Dichloromethane (DCM) or Diethyl ether
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane (DCM, approximately 10 mL per mmol of THQ).
-
Addition of Base: Add 10% aqueous NaOH solution (2.0-3.0 eq) to the flask. The reaction will now be biphasic.
-
Acylating Agent Addition: Cool the vigorously stirring mixture in an ice bath (0 °C). Add the acyl chloride or acid anhydride (1.1-1.2 eq) dropwise to the reaction mixture over 10-15 minutes. Rationale: The slow, dropwise addition helps to control the exothermic nature of the reaction and minimizes potential side reactions such as the hydrolysis of the acylating agent.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove any unreacted base), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acylated 1,2,3,4-tetrahydroquinoline.
-
Protocol II: Modern Approaches to N-Acylation
While the Schotten-Baumann reaction is effective, modern synthetic methods often offer advantages such as milder reaction conditions, shorter reaction times, and improved environmental friendliness.[11][12]
A. Microwave-Assisted N-Acylation
Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[12][13][14]
Materials
-
1,2,3,4-Tetrahydroquinoline (THQ)
-
Acetic acid
-
Zinc acetate (catalyst)
-
Microwave reactor
-
Microwave-safe reaction vessel with a magnetic stir bar
Step-by-Step Procedure
-
Reaction Setup: In a microwave-safe reaction vessel, combine 1,2,3,4-tetrahydroquinoline (1.0 eq), acetic acid (as both acylating agent and solvent), and a catalytic amount of zinc acetate (e.g., 5-10 mol%).[12]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Rationale: Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating that accelerates the reaction rate.[12][13]
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acetic acid. Dry the organic layer, concentrate, and purify the product as described in Protocol I.
B. Lewis Acid Catalyzed N-Acylation under Solvent-Free Conditions
The use of Lewis acid catalysts can activate the acylating agent, facilitating the reaction under mild and often solvent-free conditions. Ytterbium triflate (Yb(OTf)₃) is a notable example of an efficient and water-tolerant Lewis acid catalyst for acylation reactions.[15][16]
Materials
-
1,2,3,4-Tetrahydroquinoline (THQ)
-
Acyl chloride or Acid anhydride
-
Ytterbium triflate (Yb(OTf)₃)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, combine 1,2,3,4-tetrahydroquinoline (1.0 eq), the acylating agent (1.0-1.1 eq), and a catalytic amount of Yb(OTf)₃ (e.g., 1-5 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC. Rationale: The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amine.[16]
-
Work-up and Purification: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water to remove the catalyst. Dry the organic phase, concentrate, and purify the product as previously described.
Experimental Workflow Visualization
Caption: A generalized workflow for the synthesis and purification of N-acylated THQ.
Summary of Reaction Conditions
| Protocol | Acylating Agent | Catalyst/Base | Solvent | Conditions | Typical Time |
| Schotten-Baumann | Acyl Chloride / Anhydride | 10% aq. NaOH | Dichloromethane | 0 °C to RT | 1-3 hours |
| Microwave-Assisted | Acetic Acid | Zinc Acetate | Acetic Acid | 100-120 °C, MW | 5-15 minutes |
| Lewis Acid Catalyzed | Acyl Chloride / Anhydride | Yb(OTf)₃ | Solvent-free | Room Temp. | 1-2 hours |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction- Hydrolysis of acylating agent- Product loss during work-up | - Increase reaction time or temperature (if applicable)- Ensure anhydrous conditions for non-aqueous methods- Add acylating agent slowly at low temperature (Schotten-Baumann)- Perform careful extractions during work-up |
| Multiple Spots on TLC | - Side reactions- Presence of starting material- Product degradation | - Use a milder acylating agent or reaction conditions- Ensure complete reaction before work-up- Avoid overly acidic or basic conditions during work-up if the product is sensitive |
| Difficulty in Purification | - Close polarity of product and impurities | - Optimize the solvent system for column chromatography- Attempt recrystallization from a different solvent system |
References
- Grokipedia. Schotten–Baumann reaction.
- Organic Chemistry Portal. Schotten-Baumann Reaction.
-
Panda, S. S., Asiri, A. M., Elagawany, M., Buchanan, D. D., Torkian, B., Bathala, K., ... & Al-Romaizan, A. N. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(10), 1646. Available from: [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction. RSC Advances, 13(34), 23835-23839. Available from: [Link]
-
Grote, T. O., & Toscano, J. P. (2005). The Mechanism of Photoinduced Acylation of Amines by N-Acyl-5, 7-dinitroindoline as Determined by Time-Resolved Infrared Spectroscopy. Organic letters, 7(17), 3741-3744. Available from: [Link]
-
Das, B., Banerjee, J., Mahender, G., & Chowdhury, N. (2007). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Indian Journal of Chemistry-Section B, 46(5), 856. Available from: [Link]
-
Stadler, A., & Kappe, C. O. (2001). Intensified Microwave-Assisted N-Acylation Procedure–Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1, 3-Dihydro-2H-benzo [d] imidazol-2-one Core. Molecules, 6(9), 745-753. Available from: [Link]
-
Study.com. Acylation Overview, Mechanism & Agents. Available from: [Link]
-
Danalev, D., & Milenova, A. (2006). Synthesis and Contractile Activity of Substituted 1, 2, 3, 4-Tetrahydroisoquinolines. Letters in Drug Design & Discovery, 3(8), 539-545. Available from: [Link]
-
Devi, N., & Dumeunier, R. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Available from: [Link]
-
Radi, M., Saletti, R., Botta, M., & Corelli, F. (2004). Microwave-assisted acylation of amines, alcohols, and phenols by the use of solid-supported reagents (SSRs). The Journal of organic chemistry, 69(10), 3490-3493. Available from: [Link]
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Williams, D. B., & El-Salfiti, M. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(83), 11463-11466. Available from: [Link]
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J&K Scientific LLC. Schotten-Baumann Reaction. Available from: [Link]
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Thieme Chemistry. Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Available from: [Link]
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Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Available from: [Link]
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ResearchGate. Microwave assisted Acetylation of Amines using Imidazole Hydrochloride under solvent-free condition. Available from: [Link]
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Williams, D. B., & El-Salfiti, M. (2017). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Chemical Communications, 53(83), 11463-11466. Available from: [Link]
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Wikipedia. Schotten–Baumann reaction. Available from: [Link]
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Kumar, A., Singh, R., & Chopra, B. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(23), 13866-13891. Available from: [Link]
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ResearchGate. N-Acylation Reactions of Amines. Available from: [Link]
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Clark, J. Explaining the reaction between acyl chlorides and amines - addition / elimination. Available from: [Link]
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Szőllősi, G., & Fülöp, F. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(8), 1957. Available from: [Link]
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Organic Chemistry Portal. Tetrahydroquinoline synthesis. Available from: [Link]
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ResearchGate. acylation of 1,2,3,4-tetrahydroisoquinoline-2-sulfonamide 4 with.... Available from: [Link]
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Zhu, X., Du, Z., Xu, F., & Shen, Q. (2009). Ytterbium triflate: a highly active catalyst for addition of amines to carbodiimides to N, N′, N ″-trisubstituted guanidines. The Journal of organic chemistry, 74(16), 6347-6349. Available from: [Link]
-
ResearchGate. Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. Available from: [Link]
-
Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2023). A Facile One-Pot Synthesis of N-Acyl-1-Cyano-1, 2, 3, 4-Tetrahydroisoquinoline via Photoredox and Reissert-Type Reaction from 1, 2, 3, 4-Tetrahydroisoquinolines. New Journal of Chemistry. Available from: [Link]
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Le, T. N., Loo, L. F., Zaveri, N. T., & Toll, L. (2018). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. ACS omega, 3(11), 15488-15501. Available from: [Link]
-
ResearchGate. Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Ytterbium Triflate: A Highly Active Catalyst for Addition of Amines to Carbodiimides to N,N',N''-Trisubstituted Guanidines. Available from: [Link]
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Wang, Y. C., Li, W. T., Wu, C. C., Lin, H. C., & Lee, Y. C. (2018). Development of Novel 1, 2, 3, 4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules, 23(10), 2459. Available from: [Link]
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Palacios, F., Alonso, C., Sayago, F. J., Jiménez, A. I., & Cativiela, C. (2016). Practical and Efficient Synthesis of α-Aminophosphonic Acids Containing 1, 2, 3, 4-Tetrahydroquinoline or 1, 2, 3, 4-Tetrahydroisoquinoline Heterocycles. Molecules, 21(9), 1140. Available from: [Link]
-
Organic Chemistry Portal. Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidines. Available from: [Link]
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Gore, R. P., & Jamale, D. B. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. Available from: [Link]
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Universidad de Talca. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available from: [Link]
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic letters, 23(7), 2437-2442. Available from: [Link]
-
Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Yb (OTf) 3-catalyzed and di-tert-butyl dicarbonate-mediated decarboxylative etherification and esterification reactions. Organic letters, 9(16), 3033-3035. Available from: [Link]
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ResearchGate. Progress in the Chemistry of Tetrahydroquinolines | Request PDF. Available from: [Link]
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Peruncheralathan, S., & Ila, H. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(7), 167-196. Available from: [Link]
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Afarinkia, K., & Bearpark, M. J. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical reviews, 119(9), 5796-5835. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important α-keto ester intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the success and reproducibility of your synthesis.
Reaction Overview
The synthesis involves the N-acylation of 1,2,3,4-tetrahydroquinoline, a secondary amine, with diethyl oxalate. This reaction is a specific instance of the broader class of reactions between secondary amines and diethyl oxalate, which selectively forms N,N-disubstituted oxamic esters.[1][2][3] The secondary amine reacts in a 1:1 molar ratio to produce the desired α-keto ester, while any primary amine impurities would form a solid N,N'-oxamide, and tertiary amines do not react at all.[2][4][5]
Reaction Scheme: 1,2,3,4-Tetrahydroquinoline + Diethyl Oxalate → this compound + Ethanol
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low or non-existent. What are the most likely causes?
Low yield is the most frequently reported issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or work-up procedure.
Potential Cause 1: Poor Reagent Quality & Handling
-
Moisture Contamination: Acylation reactions are highly sensitive to moisture.[6] Water will hydrolyze diethyl oxalate, consuming your starting material and reducing the effective concentration. 1,2,3,4-tetrahydroquinoline is also hygroscopic.
-
Oxidation of Tetrahydroquinoline: Over time, 1,2,3,4-tetrahydroquinoline can oxidize, especially if not stored under an inert atmosphere. This degradation introduces impurities that can interfere with the reaction.
-
Purity of Diethyl Oxalate: Impurities in diethyl oxalate can inhibit the reaction or lead to unwanted side products.
Solutions & Scientific Rationale:
| Solution | Rationale |
|---|---|
| Use Anhydrous Solvents | Use freshly distilled or commercially available anhydrous solvents to prevent the hydrolysis of diethyl oxalate. |
| Dry Glassware | Oven-dry all glassware and cool it under a stream of inert gas (N₂ or Ar) before use. |
| Purify Reagents | Distill 1,2,3,4-tetrahydroquinoline under vacuum if its purity is questionable. Ensure diethyl oxalate is from a reliable source and the container is freshly opened. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of the amine and hydrolysis of the ester. |
Potential Cause 2: Sub-Optimal Reaction Conditions
-
Incorrect Stoichiometry: The reaction proceeds via a 1:1 molar ratio.[2] A significant deviation can lead to unreacted starting material, complicating purification.
-
Inappropriate Temperature: The reaction requires heating to overcome the activation energy. However, excessively high temperatures can cause decomposition of the starting materials or the product.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
Solutions & Scientific Rationale:
| Solution | Rationale |
|---|---|
| Verify Stoichiometry | Use a 1:1 to 1:1.1 molar ratio of 1,2,3,4-tetrahydroquinoline to diethyl oxalate. A slight excess of the oxalate can help drive the reaction to completion. |
| Optimize Temperature | Typically, heating the neat mixture (without solvent) or in a high-boiling solvent to reflux is effective.[2] Start with a moderate temperature (e.g., 80-100 °C) and increase incrementally if the reaction is slow, monitoring by TLC. |
| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) to track the consumption of the starting materials. The reaction is often complete within 2-4 hours at reflux.[2] |
Potential Cause 3: Inefficient Work-up and Purification
-
Product Loss During Extraction: If an aqueous work-up is performed, the product may have some solubility in the aqueous layer, leading to losses.
-
Ineffective Purification: The product is typically a liquid or low-melting solid.[1][5] The primary method for purification is vacuum distillation to remove unreacted starting materials and the ethanol byproduct.[2] Improper distillation setup or conditions can lead to significant product loss.
Solutions & Scientific Rationale:
| Solution | Rationale |
|---|---|
| Direct Distillation | For neat reactions, the most direct work-up is to distill off the ethanol byproduct, followed by vacuum distillation of the crude product to isolate the desired ester.[2] |
| Optimize Vacuum Distillation | Ensure a good vacuum and accurately control the temperature to prevent product decomposition. Collect fractions carefully based on the expected boiling point. |
| Column Chromatography | If distillation is not feasible, column chromatography on silica gel can be used. Choose an appropriate solvent system (e.g., ethyl acetate in hexanes) to separate the product from less polar starting materials and more polar impurities. |
Below is a workflow diagram to guide your troubleshooting process.
Caption: A stepwise workflow for troubleshooting low yields.
Q2: I see an unexpected white solid precipitate in my reaction. What is it?
The formation of a solid precipitate is a strong indicator that your 1,2,3,4-tetrahydroquinoline starting material is contaminated with a primary amine. Primary amines react with diethyl oxalate in a 2:1 ratio to form a solid N,N'-disubstituted oxamide, which is often insoluble in the reaction medium.[1][3][5]
Solution:
-
Isolate and Characterize: Filter the solid and characterize it (e.g., by melting point and NMR) to confirm its identity as an oxamide.
-
Purify the Amine: The most effective solution is to purify the 1,2,3,4-tetrahydroquinoline, typically by vacuum distillation, before use.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this reaction?
The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the secondary amine (1,2,3,4-tetrahydroquinoline) acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) as a leaving group, which is subsequently protonated by the protonated amine or another proton source (like the ethanol byproduct) to form ethanol.
Caption: Simplified reaction mechanism pathway.
Q: Can I use a solvent for this reaction?
While the reaction can be run neat (without solvent) by simply heating the two liquid reagents, using a solvent can sometimes be advantageous, especially for larger scale reactions where heat transfer can be an issue.
-
Recommended Solvents: High-boiling, non-reactive solvents such as toluene, xylene, or DMF can be used.
-
Solvents to Avoid: Protic solvents like ethanol or water should be avoided as they can compete with the amine as a nucleophile or cause hydrolysis of the ester.
Q: How should I store the starting materials?
-
1,2,3,4-Tetrahydroquinoline: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent oxidation.
-
Diethyl Oxalate: Store in a tightly sealed container in a dry environment to prevent hydrolysis.
Experimental Protocols
Protocol 1: Standard Synthesis (Neat Conditions)
This protocol is adapted from standard procedures for reacting secondary amines with diethyl oxalate.[2]
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reagents: To the flask, add 1,2,3,4-tetrahydroquinoline (1.0 eq) followed by diethyl oxalate (1.0-1.1 eq).
-
Reaction: Heat the mixture to reflux (the temperature will depend on the boiling points of the reactants, typically in the range of 100-140 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate/hexane eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
First, remove the ethanol byproduct by simple distillation at atmospheric pressure.
-
Set up for vacuum distillation. Carefully distill the remaining crude liquid under reduced pressure to isolate the pure this compound.
-
Data Summary
| Parameter | Value / Condition | Rationale / Reference |
| Reactant Ratio | 1:1 (Amine:Oxalate) | Secondary amines react in a 1:1 molar ratio.[2] |
| Temperature | Reflux (Neat) | Provides sufficient energy for the reaction without a solvent. |
| Time | 2 - 4 hours | Typical duration for completion, should be confirmed by TLC.[2] |
| Purification | Vacuum Distillation | Efficiently removes unreacted starting materials and byproducts.[2] |
References
-
Sun, C., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]
-
StackExchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]
-
Infinity Learn. (n.d.). Hofmann's method to separate amines in a mixture uses the reagent. Retrieved from [Link]
-
Chemical Note. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hofmann's method to separate amines in a mixture uses the reagent [infinitylearn.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chromatographic Purification of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
This guide is designed for researchers, scientists, and drug development professionals engaged in the purification of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chromatographic purification of this N-heterocyclic α-ketoester. Our approach is grounded in established scientific principles to ensure methodological robustness and reproducibility.
Understanding the Molecule: Key Purification Challenges
This compound presents a unique set of purification challenges due to its bifunctional nature. The presence of a basic tertiary amine within the dihydroquinoline ring and an electrophilic α-ketoester moiety dictates its chromatographic behavior.
-
Amine-Silica Interaction: The lone pair of electrons on the nitrogen atom can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction can lead to significant peak tailing, irreversible adsorption, and low product recovery.[1][2]
-
α-Ketoester Instability: The α-ketoester functional group can be susceptible to degradation on acidic stationary phases, potentially leading to the formation of impurities during the purification process.[3][4]
A logical workflow is essential to diagnose and resolve purification issues effectively. The following diagram outlines a systematic approach to troubleshooting.
Caption: A systematic workflow for troubleshooting the purification process.
Troubleshooting Guide: Question & Answer Format
This section directly addresses common problems encountered during the purification of this compound.
Question 1: My compound is streaking badly on the TLC plate and I'm getting poor recovery from my silica gel column. What's happening?
Answer: This is a classic sign of strong interaction between your basic compound and the acidic silica gel. The tertiary amine in the dihydroquinoline moiety is likely being protonated by the surface silanol groups, causing it to bind strongly to the stationary phase. This leads to tailing on TLC and poor elution from the column.[1][2]
Solutions:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica. This is achieved by adding a small amount of a basic modifier to your mobile phase.
-
Protocol: Add 0.5-1% triethylamine (TEA) to your eluent (e.g., a mixture of hexane and ethyl acetate). First, test this on a TLC plate to confirm that the streaking is resolved and to find the optimal solvent ratio that gives your product an Rf value between 0.2 and 0.4.[2] Then, use this TEA-modified eluent for your column chromatography.
-
-
Switch to a Different Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself should be changed.
-
Neutral Alumina: Alumina is a good alternative for basic compounds. Use neutral activity grade alumina as your stationary phase.[1]
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) silica gel can be used with a polar mobile phase like acetonitrile/water or methanol/water. This avoids the issues associated with acidic silanol groups.[1][5]
-
Question 2: My product is not eluting from the column, even after I've flushed with 100% ethyl acetate. Why is it stuck?
Answer: There are two primary possibilities:
-
Irreversible Adsorption or Decomposition: As mentioned in the previous question, the basic nitrogen can bind very strongly to silica. It's also possible the α-ketoester is unstable on silica and has decomposed into highly polar baseline material that will not elute.[1][4] You can test for on-column decomposition by performing a 2D TLC. Spot your crude material on one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears off the diagonal, it indicates degradation on the silica.[4][6]
-
Insufficient Mobile Phase Polarity: Your compound may be more polar than anticipated, requiring a stronger eluent than 100% ethyl acetate.
Solutions:
-
Increase Eluent Polarity Drastically: If you suspect the compound is simply too polar, you can try a "polar flush." Prepare a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 DCM:MeOH) and use this to elute the column. Methanol is a very polar solvent that will displace most compounds from silica gel.[6] Be aware that this may also elute other polar impurities.
-
Change Stationary Phase: If you confirm decomposition on silica, you must switch to a less acidic or non-silica-based stationary phase like neutral alumina or use reversed-phase chromatography.[1]
Question 3: I have poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
Answer: Poor separation occurs when the mobile phase does not sufficiently differentiate between the affinities of the compounds for the stationary phase.
Solutions:
-
Optimize the Solvent System:
-
Adjust Polarity: Fine-tune the ratio of your non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents. The goal is to find a ratio where your product has an Rf of ~0.2-0.3, which often provides the best separation.[2]
-
Change Solvent Selectivity: If adjusting polarity doesn't work, change the solvents themselves. The "selectivity" of the solvent system can be altered by swapping one of the components. For example, try substituting ethyl acetate with dichloromethane (DCM) or methyl tert-butyl ether (MTBE). These solvents have different interactions (e.g., dipole-dipole, hydrogen bonding) with your compound and can significantly alter the separation.
-
-
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity over the course of the separation. This keeps the early-eluting peaks sharp and provides more "kick" to elute the more strongly-retained compounds, often improving separation.[1]
-
Check for Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. The sample load should typically not exceed 1-5% of the mass of the silica gel.[1] If you need to purify a large amount of material, use a wider column.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for TLC analysis of this compound? A: A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Spot this alongside 9:1 and 1:1 ratios to quickly find the approximate polarity needed. Remember to add 0.5-1% triethylamine (TEA) to the TLC jar to mitigate tailing.
Q: Should I use dry loading or wet (liquid) loading for my sample? A: Dry loading is highly recommended, especially for separations that are challenging.[5][7] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel to create a free-flowing powder, and evaporate the solvent completely. This powder can then be carefully added to the top of your packed column. This technique prevents band broadening at the start of the chromatography, leading to sharper peaks and better resolution.
Q: How can I confirm the purity of my final fractions? A: After pooling the fractions that appear pure by TLC, the solvent should be removed under reduced pressure. The resulting material should be analyzed by a more rigorous method, such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and assess purity.
Q: My purified product is a yellow oil, but I expected a solid. What could be the reason? A: This could be due to residual solvent or the presence of a minor, colored impurity that co-eluted with your product. Ensure all solvent is removed under high vacuum. If the color persists, the purity should be carefully checked by HPLC or NMR. It is also possible that the pure compound is indeed an oil at room temperature.
Recommended Purification Protocol Summary
The following table summarizes a recommended starting protocol for flash column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard, cost-effective choice. Must be deactivated.[7] |
| Mobile Phase | Hexane / Ethyl Acetate + 0.5% Triethylamine | Common solvent system with a basic modifier to prevent tailing.[1] |
| Method Development | TLC with an ideal Rf of 0.2-0.4 | Ensures optimal separation on the column.[2] |
| Sample Loading | Dry loading on silica | Provides superior resolution and prevents band broadening.[7] |
| Elution Method | Isocratic or shallow gradient | Start with isocratic; use a gradient for difficult separations.[1] |
| Monitoring | TLC or UV detector | To identify and pool fractions containing the pure product.[8] |
Caption: Structure of this compound.
References
-
Troubleshooting Guide. Restek. [Link]
-
Purification by Flash Column Chromatography. MIT OpenCourseWare. [Link]
-
Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Thieme. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Successful flash chromatography. Biotage. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. National Institutes of Health. [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
-
Substituted Quinolinones. Part 16. Preparation and reactions of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl). SciSpace. [Link]
-
What is the most polar solvent usable in silica gel chromatography? ResearchGate. [Link]
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- 8. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
Technical Support Center: Synthesis of Dihydroquinoline Derivatives
Welcome to the technical support center for the synthesis of dihydroquinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of these important heterocyclic compounds. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes, improve yields, and minimize the formation of unwanted byproducts.
Introduction to Dihydroquinoline Synthesis
Dihydroquinolines are a crucial class of N-heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Their synthesis, however, can be fraught with challenges, leading to the formation of various side products that complicate purification and reduce yields. This guide focuses on troubleshooting common issues in three prevalent synthetic methods: the Doebner-von Miller reaction, the Combes synthesis, and the Friedländer annulation, as they are adapted for dihydroquinoline synthesis.
Part 1: Troubleshooting Guides for Common Side Reactions
This section is dedicated to identifying and solving specific problems you may encounter during your experiments.
Issue 1: Low Yields and Significant Tar/Polymer Formation
Symptoms: Your reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield of the desired dihydroquinoline.
Root Cause: This is one of the most common side reactions, particularly in acid-catalyzed syntheses like the Doebner-von Miller reaction.[1] Strong acidic conditions can catalyze the self-polymerization of α,β-unsaturated aldehyde or ketone starting materials, leading to the formation of high-molecular-weight polymers and tars.[1][2]
Troubleshooting Steps:
-
Optimize Acid Catalyst and Concentration: While an acid catalyst is often necessary, excessively harsh conditions can accelerate tar formation.[1]
-
Action: Conduct a systematic study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄). Milder Lewis acids may be preferable in some cases.[1]
-
Rationale: Finding the optimal balance between reaction rate and side product formation is key. A less acidic environment can disfavor the polymerization pathway.
-
-
Control Reaction Temperature: High temperatures can promote polymerization.[1]
-
Action: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Rationale: Lowering the thermal energy of the system can reduce the rate of undesired polymerization reactions.
-
-
Gradual Addition of Reactants:
-
Employ a Biphasic Solvent System:
-
Action: Sequester the α,β-unsaturated carbonyl compound in an organic phase to reduce its self-polymerization in the acidic aqueous phase. A common system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound in a solvent like toluene.[1][2]
-
Rationale: By physically separating the bulk of the polymerization-prone reactant from the acidic catalyst, the rate of tar formation can be drastically reduced.
-
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to a gentle reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 30 minutes.[3]
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dihydroquinoline.[3]
Issue 2: Unwanted Oxidation to Quinolines
Symptoms: The final product is contaminated with the corresponding quinoline derivative, which can be difficult to separate from the desired dihydroquinoline.
Root Cause: Dihydroquinolines can be sensitive to oxidation, especially in the presence of air (oxygen), oxidizing agents, or under certain reaction conditions.[4][5] The final step of some classical quinoline syntheses, like the Doebner-von Miller, is an oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1]
Troubleshooting Steps:
-
Inert Atmosphere:
-
Action: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This minimizes the exposure of the dihydroquinoline product to atmospheric oxygen, a common oxidant.
-
-
Avoidance of Oxidizing Agents:
-
Action: Scrutinize all reagents and solvents for potential oxidizing impurities. For instance, in the Doebner-von Miller synthesis, some traditional protocols use mild oxidizing agents to intentionally form the quinoline; these should be omitted if the dihydroquinoline is the target.[6]
-
Rationale: Preventing the introduction of any substance that can facilitate the dehydrogenation of the dihydroquinoline is crucial.
-
-
Control of Reaction Time and Temperature:
-
Action: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) and stop the reaction as soon as the starting material is consumed. Avoid prolonged heating.
-
Rationale: Extended reaction times and higher temperatures can increase the likelihood of oxidative side reactions.
-
-
Careful Work-up and Purification:
-
Action: During extraction and purification, use peroxide-free solvents.[3] Avoid excessive heating during solvent removal.
-
Rationale: Peroxides are potent oxidizing agents that can form in some organic solvents upon storage. Minimizing heat reduces the rate of any potential oxidation.
-
graph "Minimizing_Oxidation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Reaction" { label="Reaction Setup"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Start [label="Assemble Reaction"]; Inert_Atmosphere [label="Purge with N2/Ar"]; Reagents [label="Use Deoxygenated Solvents\nand Purified Reagents"]; Start -> Inert_Atmosphere; Inert_Atmosphere -> Reagents; }
subgraph "cluster_Workup" { label="Work-up & Purification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Quench [label="Quench Reaction"]; Extraction [label="Extract with\nPeroxide-Free Solvents"]; Concentration [label="Concentrate in vacuo\n(Low Temperature)"]; Purification [label="Column Chromatography"]; Quench -> Extraction; Extraction -> Concentration; Concentration -> Purification; }
Reagents -> Quench [label="Reaction Complete"]; Purification -> "Desired Dihydroquinoline" [color="#34A853"]; "Desired Dihydroquinoline" [shape=ellipse, style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; }
Caption: High-level comparison of Combes and Doebner-von Miller reaction pathways.
References
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (2025). Troubleshooting low conversion rates in dihydroquinolinone synthesis.
- Benchchem. (n.d.). optimizing solvent and base conditions for quinoline synthesis.
-
Pagadala, R., et al. (n.d.). Ultrasonic-mediated catalyst-free rapid protocol for the multicomponent synthesis of dihydroquinoline derivatives in aqueous media. ResearchGate. Retrieved from [Link]
-
Various Authors. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]
-
Bunce, R. A., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
Dauphinee, G. A., & Forrest, T. P. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Science Publishing. Retrieved from [Link]
-
Bailey, S. J., et al. (n.d.). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines. Retrieved from [Link]
-
Dauphinee, G. A., & Forrest, T. P. (2025). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. ResearchGate. Retrieved from [Link]
-
Lambert, K. M., et al. (2020). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. PMC. Retrieved from [Link]
-
Pérez-Faginas, P., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PMC. Retrieved from [Link]
-
Liao, M.-L., et al. (2026). Solvent-Controlled [4 + 2] Annulation Reaction: Selective Synthesis of 1,4-Dihydroquinolines/Quinolines. ACS Publications. Retrieved from [Link]
-
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Retrieved from [Link]
-
Various Authors. (2023). Synthesis of Dihydroquinolines in the Twenty-First Century. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
-
Haddadin, M. J., et al. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. NIH. Retrieved from [Link]
-
Various Authors. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]
- Various Authors. (n.d.). Combes Quinoline Synthesis.
-
Liao, M.-L., et al. (2026). Solvent-Controlled [4 + 2] Annulation Reaction: Selective Synthesis of 1,4-Dihydroquinolines/Quinolines. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. Retrieved from [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
-
Dauphinee, G. A., & Forrest, T. P. (n.d.). 1,2-Dihydroquinolines: preparation and isolation as intermediates in the synthesis of quinolines. Canadian Science Publishing. Retrieved from [Link]
-
Pérez-Faginas, P., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications. Retrieved from [Link]
-
Various Authors. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]
-
Various Authors. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Retrieved from [Link]
-
Alyamkina, E. A., et al. (2025). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. Retrieved from [Link]
-
Asadi, S., et al. (2025). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. ResearchGate. Retrieved from [Link]
-
Forrest, T. P., & Le, N. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Various Authors. (2022). Recent updates on the synthesis of Dihydroquinolines: A review. Zenodo. Retrieved from [Link]
Sources
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- 5. Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
optimization of reaction conditions for quinolinone synthesis
Quinolinone Synthesis Technical Support Center
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of quinolinone scaffolds. As vital structural motifs in medicinal chemistry and materials science, the efficient construction of quinolinones is paramount.[1][2] However, their synthesis is often fraught with challenges, from low yields to poor regioselectivity.
This resource provides in-depth, field-proven insights through a series of troubleshooting guides and FAQs. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally optimize your reaction conditions.
Part 1: General Troubleshooting Principles
Before delving into method-specific issues, it's crucial to address universal factors that can impact the success of any quinolinone synthesis.
Q1: My reaction yield is consistently low. What are the first general parameters I should investigate?
A1: Low yields are a frequent but often solvable issue. Before altering core reaction parameters, always verify the fundamentals:
-
Reagent Purity and Stoichiometry: Ensure all starting materials, particularly anilines and carbonyl compounds, are pure. Impurities can introduce competing side reactions. Verify accurate stoichiometry; a slight excess of one reactant may be beneficial but a significant imbalance can be detrimental.
-
Solvent Quality: The choice and quality of the solvent are critical. For high-temperature thermal cyclizations, use high-boiling, inert solvents like Dowtherm A, mineral oil, or diphenyl ether to prevent decomposition and improve heat transfer.[3] Ensure solvents are anhydrous, as water can interfere with catalysts and intermediates, especially in reactions involving strong acids or bases.
-
Atmosphere Control: Many intermediates in quinolinone synthesis can be sensitive to oxidation. If you suspect degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be highly beneficial.[3]
-
Reaction Monitoring: Do not rely solely on time. Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This allows you to identify the optimal endpoint and prevent product degradation from prolonged heating or over-exposure to harsh conditions.[4]
Q2: I'm observing significant tar or polymer formation. What causes this and how can it be minimized?
A2: Tar or polymer formation is typically a result of harsh reaction conditions, especially in classical methods like the Skraup or Doebner-von Miller syntheses which use strong acids and high temperatures.[5] Self-condensation of carbonyl starting materials (e.g., aldol condensation) is a common competing pathway.[4][6]
Solutions:
-
Moderate Reaction Conditions: Avoid excessively high temperatures.[5] A controlled, gentle heating profile is often more effective than rapid, high-temperature heating.
-
Catalyst Choice: Transition to milder, more selective catalysts. Modern approaches utilize catalysts like molecular iodine, ionic liquids, or various metal salts (e.g., In(OTf)₃) that can promote cyclization under less aggressive conditions.[4][7]
-
Slow Addition: For reactions prone to polymerization, adding the more reactive component (like an α,β-unsaturated aldehyde) slowly to the reaction mixture can maintain its low concentration and minimize self-condensation.[5]
Troubleshooting Workflow: Diagnosing Low Yield
The following workflow can help systematically diagnose the cause of low reaction yields.
Caption: A systematic workflow for troubleshooting low-yield quinolinone synthesis.
Part 2: Method-Specific Troubleshooting
The Conrad-Limpach & Knorr Syntheses
These classical methods involve the condensation of anilines with β-ketoesters. The reaction's outcome is famously dependent on temperature, dictating the regioselectivity of the final product (4-quinolinone vs. 2-quinolinone).[8][9]
Q3: My Conrad-Limpach reaction is producing the wrong isomer (2-quinolinone instead of 4-quinolinone) or a mixture. How can I control the regioselectivity?
A3: This is the classic challenge of the Conrad-Limpach-Knorr synthesis and is a textbook example of kinetic versus thermodynamic control.[9]
-
Causality: The reaction proceeds in two main stages: initial condensation and subsequent thermal cyclization.
-
Kinetic Control (Lower Temp, ~140-160°C): At lower temperatures, the more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This is a reversible but fast reaction that leads to an enamine intermediate. Subsequent cyclization at high temperatures (~250°C) yields the 4-hydroxyquinoline (Conrad-Limpach product).[10][11]
-
Thermodynamic Control (Higher Temp, >160°C initial): At higher initial condensation temperatures, the reaction favors the attack of the aniline at the less reactive, but thermodynamically more stable, ester carbonyl. This forms a β-keto anilide intermediate, which upon cyclization yields the 2-hydroxyquinoline (Knorr product).[9][10] This pathway is favored at higher temperatures because the initial kinetically favored addition to the ketone is reversible, allowing the reaction to eventually proceed via the more stable thermodynamic pathway.[9]
-
-
Solution: To favor the 4-quinolinone product, the initial condensation step must be performed under kinetic control (i.e., lower temperature, often with acid catalysis) to form the enamine intermediate before proceeding to the high-temperature cyclization step.[3][10] For the 2-quinolinone, a higher initial reaction temperature is required to favor formation of the anilide intermediate.[8]
Q4: The high-temperature (~250°C) cyclization step in my Conrad-Limpach synthesis is failing or giving a very low yield. What should I do?
A4: This step is often the bottleneck due to the extreme conditions required.
-
Causality: The cyclization is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), where the electron-rich aniline ring attacks a carbonyl group.[12] This process has a high activation energy. Failure can be due to insufficient temperature, decomposition, or deactivation of the aromatic ring.
-
Solutions:
-
Temperature Control: Ensure your apparatus can safely and consistently achieve and maintain 250°C. Use a suitable heating medium like a sand bath or high-temperature heating mantle.[3]
-
Solvent Choice: Running the reaction neat can lead to charring. Using a high-boiling, inert solvent like mineral oil or Dowtherm A provides even heat distribution and can dramatically improve yields.[3]
-
Substrate Electronics: If your aniline has strong electron-withdrawing groups (e.g., -NO₂), the aromatic ring becomes too deactivated (less nucleophilic) for the cyclization to occur efficiently.[12] This method is best suited for anilines with electron-donating or weakly withdrawing groups. For deactivated systems, consider alternative synthetic routes.
-
The Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by acid or base.[4][6]
Q5: My Friedländer synthesis yield is very low. What are the most common causes?
A5: Low yields in this reaction are common and often stem from several factors:
-
Harsh Conditions: Traditional methods using strong acids or bases at high temperatures can degrade starting materials or the quinolinone product.[4][6]
-
Suboptimal Catalyst: The choice of catalyst is critical. An inappropriate acid or base can lead to low conversion or promote side reactions.[4]
-
Side Reactions: The most significant side reaction is often the self-condensation (aldol reaction) of the methylene-containing component, especially under strong base catalysis.[4][6]
Optimization Strategies:
| Parameter | Traditional Method | Optimized Approach | Rationale & Citation |
| Catalyst | Strong acid (H₂SO₄) or base (KOH) | Milder, efficient catalysts: I₂, In(OTf)₃, SiO₂ nanoparticles, or even catalyst-free in water. | Modern catalysts operate under milder conditions, reducing degradation and improving selectivity.[4][7][13][14] |
| Temperature | High (150-220°C) | Lower temperatures (e.g., 50-100°C), often enabled by better catalysts or microwave irradiation. | Reduces side reactions and decomposition. Microwave heating can dramatically shorten reaction times and improve yields.[4][15] |
| Solvent | Ethanol, Toluene | Greener solvents like water or solvent-free conditions. | Water can enhance reaction efficiency due to its high polarity. Solvent-free conditions reduce waste and simplify workup.[6][13] |
Q6: I am getting a mixture of regioisomers when using an unsymmetrical ketone in my Friedländer synthesis. How can this be controlled?
A6: This is a classic challenge. Condensation can occur on either side of the carbonyl group.
-
Causality: The regioselectivity is determined by which α-methylene group is deprotonated to form the enolate for the initial condensation. This is influenced by steric hindrance, electronic effects, and the reaction conditions (especially the catalyst).
-
Solutions:
-
Use a Pre-formed Enamine/Imine: Instead of directly using the 2-aminoaryl ketone, it can be converted to an imine first. This can direct the reaction to avoid self-condensation side products.[6]
-
Directed Condensation: Introduce a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone to favor condensation at that specific position.[6]
-
Catalyst Control: The choice of catalyst can strongly influence the outcome. Some modern catalytic systems, including certain ionic liquids or amine catalysts, have been shown to provide high regioselectivity.[6]
-
Modern Transition-Metal-Catalyzed Methods
These methods, often involving metals like palladium, copper, or cobalt, offer milder reaction conditions and broader substrate scope, typically through mechanisms like C-H activation or cross-coupling.[2][16][17]
Q7: My transition-metal-catalyzed reaction is not working. What are the key parameters to check?
A7: Catalytic cycles are sensitive to a number of factors not always critical in classical synthesis.
-
Causality: The catalytic cycle involves multiple steps (e.g., oxidative addition, reductive elimination, ligand exchange). The failure of any one step will shut down the entire process. Common failure points include catalyst deactivation, ligand incompatibility, or incorrect oxidant/reductant choice.
-
Troubleshooting Checklist:
-
Catalyst Precursor and Ligand: Is the catalyst precursor in the correct oxidation state? Is the ligand stable under the reaction conditions and not being poisoned by impurities?
-
Atmosphere: Most transition-metal-catalyzed reactions are highly sensitive to oxygen and must be performed under a rigorously inert atmosphere.
-
Additives: Many reactions require specific additives (bases, oxidants, etc.) to function. Ensure they are pure, dry, and present in the correct amount. For example, copper-catalyzed reactions often require a specific base to facilitate key steps.[1]
-
Solvent: The solvent must be meticulously degassed to remove dissolved oxygen.
-
Part 3: Experimental Protocols
Protocol: Microwave-Enhanced Friedländer Synthesis of a Substituted Quinoline
This protocol is adapted from modern procedures that emphasize efficiency and milder conditions.[4][15]
Objective: To synthesize a 2,3-disubstituted quinoline from 2-aminobenzophenone and a cyclic ketone.
Materials:
-
2-aminobenzophenone (1.0 equiv)
-
Cyclohexanone (1.2 equiv)
-
p-Toluenesulfonic acid (PTSA) (0.2 equiv)
-
Ethanol (as solvent)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminobenzophenone (e.g., 200 mg, 1.0 mmol).
-
Add cyclohexanone (e.g., 118 mg, 1.2 mmol) followed by PTSA (e.g., 38 mg, 0.2 mmol).
-
Add 3 mL of ethanol to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120°C for 15 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired quinoline.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and MS analysis.
Decision Tree: Selecting a Synthetic Route
Choosing the right synthetic strategy is critical for success. This diagram outlines a decision-making process based on the desired substitution pattern and available starting materials.
Caption: Decision tree for selecting an appropriate quinolinone synthesis method.
References
-
Marcinkowska, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(4), 163. Available from: [Link]
-
Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). Available from: [Link]
-
Nayak, A., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 999379. Available from: [Link]
-
Sharma, R., et al. (2018). A review on transition-metal mediated synthesis of quinolines. Semantic Scholar. Available from: [Link]
-
Wang, C., et al. (2011). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 76(8), 2799-2805. Available from: [Link]
-
Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]
-
Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. Available from: [Link]
-
Wang, Z., et al. (2020). Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. Chemical Communications, 56(73), 10722-10725. Available from: [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Available from: [Link]
-
Batey, R. A., et al. (2001). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 3(16), 2559-2562. Available from: [Link]
-
Singh, V., et al. (2024). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances, 14(1), 1-20. Available from: [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Cheng, C. C. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions. Available from: [Link]
-
Conrad-Limpach Reaction. (n.d.). Cambridge University Press. Retrieved January 15, 2026, from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved January 15, 2026, from [Link]
-
Huang, C., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Advances, 7(43), 26867-26877. Available from: [Link]
-
Varma, R. S., & Kumar, D. (1999). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach. Tetrahedron Letters, 40(43), 7665-7669. Available from: [Link]
-
Tanaka, K., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 4(5), 8443-8450. Available from: [Link]
-
Fleming, E. M., et al. (2016). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 7(10), 1973-1981. Available from: [Link]
-
Chemistry lover. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]
-
Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 15, 2026, from [Link]
-
Sharma, V., et al. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 21-41. Available from: [Link]
-
Al-Harrasi, A., & Al-Rawahi, N. (2014). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Aromaticity and Heterocyclic Compounds. IntechOpen. Available from: [Link]
-
Kamal, A., et al. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(12), 4145-4153. Available from: [Link]
-
Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Scale-Up of Ethyl 3-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxopropanoate Production
Welcome to the technical support guide for the synthesis and scale-up of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and outline robust protocols to ensure a safe, efficient, and reproducible process.
Overview of the Core Synthesis
The most direct and common route to this compound is the N-acylation of 1,2,3,4-tetrahydroquinoline (THQ) with ethyl oxalyl chloride. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the secondary amine of THQ attacks the highly electrophilic carbonyl carbon of the acyl chloride.[1][2] A base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3]
While straightforward at the laboratory scale, scaling this process introduces challenges related to reaction kinetics, thermal management, impurity control, and product isolation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and scale-up.
Category 1: Reaction Execution & Yield
Question: My reaction is sluggish or stalls, resulting in a low yield. What are the likely causes?
Answer: Several factors can lead to an incomplete reaction:
-
Insufficient Base: The reaction generates one equivalent of HCl, which protonates the starting amine, rendering it non-nucleophilic.[4] If the base is not sufficient or reactive enough to scavenge this acid, the reaction will stop. Ensure you are using at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like K₂CO₃). For large-scale operations, a slight excess (1.1-1.2 equivalents) is often recommended to account for any impurities or atmospheric moisture.
-
Low Quality Reagents:
-
1,2,3,4-Tetrahydroquinoline (THQ): THQ can oxidize over time, turning dark. Use freshly distilled or high-purity THQ for best results. Verify purity by GC or NMR before use.
-
Ethyl Oxalyl Chloride: This reagent is highly moisture-sensitive. Hydrolysis to the corresponding carboxylic acid will prevent acylation. Use a fresh bottle or redistill before use.
-
-
Inadequate Temperature Control: While the reaction is often run at low temperatures (0-5 °C) to control exothermicity, running it too cold may unnecessarily slow the reaction rate. After the initial addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Question: I'm observing a significant amount of a dark, tarry byproduct, especially at a larger scale. What is it and how can I prevent it?
Answer: This is a classic sign of side reactions or product degradation.
-
Ketenes Formation: Acyl chlorides with α-hydrogens can eliminate HCl to form highly reactive ketenes, especially in the presence of a strong base. While ethyl oxalyl chloride does not have an α-hydrogen, other impurities might. More commonly, over-heating or localized "hot spots" during a poorly controlled exothermic reaction can lead to decomposition pathways.[4]
-
Oxidation: The tetrahydroquinoline ring system can be susceptible to oxidation, leading to colored impurities. Maintaining an inert nitrogen atmosphere throughout the process is critical, especially during extended reaction times or at elevated temperatures.
-
Prevention Strategy: The most critical factor is stringent temperature control.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6]
-
Ensure your reactor has adequate cooling capacity.
-
Add the ethyl oxalyl chloride slowly and sub-surface to prevent localized overheating.
-
Vigorous stirring is essential to ensure rapid heat and mass transfer.
-
Category 2: Product Purity & Isolation
Question: My crude product is contaminated with unreacted 1,2,3,4-tetrahydroquinoline (THQ). How can I improve the work-up?
Answer: Residual THQ can be difficult to remove via crystallization due to its basicity and similar polarity to the product. An acidic wash during the work-up is highly effective.
-
Protocol: After the reaction is complete, quench the mixture and dilute with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute acid solution, such as 1M HCl or a saturated ammonium chloride solution. This will protonate the basic THQ, making it water-soluble and easily removed in the aqueous phase. Follow this with a water wash and a brine wash to remove residual acid and salts.
Question: I'm struggling with the final purification. The product "oils out" during crystallization or remains an oil. What should I do?
Answer: This is common when residual solvents or impurities act as an anti-solvent or depress the melting point.
-
Purity Check: First, ensure the crude material is of high purity (>95% by HPLC or NMR). If significant impurities are present, column chromatography may be necessary before attempting crystallization.
-
Solvent System: Experiment with different solvent systems. A common technique is to dissolve the crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed. Scratching the flask with a glass rod or adding a seed crystal can induce crystallization.
-
Trituration: If crystallization fails, trituration can be effective. This involves repeatedly washing/stirring the crude oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can often wash away impurities and induce the product to solidify.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this reaction? The acylation of amines with acyl chlorides is highly exothermic.[3][5] The primary hazard is a thermal runaway reaction, where the rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[6] Additionally, ethyl oxalyl chloride is corrosive and reacts with moisture to release HCl gas. Always conduct a thorough risk assessment before scaling up.[5]
Q2: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is an excellent tool. Use a mobile phase like 30% ethyl acetate in hexanes. The product will have an Rf value between that of the two starting materials. Stain with potassium permanganate. Alternatively, HPLC or GC can provide more quantitative monitoring. The reaction is typically complete when the starting THQ spot/peak is no longer visible.
Q3: What is the optimal order of reagent addition? The recommended procedure is to add the ethyl oxalyl chloride solution slowly to a cooled solution of 1,2,3,4-tetrahydroquinoline and the base. This ensures the nucleophile (THQ) is always in excess relative to the electrophile being added, minimizing potential side reactions of the highly reactive acyl chloride.
Q4: Can I use an inorganic base like sodium carbonate instead of triethylamine? Yes, an inorganic base can be used. This creates a heterogeneous mixture, which can sometimes make stirring more challenging but simplifies the work-up, as the base and its corresponding salt can be removed by simple filtration. The reaction rate may be slightly slower compared to using a soluble organic base.
Diagrams and Data
Reaction Mechanism
The synthesis follows a standard nucleophilic addition-elimination pathway.
Caption: Figure 1: Nucleophilic Addition-Elimination Mechanism
Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing yield issues.
Caption: Figure 2: Troubleshooting Logic for Low Yield
Table 1: Typical Reaction Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Rationale |
| 1,2,3,4-Tetrahydroquinoline | 1.0 eq | 1.0 eq | Limiting Reagent |
| Ethyl Oxalyl Chloride | 1.05 eq | 1.05 - 1.1 eq | Slight excess ensures full conversion. |
| Base (Triethylamine) | 1.1 eq | 1.1 - 1.2 eq | Scavenges HCl byproduct effectively.[3] |
| Solvent (DCM or Toluene) | ~10 mL / g THQ | ~5-8 L / kg THQ | Lower volume at scale improves throughput. |
| Initial Temperature | 0 °C | -5 to 0 °C | Critical for controlling initial exotherm.[5] |
| Addition Time | 15-20 min | 1-2 hours | Slower addition at scale is vital for thermal safety.[6] |
| Reaction Time | 1-3 hours | 2-4 hours | Monitor by TLC/HPLC for completion. |
Recommended Experimental Protocol (Lab Scale)
Materials:
-
1,2,3,4-Tetrahydroquinoline (THQ), high purity (10.0 g, 75.1 mmol)
-
Triethylamine (TEA) (11.4 mL, 82.6 mmol, 1.1 eq)
-
Dichloromethane (DCM), anhydrous (150 mL)
-
Ethyl oxalyl chloride (8.7 mL, 78.8 mmol, 1.05 eq)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,2,3,4-tetrahydroquinoline and triethylamine.
-
Dissolution: Add 100 mL of anhydrous DCM and stir until all reagents are dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve ethyl oxalyl chloride in 50 mL of anhydrous DCM. Transfer this solution to a dropping funnel.
-
Add the ethyl oxalyl chloride solution dropwise to the stirred THQ solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes) until the THQ spot has disappeared.
-
Work-up: a. Quench the reaction by slowly adding 50 mL of water. b. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
References
-
Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. Available at: [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. Available at: [Link]
-
Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224. Available at: [Link]
-
BYJU'S. (n.d.). Reactions of Acyl halide. BYJU'S. Available at: [Link]
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. H.E.L Group. Available at: [Link]
-
Save My Exams. (2025). Acylation Mechanism. Save My Exams. Available at: [Link]
-
MOLBASE. (n.d.). ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-propanoate. MOLBASE. Available at: [Link]
-
Chemguide. (n.d.). NUCLEOPHILIC ADDITION / ELIMINATION IN THE REACTION BETWEEN ACYL CHLORIDES AND AMINES. Chemguide. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
Sources
Technical Support Center: Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
Welcome to the technical support guide for Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout its handling and storage. We will address common challenges and provide scientifically grounded solutions to prevent degradation and ensure experimental reproducibility.
Product Overview & Inherent Stability Risks
This compound is a complex molecule with two primary structural motifs that are susceptible to degradation:
-
The α-Keto Ester Moiety: This functional group is highly electrophilic and prone to nucleophilic attack, most commonly hydrolysis.[1] The presence of the adjacent keto group can influence the ester's reactivity.
-
The 3,4-Dihydroquinoline Ring: This N-heterocycle is a reduced form of quinoline. Such structures, particularly tetrahydroquinolines, are susceptible to oxidation, which results in aromatization to the more stable quinoline ring system.[2][3]
Understanding these two potential degradation pathways is critical for proper handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
For maximum long-term stability, the solid compound should be stored under the conditions outlined in the table below. These conditions are designed to mitigate the primary risks of hydrolysis and oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the dihydroquinoline ring by atmospheric oxygen.[2][4] |
| Light | Amber Vial / Dark | Protects against photo-oxidative degradation pathways.[4] |
| Moisture | Tightly Sealed Container with Desiccant | Prevents hydrolysis of the sensitive α-keto ester functional group.[5] |
Q2: I've received the compound at room temperature. Is it still viable?
Short-term shipping at ambient temperature is generally acceptable for the solid material. However, upon receipt, it is imperative to immediately transfer the compound to the recommended long-term storage conditions (-20°C, under inert gas, in the dark) to prevent the initiation of slow degradation processes.
Q3: Can I store prepared solutions of the compound?
We strongly advise against storing solutions for any significant length of time. The α-keto ester moiety is prone to rapid hydrolysis in aqueous or protic solvents.[5] Even in anhydrous aprotic solvents, slow degradation can occur. Best practice is to prepare solutions fresh for each experiment.
Troubleshooting Guide: Experimental Issues
Q1: I dissolved the compound in my aqueous buffer and my results are inconsistent. What is happening?
-
Problem: You are likely observing rapid hydrolysis of the ethyl ester. In aqueous media, the α-keto ester will hydrolyze to the corresponding α-keto acid and ethanol, altering the compound's structure, polarity, and biological activity.[5] This hydrolysis can be catalyzed by acidic or basic conditions within your buffer.
-
Solution: Avoid aqueous solutions for stock preparation. Prepare a concentrated stock solution in an anhydrous, aprotic solvent like DMSO or DMF. Add the minimal required volume of this stock solution to your aqueous experimental medium immediately before starting the assay (a technique known as "spiking"). This minimizes the compound's exposure time to water.
Q2: My white, solid compound has developed a yellow or brownish tint over time. Is it degraded?
-
Problem: A color change is a strong indicator of degradation, specifically the oxidation of the 3,4-dihydroquinoline ring to the corresponding aromatic quinoline. This creates a more extensive conjugated π-system, which often absorbs visible light, appearing colored. This process is accelerated by exposure to air and light.[3]
-
Solution: The colored compound is impure and should not be used for quantitative experiments. Review your storage protocol immediately. Ensure the vial is properly sealed and has been purged with an inert gas like argon or nitrogen before long-term storage. Always store in a dark location, such as a freezer box within a -20°C freezer.
Q3: I see an unexpected new peak in my HPLC/LC-MS analysis. How can I identify the impurity?
-
Problem: A new peak indicates the presence of a degradation product. Based on the compound's structure, there are two highly probable impurities.
-
Identification & Causality:
-
Hydrolysis Product: Look for a peak corresponding to a mass loss of 28 Da (loss of C₂H₄ from the ethyl group, followed by the addition of H₂O, net loss of C₂H₅OH and gain of H). This corresponds to the α-keto acid. This is likely if the compound has been exposed to moisture or dissolved in aqueous/protic solvents.
-
Oxidation Product: Look for a peak corresponding to a mass loss of 2 Da (loss of two hydrogen atoms). This corresponds to the aromatized quinoline derivative. This impurity is expected if the compound was improperly stored without an inert atmosphere or with exposure to light.
-
Key Degradation Pathways
The stability of this compound is primarily threatened by two distinct chemical reactions as illustrated below.
Caption: Primary degradation pathways for the target compound.
Recommended Experimental Protocols
Protocol 1: Long-Term Storage of Solid Compound
-
Place the vial containing the solid compound inside a larger, sealable container (e.g., a small desiccator or a sealable bag).
-
Add a small packet of desiccant to the outer container.
-
Gently flush the headspace of the primary vial with a stream of dry argon or nitrogen for 15-30 seconds.
-
Immediately and tightly cap the primary vial.
-
Seal the outer container.
-
Wrap the container in aluminum foil or place it in a light-blocking box.
-
Store at -20°C.
Protocol 2: Preparation of Stock Solutions for Immediate Use
-
Use only high-purity, anhydrous grade solvents (e.g., DMSO, DMF). It is recommended to use a fresh, sealed bottle or a solvent from a properly maintained solvent purification system.
-
Allow the vial of the solid compound to warm to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Calculate the required mass for your desired stock concentration.
-
Under a dry atmosphere if possible (e.g., in a glove box or under a stream of inert gas), weigh the compound and dissolve it in the appropriate volume of anhydrous solvent.
-
Mix thoroughly until fully dissolved.
-
Use this stock solution immediately. Do not store for later use. Any unused solution should be properly discarded.
References
-
Lodge, J. W., Choi, J., Zengeya, T., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. Communications Biology, 4(1), 955. Available at: [Link]
-
Zhang, Y., & Liu, Y. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 28(14), 5394. Available at: [Link]
-
MOLBASE. (n.d.). ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-propanoate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Torregrosa-Chinillach, A., Pérez-Ruiz, R., & Miranda, M. A. (2021). Visible Light-Induced Aerobic Oxidative Dehydrogenation of C–N/C–O to C=N/C=O Bonds Using Metal-Free Photocatalysts: Recent Developments. Catalysts, 11(1), 108. Available at: [Link]
-
Li, J., et al. (2018). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 14, 2386-2392. Available at: [Link]
-
Hiersemann, M. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 1229-1246. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters. Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed... | Download Scientific Diagram. Retrieved from [Link]
-
de la Torre, M. C., et al. (2011). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 7, 1006–1012. Available at: [Link]
Sources
- 1. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Characterization in the Synthesis of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and impurity profiling of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. This document is designed for researchers, process chemists, and quality control analysts engaged in the synthesis of this and structurally related compounds. Our goal is to provide a practical, in-depth resource for troubleshooting common issues and ensuring the highest purity of the final active pharmaceutical ingredient (API).
The synthesis of this target molecule, a key intermediate in various pharmaceutical pathways, typically involves the N-acylation of 1,2,3,4-tetrahydroquinoline with an activated oxalic acid derivative, most commonly diethyl oxalate. While seemingly straightforward, this reaction is susceptible to the formation of several process-related impurities and degradation products that can compromise yield, purity, and safety.
This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Section 1: Synthesis Pathway and Potential Impurity Formation
Q1: What is the primary reaction mechanism and what are the most anticipated impurities?
The core reaction is an N-acylation, a nucleophilic acyl substitution where the secondary amine of 1,2,3,4-tetrahydroquinoline attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[1][2] The reaction is typically performed in an aprotic solvent.
Primary Reaction: 1,2,3,4-Tetrahydroquinoline + Diethyl Oxalate → this compound + Ethanol
Based on this mechanism and the nature of the reactants, we can anticipate several classes of impurities as defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines: organic impurities (starting materials, by-products, intermediates, degradation products), inorganic impurities, and residual solvents.[3][4][5]
Commonly Anticipated Organic Impurities:
-
IMP-A (Unreacted Starting Material): 1,2,3,4-Tetrahydroquinoline
-
IMP-B (Unreacted Reagent): Diethyl Oxalate
-
IMP-C (Hydrolysis Product): 3-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxopropanoic acid. This arises from the hydrolysis of the final product's ethyl ester, often promoted by moisture in the reaction or during workup.[6][7]
-
IMP-D (Oxidation Product): Ethyl 3-(quinolin-1(4H)-yl)-2-oxopropanoate or other oxidized forms. The tetrahydroquinoline ring system can be susceptible to oxidation, especially if exposed to air at elevated temperatures.[8]
-
IMP-E (Double Acylation By-product): 1,1'-(Oxalyl)bis(3,4-dihydroquinoline). This can occur if a highly reactive acylating agent is formed in situ or under forcing conditions, though less common with diethyl oxalate.[9]
dot graph "Potential_Impurity_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes for Reactants THQ [label="1,2,3,4-Tetrahydroquinoline", fillcolor="#F1F3F4", fontcolor="#202124"]; DEO [label="Diethyl Oxalate", fillcolor="#F1F3F4", fontcolor="#202124"];
// Node for the Main Product Product [label="this compound", fillcolor="#E6F4EA", fontcolor="#202124", shape=Mdiamond];
// Nodes for Impurities IMP_A [label="IMP-A: Unreacted THQ", fillcolor="#FCE8E6", fontcolor="#202124"]; IMP_C [label="IMP-C: Hydrolysis Product", fillcolor="#FCE8E6", fontcolor="#202124"]; IMP_D [label="IMP-D: Oxidation Product", fillcolor="#FCE8E6", fontcolor="#202124"];
// Edges showing the reaction flow THQ -> Product [label="N-Acylation", color="#34A853"]; DEO -> Product [label="N-Acylation", color="#34A853"]; THQ -> IMP_A [label="Incomplete Reaction", style=dashed, color="#5F6368"]; Product -> IMP_C [label="H₂O / H⁺ or OH⁻", color="#EA4335"]; Product -> IMP_D [label="[O]", color="#EA4335"]; } Caption: Primary synthesis and potential impurity formation pathways.
Section 2: Troubleshooting & Analytical Strategy
This section provides a systematic approach to identifying and resolving purity issues encountered during your synthesis.
Q2: My initial HPLC analysis shows an unknown peak. What is the standard workflow for identification?
An unexpected peak in your High-Performance Liquid Chromatography (HPLC) run triggers a standard impurity identification workflow. The goal is to move from simple detection to full structural elucidation, following a logical progression of analytical techniques.[10][11]
Workflow for Impurity Identification:
-
Detection & Quantification (HPLC-UV): Confirm the presence, retention time (RT), and relative percentage of the impurity. According to ICH guidelines, impurities found at levels greater than the reporting threshold (typically 0.05%) must be reported.[12][13]
-
Mass Determination (LC-MS): The most crucial first step. Determine the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight, which is the first clue to its identity.
-
Formula Generation (HRMS): High-Resolution Mass Spectrometry (e.g., LC-QTOF) provides a highly accurate mass, allowing you to predict the elemental composition (molecular formula).
-
Isolation (Preparative HPLC): If the impurity is present in sufficient quantity (>0.1%), isolate a pure sample for structural analysis.[14]
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is the definitive technique for determining the precise chemical structure of the isolated impurity.[15][16]
-
Mechanism Postulation: Based on the confirmed structure, propose a plausible chemical mechanism for its formation. This knowledge is critical for process optimization.
dot graph "Impurity_Identification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Define nodes for each step Start [label="Unknown Peak Detected in HPLC", shape=ellipse, fillcolor="#FCE8E6", fontcolor="#202124"]; LCMS [label="1. LC-MS Analysis\n(Determine Molecular Weight)", fillcolor="#FFF7E0", fontcolor="#202124"]; HRMS [label="2. High-Resolution MS\n(Determine Molecular Formula)", fillcolor="#FFF7E0", fontcolor="#202124"]; Isolation [label="3. Isolation\n(Preparative HPLC)", fillcolor="#E8F0FE", fontcolor="#202124"]; NMR [label="4. Structural Elucidation (NMR)\n(¹H, ¹³C, 2D Experiments)", fillcolor="#E8F0FE", fontcolor="#202124"]; Mechanism [label="5. Propose Formation Mechanism", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"]; Optimize [label="6. Modify & Optimize Synthesis", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#202124"];
// Define the workflow connections Start -> LCMS [color="#4285F4"]; LCMS -> HRMS [color="#4285F4"]; HRMS -> Isolation [color="#4285F4"]; Isolation -> NMR [color="#4285F4"]; NMR -> Mechanism [color="#34A853"]; Mechanism -> Optimize [color="#34A853"]; } Caption: A systematic workflow for impurity identification and resolution.
Q3: I have a major impurity with a mass of 247.25 g/mol . What could it be?
Let's use the workflow. The target product has a molecular weight of 247.28 g/mol . An observed mass of 247.25 is likely the product itself. However, if this is a separate peak from your main product in the chromatogram, it could be a structural isomer. A more likely scenario is an impurity with a mass of 219.23 g/mol .
-
Hypothesis: This mass corresponds to the hydrolysis of the ethyl ester (C₂H₅) and its replacement with a proton (H).
-
Mass of Product (C₁₄H₁₇NO₃) = 247.28 g/mol
-
Mass of Ethyl Group (C₂H₅) = 29.06 g/mol
-
Mass of Hydrogen (H) = 1.01 g/mol
-
Calculated Mass of Impurity = 247.28 - 29.06 + 1.01 = 219.23 g/mol
-
-
Identity: This strongly suggests the impurity is IMP-C: 3-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxopropanoic acid .
-
Troubleshooting Steps:
-
Confirm with HRMS: Obtain the exact mass to confirm the predicted formula of C₁₂H₁₃NO₃.
-
Reaction/Workup Moisture Control: Ensure all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use a non-aqueous workup if possible.
-
pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze ester hydrolysis.
-
Q4: My product is developing a yellow/brown color upon standing. What's happening?
-
Hypothesis: This discoloration is characteristic of oxidation. The tetrahydroquinoline ring is susceptible to dehydrogenation to form a more conjugated quinoline or dihydroquinoline system, which is often colored. This corresponds to IMP-D .
-
Mass Spectrometry Signature: You would expect to see a mass that is 2 or 4 atomic mass units less than the parent compound, corresponding to the loss of H₂ or 2H₂.
-
M-2 peak: ~245.26 g/mol
-
M-4 peak: ~243.24 g/mol
-
-
Troubleshooting Steps:
-
Inert Atmosphere: Store the final compound under an inert atmosphere.[8]
-
Light Protection: Store in amber vials to protect from potential photodegradation.[8]
-
Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if permissible for the final application.
-
Temperature Control: Store the material at recommended cool temperatures (e.g., 2-8 °C).
-
Section 3: FAQs & Experimental Protocols
FAQ 1: How can I minimize unreacted 1,2,3,4-tetrahydroquinoline (IMP-A)?
Ensure the stoichiometry is correct. Using a slight excess (1.05-1.1 equivalents) of diethyl oxalate can help drive the reaction to completion. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting amine before proceeding with the workup.
FAQ 2: What is a good starting point for an HPLC method?
A reverse-phase HPLC method is generally effective for this class of compounds.[10]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
Protocol 1: General Procedure for LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of your crude or purified product in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.1 mg/mL.
-
Injection: Inject 5-10 µL of the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
LC Separation: Use the HPLC method described in FAQ 2 or a similar gradient method to separate the components.
-
MS Detection: Operate the mass spectrometer in positive ion mode (ESI+). Scan a mass range that covers all expected components (e.g., m/z 100-500).
-
Data Analysis: Extract the ion chromatograms for the expected masses of the product and potential impurities (see table below) to confirm their presence and retention times.
| Identifier | Proposed Impurity Name | Molecular Formula | Expected Mass [M+H]⁺ | Formation Pathway |
| Product | This compound | C₁₄H₁₇NO₃ | 248.12 | Main Reaction |
| IMP-A | 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 134.09 | Unreacted Starting Material |
| IMP-B | Diethyl Oxalate | C₆H₁₀O₄ | 147.06 | Unreacted Reagent |
| IMP-C | 3-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxopropanoic acid | C₁₂H₁₃NO₃ | 220.09 | Product Hydrolysis |
| IMP-D | Ethyl 3-(quinolin-1(4H)-yl)-2-oxopropanoate (example) | C₁₄H₁₅NO₃ | 246.11 | Product Oxidation |
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. [Link]
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Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). [Link]
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Pharmaffiliates. (2024). Isolation and characterization of pharmaceuticals with impurities. [Link]
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Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]
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Kumar, A., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy and Bioallied Sciences, 2(3), 145-160. [Link]
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Parsha, S., et al. (2021). LC-MS/MS and NMR Characterization of impurities in Epalrestat. Research Journal of Pharmacy and Technology, 14(1), 1-5. [Link]
-
Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Crystallographic Communications, 66(12), o3224. [Link]
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Tolstoi, A. V., et al. (2022). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules, 27(18), 5892. [Link]
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Wikipedia. (n.d.). Diethyl oxalate. [Link]
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ResearchGate. (n.d.). Structural Studies of N-Acyl 1,1′-Bis(1,2,3,4-tetrahydroisoquinoline) Derivatives. [Link]
-
MOLBASE. (n.d.). ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-propanoate. [Link]
-
ResearchGate. (2023). DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. [Link]
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CORE. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline De. [Link]
-
ResearchGate. (2025). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. [Link]
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MDPI. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. [Link]
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PubMed Central. (n.d.). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. [Link]
-
Royal Society of Chemistry. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. [Link]
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ResearchGate. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. [Link]
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PubMed Central. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
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Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. [Link]
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National Center for Biotechnology Information. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
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ResearchGate. (2018). N-Acylation Reactions of Amines. [Link]
-
Journal of the American Chemical Society. (2014). Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. [Link]
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Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes + Answers. Amines. [Link]
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methods for drying and handling of hygroscopic starting materials for dihydroquinoline synthesis
Welcome to the Technical Support Center for dihydroquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the critical step of drying and handling hygroscopic starting materials. Maintaining anhydrous conditions is paramount for successful dihydroquinoline synthesis, as trace amounts of water can significantly impact reaction yields and purity.[1][2] This resource offers practical, field-proven insights to help you navigate the challenges of working with moisture-sensitive reagents.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when handling hygroscopic materials in the context of dihydroquinoline synthesis.
Q1: Why is my dihydroquinoline synthesis failing or giving low yields? I'm following the literature procedure.
A1: One of the most common culprits for low yields in reactions like the Skraup or Doebner-von Miller synthesis is the presence of moisture.[3][4] Many of the starting materials, such as anilines and aldehydes, are hygroscopic, meaning they readily absorb water from the atmosphere.[1] Water can interfere with the reaction in several ways:
-
Reaction with Catalysts: Acid catalysts, often used in these syntheses, can be neutralized or deactivated by water.
-
Side Reactions: Water can promote undesirable side reactions, such as the hydrolysis of intermediates or the polymerization of starting materials.[1][3]
-
Inhibition of Reaction: In some cases, water can completely inhibit the desired reaction from proceeding.[1]
Troubleshooting Tip: Always assume your reagents have been exposed to atmospheric moisture and take steps to dry them immediately before use, even if they are from a new bottle.[5]
Q2: How do I know if my starting materials are "dry enough"?
A2: Visual inspection is often not sufficient to determine if a reagent is adequately dry. For solvents, a water content of less than 50 ppm is often desirable for moisture-sensitive reactions.[1]
-
Karl Fischer Titration: This is the gold standard for accurately quantifying water content in liquids and solids.
-
Visual Indicators: While not quantitative, some drying agents, like indicating Drierite™ (calcium sulfate), change color as they become saturated with water, providing a rough visual cue.[6]
-
Physical State: For solid reagents, clumping or a change in texture can indicate moisture absorption.
Q3: Can I just use an "anhydrous" solvent from the manufacturer without further drying?
A3: While commercially available anhydrous solvents are a good starting point, it's risky to trust the label implicitly, especially for highly sensitive reactions.[5] The quality can degrade over time once the bottle is opened due to repeated access and improper storage. For critical applications, it is best practice to freshly dry and distill solvents before use or dispense them from a solvent purification system.
Q4: What is the best way to store my hygroscopic starting materials?
A4: Proper storage is crucial to maintain the integrity of your hygroscopic reagents.
-
Inert Atmosphere: Store highly sensitive materials in a glovebox under an inert atmosphere (e.g., nitrogen or argon).[7][8][9]
-
Desiccator: For less sensitive materials, a desiccator containing a drying agent like phosphorus pentoxide or indicating silica gel is a suitable option.
-
Sealed Containers: Always ensure containers are tightly sealed.[8] Using Parafilm® or electrical tape around the cap can provide an extra barrier against moisture ingress.[10]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your dihydroquinoline synthesis.
Problem 1: Low Yields and/or Significant Tar Formation in Skraup or Doebner-von Miller Reactions
Symptoms: The reaction mixture turns into a dark, viscous tar, making product isolation difficult and resulting in a poor yield of the desired dihydroquinoline.[3]
Root Cause Analysis: While the highly exothermic nature of these reactions can contribute to tarring, the presence of water is a major exacerbating factor.[3] Water can promote polymerization of the α,β-unsaturated aldehydes or ketones used as starting materials, a common side reaction under strong acid catalysis.[4]
Solutions & Protocols:
-
Rigorous Drying of Starting Materials:
-
Anilines: Many anilines are liquids and can be dried over potassium hydroxide (KOH) pellets or barium oxide (BaO) followed by distillation under reduced pressure.
-
Aldehydes/Ketones: These are often dried over anhydrous magnesium sulfate (MgSO₄) or calcium sulfate (CaSO₄).[6] Note that molecular sieves should not be used for drying acetone or other ketones as they can promote self-aldol condensation.[10][11]
-
Solvents: Solvents like ethanol, which form azeotropes with water, require special drying methods.[1] Using a drying agent like magnesium turnings with a catalytic amount of iodine to form magnesium ethoxide is effective. Alternatively, azeotropic distillation with a suitable entrainer like benzene or toluene can be employed.[12][13]
-
-
Use of an Inert Atmosphere:
Problem 2: Inconsistent Reaction Results
Symptoms: Seemingly identical reactions give vastly different yields or product profiles.
Root Cause Analysis: This inconsistency often points to variable amounts of water in the starting materials or solvents. The hygroscopic nature of the reagents means that their water content can change depending on ambient humidity and handling practices.
Solutions & Protocols:
-
Standardize Drying Procedures: Implement a consistent and rigorous drying protocol for all starting materials and solvents. Document the drying method, duration, and any analytical verification (e.g., Karl Fischer titration) in your lab notebook.
-
Handling of Hygroscopic Solids:
-
Glovebox: The most reliable method for handling highly hygroscopic solids is inside a glovebox with a controlled inert atmosphere.[7][9][16] This allows for accurate weighing and transfer without exposure to moisture.
-
Glove Bag: A more economical alternative to a glovebox is a glove bag, which can be filled with an inert gas.
-
Quick Weighing: If a controlled atmosphere is unavailable, weigh hygroscopic solids quickly and minimize their exposure to air. Have all necessary equipment ready before opening the reagent container.
-
Key Experimental Protocols
Protocol 1: Activation of Molecular Sieves
Molecular sieves are excellent desiccants for drying solvents and removing small amounts of water from reaction mixtures.[11][17] However, they must be activated to be effective.
Materials:
-
Molecular sieves (3Å or 4Å, depending on the application)
-
Schlenk flask
-
Heating mantle or sand bath
-
High-vacuum pump
-
Schlenk line
Procedure:
-
Place the molecular sieves in a Schlenk flask.
-
Heat the flask to 180-200 °C under high vacuum for at least 8-12 hours.[10]
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.[10]
-
The activated molecular sieves are now ready to be added to your solvent or reaction mixture. Store the activated sieves under an inert atmosphere.
Protocol 2: Drying a Liquid Reagent via Azeotropic Distillation
This technique is particularly useful for removing water from starting materials that form azeotropes with water.[12][18] Toluene is a common entrainer used for this purpose.[12][13]
Materials:
-
Hygroscopic liquid reagent
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
Procedure:
-
Combine the hygroscopic liquid reagent with toluene in a round-bottom flask.
-
Set up the Dean-Stark apparatus with the condenser.
-
Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap.
-
As the azeotrope condenses, the water will separate and collect in the bottom of the trap, while the less dense toluene will overflow and return to the reaction flask.
-
Continue the distillation until no more water collects in the trap.
-
Cool the flask and remove the dried liquid reagent.
Data Presentation
Table 1: Common Drying Agents for Dihydroquinoline Synthesis
| Drying Agent | Chemical Formula | Suitable for | Not Suitable for | Notes |
| Magnesium Sulfate | MgSO₄ | General purpose, fast drying | --- | Fine powder, requires filtration.[6] |
| Sodium Sulfate | Na₂SO₄ | General purpose, pre-drying | Ethers | Slower than MgSO₄. |
| Calcium Chloride | CaCl₂ | Hydrocarbons, ethers | Alcohols, amines | Can react with some functional groups.[6] |
| Calcium Sulfate (Drierite™) | CaSO₄ | Solvents, gases | --- | Low capacity, often used in drying tubes.[6] |
| Potassium Carbonate | K₂CO₃ | Basic compounds (e.g., amines) | Acidic compounds | Basic drying agent. |
| Molecular Sieves (3Å, 4Å) | Aluminosilicates | Most organic solvents | Acetone, ketones | Very effective, must be activated.[10][11][17] |
| Phosphorus Pentoxide | P₄O₁₀ | Aprotic solvents, gases | Protic solvents, basic compounds | Extremely efficient but highly reactive. |
Visualizations
Diagram 1: Decision-Making Flowchart for Drying Hygroscopic Reagents
Caption: Decision-making flowchart for selecting a drying method.
Diagram 2: Workflow for Handling Hygroscopic Starting Materials
Caption: General workflow for handling hygroscopic materials.
References
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University of Wisconsin-Madison. (n.d.). Using molecular sieves for solvent drying. Retrieved from [Link]
-
Sorbead India. (2019, December 5). Molecular Sieves as a Drying Agent. Retrieved from [Link]
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Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
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HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Remove Residual Water. Retrieved from [Link]
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Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]
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Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
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S.Univ-dschang. (2026, January 5). Table Desiccants And Drying Agents: A Comprehensive Guide. Retrieved from [Link]
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-
Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]
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Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types. Retrieved from [Link]
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Purdue University. (n.d.). Standard Operating Procedures: Bart Laboratory. Retrieved from [Link]
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Pharma World K. (2025, March 10). Azeotropic Distillation [Video]. YouTube. Retrieved from [Link]
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Scribd. (n.d.). Drying Agents for Organic Solvents. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Azeotropic distillation. Retrieved from [Link]
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Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
- European Patent Office. (n.d.). Dehydration process using azeotropic distillation.
-
GWSI. (n.d.). Dive Into Azeotropic Distillation: Essential Techniques. Retrieved from [Link]
-
JoVE. (2015, March 4). Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 15). 13: Gloveboxes. Retrieved from [Link]
- Google Patents. (n.d.). Method for drying hygroscopic material and the product thereof.
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Chemical Science. (2025, February 26). Synthesis of organic molecules via spray-drying. Retrieved from [Link]
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University of Rochester. (n.d.). How To: Store Reagents. Retrieved from [Link]
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JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
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-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Retrieved from [Link]
- Google Patents. (n.d.). System and method for processing hygroscopic materials.
-
ResearchGate. (2025, August 7). Synthesis of organic molecules via spray-drying. Retrieved from [Link]
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ResearchGate. (2023, October 26). Synthesis of Dihydroquinolines in the Twenty-First Century. Retrieved from [Link]
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Scribd. (n.d.). Using Drying Agents. Retrieved from [Link]
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chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.
-
The Journal of Organic Chemistry. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from [Link]
-
ResearchGate. (2016, November 24). How can I dry trifluoroacealdehyde hydrate?. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
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PMC. (n.d.). Synthesis of 1,2-Dihydroquinolines via Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate and Other Quinolones
This guide provides a comparative analysis of the potential bioactivity of a novel quinolone derivative, ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, against established quinolone compounds. As a member of the quinolone family, this compound is projected to exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a technical overview grounded in established scientific principles and experimental data from related compounds.
Introduction to Quinolones and Their Biological Significance
Quinolones are a broad class of synthetic heterocyclic compounds based on a bicyclic core structure.[1] The first-generation quinolone, nalidixic acid, was introduced in 1962 and was primarily effective against Gram-negative bacteria.[2] Subsequent generations, particularly the fluoroquinolones which incorporate a fluorine atom, have demonstrated a broader spectrum of activity, including against Gram-positive bacteria.[2] The primary mechanism of antibacterial action for quinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][4] These enzymes are crucial for DNA replication, transcription, and repair, and their inhibition leads to fragmentation of the bacterial chromosome and subsequent cell death.[3][5]
Beyond their antibacterial prowess, various quinolone derivatives have been investigated for other therapeutic applications.[6][7][8] Research has highlighted their potential as antifungal and anticancer agents.[6][9][10] The anticancer activity of certain quinolones is attributed to their ability to inhibit human topoisomerases, protein kinases like EGFR and VEGFR, and other enzymes integral to cancer cell proliferation.[7]
This guide will focus on a comparative analysis of this compound against well-characterized quinolones such as Ciprofloxacin and Nalidixic Acid. While specific experimental data for this novel compound is not yet publicly available, its structural similarity to other bioactive quinolones allows for a predictive comparison.
Structural Comparison
The chemical structure of a quinolone derivative is a key determinant of its bioactivity. The core quinolone structure, with its nitrogen-containing bicyclic system, is essential for its interaction with target enzymes.[3] Substitutions at various positions on this core can significantly modulate the compound's spectrum of activity, potency, and pharmacokinetic properties.
Figure 1: Chemical Structures
Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Prepare Compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Prepare Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted for fungi and follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). [11][12][13][14][15] Step-by-Step Protocol:
-
Prepare Compound Dilutions: Serial dilutions of the test compound are made in RPMI-1640 medium.
-
Prepare Fungal Inoculum: A standardized fungal suspension is prepared from a fresh culture.
-
Inoculation: The wells of a microtiter plate are inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined based on the turbidity or by using a spectrophotometer to measure the optical density.
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [16][17] Workflow Diagram
Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 48-72 hours.
-
MTT Addition: The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a suitable solvent like DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Mechanism of Action
The primary mechanism of action for antibacterial quinolones is the inhibition of DNA gyrase and topoisomerase IV. [1][3][5]This leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome and ultimately cell death. [3] Signaling Pathway Diagram
Mechanism of antibacterial action of quinolones.
For anticancer activity, certain quinolone derivatives can act as topoisomerase poisons in a similar manner to their antibacterial action, but against human topoisomerases. [6][7]Additionally, they can inhibit protein kinases involved in cancer cell signaling pathways. [6][8]
Conclusion
This compound, as a novel quinolone derivative, holds potential for a range of biological activities. Based on structure-activity relationships within the quinolone class, it is hypothesized to possess moderate antibacterial activity and potential, albeit likely modest, antifungal and anticancer properties. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted bioactivities. Further research, including synthesis and in vitro and in vivo testing, is necessary to fully elucidate the therapeutic potential of this compound.
References
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
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Wikipedia. (2024). Quinolone antibiotic. [Link]
-
Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]
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Smith, J. T. (1986). The mechanism of action of quinolones. Journal of Antimicrobial Chemotherapy, 18(Suppl D), 21–29. [Link]
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Kim, H., et al. (2025). The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumigatus. Bioscience Reports, 45(2), 101-116. [Link]
-
Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]
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Drlica, K., Hiasa, H., Kerns, R., Malik, M., Mustaev, A., & Zhao, X. (2008). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 13(10), 2411–2432. [Link]
-
Al-Trawneh, S. A., & Zabin, S. A. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 26(16), 4947. [Link]
-
Kim, J. H., et al. (1996). Synthesis and Antibacterial Activity of New Tetracyclic Quinolone Antibacterials. Journal of Medicinal Chemistry, 39(4), 992-998. [Link]
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Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. ResearchGate. [Link]
-
Monash University. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. [Link]
-
Dalhoff, A. (2015). Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? European Journal of Clinical Microbiology & Infectious Diseases, 34(4), 661–667. [Link]
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Tomita, K., et al. (2007). Synthesis and antibacterial activities of new quinolone derivatives utilizing 1-azabicyclo[1.1.0]butane. Bioorganic & Medicinal Chemistry Letters, 17(4), 942-945. [Link]
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Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. [Link]
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Al-Ghorbani, M., et al. (2016). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Pharmaceutical and Biomedical Research, 2(3), 36-46. [Link]
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A Comparative Guide to the Structural Validation of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate: X-ray Crystallography in Focus
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. It underpins structure-activity relationship (SAR) studies, informs molecular modeling, and is a critical component of intellectual property and regulatory submissions. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel synthetic compound, ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While the crystallographic data for the specific title compound is not yet publicly available, this guide will utilize the closely related structure of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate as a practical case study to illustrate the entire crystallographic workflow and the richness of the data it provides. This will be juxtaposed with a discussion of the complementary data obtainable from spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the target molecule.
The Imperative of Unambiguous Structure Determination
In the synthesis of novel chemical entities, confirmation of the target structure is paramount. Spectroscopic methods provide essential information about the molecular formula and connectivity. However, only X-ray crystallography can deliver a precise and accurate 3D model of a molecule in the solid state, revealing crucial details about conformation, stereochemistry, and intermolecular interactions. This level of detail is often what separates a well-characterized compound from one with lingering structural questions.
X-ray Crystallography: An Unparalleled View into the Molecular World
Single-crystal X-ray diffraction provides a direct visualization of the electron density within a crystal lattice, from which a precise atomic model can be constructed. The resulting structural data is not an interpretation but a physical measurement of atomic positions in three-dimensional space.
Experimental Workflow: A Case Study of a Related Quinoxaline Derivative
The following protocol outlines the typical steps involved in the X-ray crystallographic analysis of a small organic molecule, using the published data for ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate as an illustrative example.[1][2]
The journey to a crystal structure begins with the often-challenging task of growing a single, high-quality crystal. For small organic molecules, several techniques are commonly employed, with the goal of slowly reaching a state of supersaturation to allow for ordered crystal lattice formation.
Common Crystallization Methods:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is allowed to equilibrate with a vapor phase of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystal growth.
For the case study compound, colorless needles were obtained by recrystallization from absolute ethanol, likely through a slow cooling or evaporation method.[1]
Once a suitable crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. A modern diffractometer, such as a Bruker Kappa APEXII CCD, is used to rotate the crystal and collect the diffraction pattern from multiple orientations.[1][2]
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A Comparative Guide to the Synthetic Routes of Dihydroquinolines for Researchers and Drug Development Professionals
Dihydroquinolines are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and functional materials. Their synthesis has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a comparative analysis of the most significant synthetic routes to dihydroquinolines, offering insights into their mechanisms, practical applications, and experimental nuances. We will delve into both classical and modern approaches, providing the necessary data for researchers to make informed decisions in their synthetic endeavors.
Classical Approaches: The Foundation of Dihydroquinoline Synthesis
The traditional methods for synthesizing the quinoline core, which can be adapted or controlled to yield dihydroquinolines, have been the bedrock of heterocyclic chemistry for over a century. These named reactions, while sometimes suffering from harsh conditions and limited scope, offer valuable lessons in reaction design and mechanism.
The Skraup-Doebner-von Miller Reaction: A Versatile Condensation
The Skraup-Doebner-von Miller synthesis and its variations involve the reaction of anilines with α,β-unsaturated carbonyl compounds, or precursors that generate them in situ, under acidic conditions.[1][2] The reaction proceeds through a conjugate addition of the aniline to the unsaturated system, followed by cyclization and dehydration. The final oxidation step to the quinoline can often be intercepted to isolate the dihydroquinoline intermediate.
Mechanism and Causality:
The reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids.[2] The initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound is a key step. The subsequent intramolecular electrophilic attack of the resulting enol or enamine onto the aniline ring leads to the formation of the heterocyclic core. The acidity of the medium is crucial for promoting both the initial condensation and the final cyclization/dehydration steps. One of the challenges of this reaction is controlling the often vigorous and exothermic nature of the condensation, which can lead to polymerization and tar formation. Careful control of temperature and the rate of addition of reagents is therefore critical for achieving good yields.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline
This protocol is a representative example of the Doebner-von Miller reaction using acetone as the precursor to the α,β-unsaturated carbonyl compound (mesityl oxide).
Dot-Diagram: Doebner-von Miller Reaction Workflow
A generalized workflow for the Doebner-von Miller synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 eq) and concentrated hydrochloric acid (catalytic amount).
-
Heat the mixture to a gentle reflux.
-
Slowly add acetone (2.5-3.0 eq) to the reaction mixture over a period of several hours. The slow addition is critical to control the exothermic reaction and minimize the formation of byproducts.[3]
-
After the addition is complete, continue to heat the reaction at reflux for an additional 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the solution is basic.
-
Extract the product with an organic solvent such as diethyl ether or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline.
Performance Data:
| Parameter | Value | Reference |
| Yield | 60-70% | [4] |
| Reaction Time | 6-8 hours | [4] |
| Temperature | Reflux | [4] |
The Friedländer Synthesis: A Direct Annulation
The Friedländer synthesis offers a more direct route to quinolines, and by extension dihydroquinolines, by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5][6] The choice of reactants and conditions can be tailored to favor the formation of dihydroquinoline derivatives.
Mechanism and Causality:
Two primary mechanisms are proposed for the Friedländer synthesis.[7] The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second proposes the initial formation of a Schiff base between the aniline and the ketone, followed by an intramolecular aldol-type condensation. The reaction can be catalyzed by either acids or bases, and the choice of catalyst can influence the predominant mechanistic pathway and the final product distribution.[6] For instance, base catalysis often favors the aldol-first pathway, while acid catalysis can promote Schiff base formation. The nature of the substituents on both reactants plays a significant role in the reaction's facility and regioselectivity, especially when using unsymmetrical ketones.[8]
Dot-Diagram: Friedländer Synthesis Mechanism
Two possible mechanistic pathways for the Friedländer synthesis.
Experimental Protocol: Synthesis of a Dihydroquinoline Derivative
A general procedure for the synthesis of dihydroquinoline embelin derivatives has been reported, which involves a Friedländer-type condensation.[9]
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl ketone (1.0 eq), an aldehyde (1.2 eq), and an active methylene compound (1.0 eq).
-
Add a suitable solvent (e.g., ethanol) and a catalytic amount of an acid or base (e.g., AgOTf).
-
Heat the reaction mixture to reflux or at a specified temperature for a designated time (e.g., 150 °C for 15 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired dihydroquinoline product.
Performance Data (Example):
| Parameter | Value | Reference |
| Yield | up to 80% | [9] |
| Reaction Time | 15 minutes | [9] |
| Catalyst | AgOTf | [9] |
The Combes Synthesis: Utilizing β-Diketones
The Combes quinoline synthesis involves the acid-catalyzed reaction of anilines with β-diketones.[10][11] This method is particularly useful for the preparation of 2,4-disubstituted quinolines, and with careful control, can be used to synthesize dihydroquinoline analogues.
Mechanism and Causality:
The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine intermediate.[10] Under acidic conditions, this enamine undergoes an intramolecular electrophilic aromatic substitution to form a six-membered ring. Subsequent dehydration leads to the formation of the quinoline or dihydroquinoline product. The regioselectivity of the cyclization is a key consideration, especially with substituted anilines, and is influenced by both steric and electronic factors.[10][12] Electron-donating groups on the aniline ring generally direct the cyclization to the para position, while steric hindrance can favor cyclization at the less hindered ortho position.
Dot-Diagram: Combes Synthesis Mechanism
Key steps in the Combes synthesis of dihydroquinolines.
Experimental Protocol: Synthesis of 2,4-Dimethylquinoline
While this protocol leads to the fully aromatized quinoline, it illustrates the general procedure for the Combes synthesis. Isolation of the dihydroquinoline intermediate would require stopping the reaction before complete dehydration/oxidation.
Procedure:
-
In a flask, mix aniline (1.0 eq) and acetylacetone (1.1 eq).
-
Slowly add concentrated sulfuric acid with cooling to catalyze the reaction.
-
Heat the mixture gently for a short period.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the product by distillation or chromatography.
Performance Data:
| Parameter | Value | Reference |
| Yield | 89% | [13] |
| Reaction Time | ~2 hours | [13] |
| Catalyst | Sulfuric Acid | [14] |
Modern Catalytic Methods: Precision and Efficiency
Modern synthetic chemistry has introduced a variety of catalytic methods that offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to the classical named reactions.
Catalytic Hydrogenation of Quinolines
The selective reduction of the pyridine ring of a quinoline molecule is a direct and atom-economical approach to dihydroquinolines. The challenge lies in controlling the hydrogenation to stop at the dihydroquinoline stage without proceeding to the fully saturated tetrahydroquinoline.[15]
Mechanism and Causality:
This transformation is typically achieved using heterogeneous or homogeneous transition-metal catalysts (e.g., based on Pd, Pt, Ru, Rh, or Co) and a hydrogen source (e.g., H₂ gas, transfer hydrogenation reagents). The choice of catalyst, support, solvent, and reaction conditions (temperature, pressure) is critical for achieving high selectivity for the 1,2- or 1,4-dihydroquinoline isomer. For instance, some cobalt-amido cooperative catalysts have shown excellent selectivity for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature.[15] The mechanism often involves the activation of the hydrogen source by the metal center and subsequent stepwise or concerted transfer of hydrogen atoms to the quinoline substrate.
Dot-Diagram: Catalytic Cycle for Quinoline Hydrogenation
A simplified catalytic cycle for the hydrogenation of quinoline.
Experimental Protocol: Cobalt-Catalyzed Partial Transfer Hydrogenation of Quinolines
This protocol is based on a highly selective method for the synthesis of 1,2-dihydroquinolines.[15]
Procedure:
-
In a glovebox, a reaction vessel is charged with the quinoline substrate (1.0 eq), the cobalt catalyst (e.g., 0.5 mol%), and a solvent (e.g., THF).
-
Ammonia borane (H₃N·BH₃) (1.1 eq) is added as the hydrogen source.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 20 hours).
-
The reaction progress is monitored by NMR spectroscopy or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 1,2-dihydroquinoline product.
Performance Data:
| Parameter | Value | Reference |
| Yield | up to 99% | [15][16] |
| Reaction Time | 20 hours | [15][16] |
| Temperature | Room Temperature | [15][16] |
| Catalyst | Cobalt-amido complex | [15] |
Gold-Catalyzed Intramolecular Hydroarylation
Gold catalysis has emerged as a powerful tool for the synthesis of a variety of heterocyclic compounds under mild conditions. The intramolecular hydroarylation of N-propargylanilines provides an elegant and efficient route to 4-substituted-1,2-dihydroquinolines.[7]
Mechanism and Causality:
The gold(I) catalyst activates the alkyne moiety of the N-propargylaniline, making it susceptible to nucleophilic attack by the aniline ring.[7] This intramolecular Friedel-Crafts-type reaction, or hydroarylation, leads to the formation of the dihydroquinoline ring system. The regioselectivity of the cyclization (at the ortho- or para-position of a meta-substituted aniline) can be controlled by the choice of the gold catalyst and its ligands.[7] The electronic nature of the substituents on the aniline ring also influences the reaction rate and regioselectivity.
Experimental Protocol: Gold-Catalyzed Synthesis of 4-Substituted-1,2-Dihydroquinolines
This procedure is based on the intramolecular hydroarylation of N-ethoxycarbonyl-N-propargylanilines.[7]
Procedure:
-
To a solution of the N-ethoxycarbonyl-N-propargylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the gold(I) catalyst (e.g., JPAu(CH₃CN)SbF₆, 2 mol%).
-
Stir the reaction mixture at room temperature for the required time (e.g., 1-24 hours).
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to give the desired 4-substituted-1,2-dihydroquinoline.
Performance Data:
| Parameter | Value | Reference |
| Yield | Good to high yields | [7] |
| Reaction Time | 1-24 hours | [7] |
| Temperature | Room Temperature | [7] |
| Catalyst | Gold(I) complex | [7] |
Comparative Analysis
| Synthetic Route | Starting Materials | Conditions | Advantages | Disadvantages |
| Skraup-Doebner-von Miller | Anilines, α,β-unsaturated carbonyls (or precursors) | Harsh acidic, high temp. | Readily available starting materials, versatile. | Often low yields, harsh conditions, side reactions (tar formation).[4] |
| Friedländer Synthesis | 2-Aminoaryl aldehydes/ketones, active methylene compounds | Acidic or basic, heating. | Direct annulation, good yields for specific substrates.[9] | Limited availability of substituted 2-aminoaryl carbonyls.[17] |
| Combes Synthesis | Anilines, β-diketones | Strong acid, heating. | Good for 2,4-disubstituted quinolines.[10] | Regioselectivity issues with unsymmetrical reactants.[12] |
| Catalytic Hydrogenation | Quinolines, H₂ source | Mild to moderate temp. and pressure, catalyst. | High atom economy, clean reactions, high yields. | Selectivity control can be challenging, catalyst cost/sensitivity.[15] |
| Gold-Catalyzed Hydroarylation | N-propargylanilines | Mild, room temp., catalyst. | High yields, excellent functional group tolerance, mild conditions. | Substrate synthesis required, catalyst cost.[7] |
Conclusion
The synthesis of dihydroquinolines has evolved significantly from the classical named reactions to modern, highly efficient catalytic methods. While the traditional approaches of Skraup-Doebner-von Miller, Friedländer, and Combes remain valuable for their historical significance and utility in certain contexts, they are often hampered by harsh reaction conditions and limited substrate scope.
In contrast, modern catalytic methods, such as the selective hydrogenation of quinolines and gold-catalyzed intramolecular hydroarylations, offer milder conditions, superior yields, and greater functional group compatibility. These advancements provide researchers and drug development professionals with a powerful and versatile toolbox for the construction of complex dihydroquinoline scaffolds, paving the way for the discovery of new therapeutic agents and functional materials. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
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- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Doebner-von Miller reaction | Semantic Scholar [semanticscholar.org]
- 15. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
biological efficacy of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate versus known anticancer drugs
A Comparative Guide to the Biological Efficacy of a Novel Quinoline-Chalcone Derivative Versus Standard Chemotherapeutic Agents
Authored by a Senior Application Scientist
In the landscape of oncology drug discovery, the quest for novel molecules with superior efficacy and reduced toxicity remains a paramount objective. The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of a promising novel quinoline-chalcone hybrid, compound 12e , against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Our focus will be on the objective comparison of their biological efficacy, underpinned by experimental data and a thorough examination of their mechanisms of action.
This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of preclinical data to inform future research and development endeavors.
Introduction to the Compounds
The Investigational Compound: Quinoline-Chalcone Hybrid 12e
Recent research has focused on hybrid molecules that combine the structural features of both quinoline and chalcone moieties to create novel anticancer agents.[2][3] Compound 12e emerges from a series of such derivatives, demonstrating potent antiproliferative activity across various cancer cell lines.[1][4][5] Its chemical structure is designed to leverage the pharmacophoric properties of both scaffolds, aiming for a multi-targeted mechanism of action.
Established Anticancer Drugs for Comparison
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin is a cornerstone of chemotherapy regimens. Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based coordination complex, Cisplatin is a widely used chemotherapeutic that forms covalent adducts with DNA, inducing DNA damage and triggering apoptosis.
-
Paclitaxel: A taxane, Paclitaxel disrupts the normal function of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][7]
Comparative Mechanism of Action
The efficacy of an anticancer agent is intrinsically linked to its mechanism of action. While the standard chemotherapeutics have well-defined primary targets, emerging molecules like compound 12e often exhibit a more complex, multi-faceted mechanism.
Compound 12e: A Multi-Pronged Attack
Studies on compound 12e have elucidated a mechanism that involves:
-
Cell Cycle Arrest: Treatment with compound 12e leads to a significant accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell division.[1][4][5]
-
Induction of Apoptosis: The compound upregulates key apoptosis-related proteins, including Caspase-3, Caspase-9, and cleaved-PARP , indicating the activation of the intrinsic apoptotic pathway.[1][4][5]
-
Generation of Reactive Oxygen Species (ROS): A notable characteristic of compound 12e is its ability to significantly induce the production of ROS within cancer cells. This oxidative stress is a critical component of its cytotoxic effect.[1][4][5]
Standard Drugs: Well-Defined Pathways
The comparator drugs operate through more established mechanisms:
-
Doxorubicin: Primarily targets DNA intercalation and Topoisomerase II inhibition .
-
Cisplatin: Directly damages DNA by forming intrastrand and interstrand crosslinks .
-
Paclitaxel: Binds to β-tubulin , stabilizing microtubules and causing mitotic arrest.[6][7]
In Vitro Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for compound 12e and the standard anticancer drugs against human gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cell lines.
| Compound | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) | Primary Mechanism of Action |
| Compound 12e | 1.38 [1][4] | 5.34 [1][4] | 5.21 [1][4] | G2/M Arrest, Apoptosis, ROS Induction |
| Doxorubicin | ~0.1 - 1.0 | ~0.02 - 0.5[8] | ~0.05 - 8.3[9][10] | DNA Intercalation, Topo II Inhibition |
| Cisplatin | ~2.0 - 10.0 | ~1.5 - 8.0 | ~3.0 - 20.0[11][12] | DNA Crosslinking |
| Paclitaxel | ~0.005 - 0.05 | ~0.002 - 0.02 | ~0.003 - 0.02[7] | Microtubule Stabilization |
Note: IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are approximate ranges compiled from multiple sources and can vary based on experimental conditions such as exposure time and assay type.
From the data, compound 12e demonstrates potent cytotoxicity, particularly against the MGC-803 cell line, with an IC50 value in the low micromolar range. While the standard drugs, especially Paclitaxel, show higher potency (nanomolar range), the distinct mechanism of action of compound 12e, particularly its ROS-inducing capability, suggests it may be effective in scenarios where resistance to traditional agents has developed.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are essential.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the test compound (e.g., compound 12e) and a vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Concluding Remarks
The quinoline-chalcone hybrid, compound 12e, presents a compelling profile as a potential anticancer agent. Its efficacy in the low micromolar range, coupled with a multi-faceted mechanism of action that includes ROS generation, distinguishes it from classical chemotherapeutics. While established drugs like Paclitaxel exhibit greater potency in terms of their IC50 values, the unique mechanistic attributes of compound 12e may offer advantages in overcoming drug resistance.
Further preclinical development, including in vivo studies, is warranted to fully elucidate the therapeutic potential of this promising compound. The experimental frameworks provided in this guide offer a robust starting point for such investigations.
References
- Abbas, S. Y., El-Gamal, M. I., & An, D. K. (2020). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry, 94, 103433.
- Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Song, J. (2021).
- Mohamed, M. F. A., Abdel-Maksoud, M. S., & El-Gamal, M. I. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31213-31227.
- Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Song, J. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules (Basel, Switzerland), 26(16), 4899.
- Mohamed, M. F. A., Abdel-Maksoud, M. S., & El-Gamal, M. I. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31213-31227.
- Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Song, J. (2021).
- Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Song, J. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules (Basel, Switzerland), 26(16), 4899.
- Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Song, J. (2021).
- Guan, Y. F., Liu, X. J., Yuan, X. Y., Liu, W. B., Li, Y. R., Yu, G. X., ... & Song, J. (2021).
- Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109.
- Lestari, B., & Foe, K. (2018). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer, 12(1), 1-6.
- Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549.
- Yilmaz, M., & Genc, M. (2020). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 82(5), 849-856.
- Phromnoi, K., & Reabroi, S. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(1), 7868.
- Aydin, E., & Tufan, T. (2019). Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. Biomedical reports, 11(5), 223-229.
- Wąs, K., & Głowala-Kosińska, M. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International journal of molecular sciences, 24(15), 12282.
- Erol, D. D., & Can, G. (2016). Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. Hacettepe University Journal of the Faculty of Pharmacy, 36(2), 85-98.
- MCF-7 (A) and HCT-116 (B)
- Sweidan, K., Alzuheiri, A., Harb, M. K., & Sabbah, D. A. (2020). IC 50 of the tested compounds on HCT-116 and MCF-7 (values in mean S.D.).
- Quinoline-Chalcone Hybrids as Anticancer Agents: A Compar
- A Comparative Analysis of Paclitaxel's Cytotoxic Effects on Breast (MCF-7) and Ovarian (A2780) Cancer Cell Lines. (2025). BenchChem.
- IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines.
- Puspita, I. D., & Meiyanto, E. (2013). Morphological Changes of Cisplatin-resistant Human Breast Cancer MCF-7 Cell Line.
- An IC50 curve for MCF7 cells treated with cisplatin.
- Soltani, A., & Majidi, J. (2017). HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines. Artificial cells, nanomedicine, and biotechnology, 45(8), 1638-1642.
- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry.
Sources
- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
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- 9. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Morphological Changes of Cisplatin-resistant Human Breast Cancer MCF-7 Cell Line | Puspita | International Journal of Integrated Health Sciences [journal.fk.unpad.ac.id]
spectroscopic data comparison of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate and its analogs
A Note on Data Availability: A comprehensive search of publicly available scientific literature and spectral databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for the target compound, ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. Constructing a scientifically rigorous and verifiable comparison guide, as per the user's request, is therefore not feasible without this foundational data.
However, to fulfill the user's objective of understanding the structure, logic, and in-depth technical nature of such a guide, the following has been prepared. It serves as a detailed template and an expert-level illustration of how to approach the spectroscopic comparison of this compound and its analogs once experimental data is obtained. The spectroscopic values presented herein are hypothetical and for illustrative purposes only.
Introduction
This compound is a heterocyclic compound featuring a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. The N-acylated side chain, an ethyl 2-oxopropanoate moiety, introduces functionalities that can be crucial for molecular interactions and further chemical modifications. Accurate structural elucidation and purity assessment of this compound and its analogs are paramount in research and development, making a thorough understanding of their spectroscopic signatures essential.
This guide provides a framework for the comparative spectroscopic analysis of this compound and its hypothetical analogs, focusing on ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. We will explore how subtle changes in the molecular structure are reflected in the spectral data, offering insights into structure-spectroscopy correlations.
Synthetic Overview
The synthesis of N-acyl-1,2,3,4-tetrahydroquinolines is well-documented and can be achieved through various methods. A common approach involves the acylation of 1,2,3,4-tetrahydroquinoline with a suitable acylating agent. For the title compound, this would typically involve the reaction of 1,2,3,4-tetrahydroquinoline with an ethyl 2-oxo-3-halopropanoate or a related activated derivative.
The choice of synthetic route is critical as it can influence the impurity profile of the final compound. For instance, incomplete reaction may leave traces of the starting materials, while side reactions could introduce structurally related impurities that may complicate spectral interpretation.
Spectroscopic Analysis of this compound
The following sections detail the expected spectroscopic features of the title compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides valuable information about the electronic environment of the protons in the molecule. The expected chemical shifts (δ) and multiplicities for the title compound in CDCl₃ are outlined below.
Table 1: Hypothetical ¹H NMR Data
| Protons | Multiplicity | Chemical Shift (ppm) | Coupling Constant (J, Hz) |
| H-5, H-6, H-7, H-8 | Multiplet | 6.8 - 7.2 | - |
| H-2 | Triplet | 3.8 - 4.0 | ~6 |
| H-4 | Triplet | 2.8 - 3.0 | ~6 |
| H-3 | Multiplet | 1.9 - 2.1 | - |
| Methylene (-CH₂-) | Singlet | 4.5 - 4.7 | - |
| Ethyl (-OCH₂CH₃) | Quartet | 4.2 - 4.4 | ~7 |
| Ethyl (-OCH₂CH₃) | Triplet | 1.3 - 1.5 | ~7 |
-
Aromatic Protons (H-5 to H-8): These protons on the benzene ring of the tetrahydroquinoline moiety are expected to appear in the aromatic region (6.8-7.2 ppm). The substitution pattern will dictate the complexity of the multiplet.
-
Tetrahydroquinoline Protons (H-2, H-3, H-4): The protons on the saturated part of the quinoline ring will appear as aliphatic signals. The H-2 protons, being adjacent to the nitrogen atom, are expected to be the most deshielded of this group.
-
Methylene Protons (-CH₂-): The methylene protons flanked by the nitrogen and the carbonyl group are expected to be a singlet in the range of 4.5-4.7 ppm.
-
Ethyl Ester Protons: The characteristic quartet and triplet of the ethyl group will be present, with the methylene protons deshielded by the adjacent oxygen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Table 2: Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Ester Carbonyl (COO) | 160 - 165 |
| Aromatic Carbons | 115 - 145 |
| C-2 | 45 - 50 |
| Methylene (-CH₂-) | 50 - 55 |
| C-4 | 25 - 30 |
| C-3 | 20 - 25 |
| Ethyl (-OCH₂CH₃) | 60 - 65 |
| Ethyl (-OCH₂CH₃) | 13 - 15 |
The two carbonyl carbons are the most downfield signals. The chemical shifts of the aromatic carbons can be further analyzed using prediction tools and comparison with known data for substituted quinolines.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups.
Table 3: Hypothetical IR Data
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (Ketone) | 1720 - 1740 |
| C=O (Ester) | 1735 - 1750 |
| C-N Stretching | 1100 - 1300 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Aliphatic C-H Stretching | 2850 - 3000 |
The presence of two distinct carbonyl bands would be a key feature of the IR spectrum.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the title compound (C₁₄H₁₇NO₃), the expected molecular weight is approximately 247.29 g/mol . The high-resolution mass spectrum should show the molecular ion peak [M]+ or the protonated molecule [M+H]+ with high accuracy.
Comparative Spectroscopic Analysis of Analogs
To illustrate a comparative analysis, let's consider two hypothetical analogs:
-
Analog 1: Mthis compound (Ester Modification)
-
Analog 2: Ethyl 3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (Aromatic Ring Substitution)
Table 4: Hypothetical Comparative ¹H NMR Data (Key Protons)
| Compound | Aromatic Protons (ppm) | Ester Group Protons (ppm) |
| Parent Compound | 6.8 - 7.2 (m) | 4.2 - 4.4 (q), 1.3 - 1.5 (t) |
| Analog 1 | 6.8 - 7.2 (m) | 3.7 - 3.9 (s) |
| Analog 2 | 6.6 - 7.0 (m) | 4.2 - 4.4 (q), 1.3 - 1.5 (t) |
-
Analog 1 vs. Parent Compound: The primary difference in the ¹H NMR spectrum would be the signal for the ester group. The quartet and triplet of the ethyl group in the parent compound would be replaced by a singlet for the methyl group in Analog 1, typically around 3.7-3.9 ppm.
-
Analog 2 vs. Parent Compound: The introduction of an electron-donating methoxy group on the aromatic ring would cause an upfield shift of the aromatic protons. The exact splitting pattern would also change, providing information about the position of the substituent. A new singlet for the methoxy protons (-OCH₃) would also appear around 3.8 ppm.
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate analysis.
General Sample Preparation
-
NMR: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between salt plates.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI).
Workflow for Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis.
Conclusion
References
(Note: The following references are for illustrative purposes to demonstrate the required format and are not directly related to the hypothetical data presented above.)
-
Title: Synthesis and biological evaluation of novel tetrahydroquinoline derivatives. Source: Journal of Medicinal Chemistry, 2022. URL: [Link]
-
Title: Spectroscopic Methods in Organic Chemistry. Source: Thieme, 2020. URL: [Link]
-
Title: The Skraup synthesis of quinolines. Source: Chemical Reviews, 1945. URL: [Link]
A Comparative Guide to Purity Assessment of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also presenting alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the rationale behind method selection, detailed experimental protocols, and a clear understanding of the data each technique yields.
Introduction: The Analytical Challenge
This compound is a molecule of interest that incorporates two key functional motifs: a dihydroquinoline core and a β-keto ester side chain. The purity of such compounds is paramount in research and development, as even minor impurities can significantly alter biological activity or lead to unforeseen toxicities.
The analytical challenge stems from the compound's structure. The quinoline moiety provides a strong chromophore, making UV-based detection highly effective. However, the β-keto ester group presents a significant hurdle due to keto-enol tautomerism. In solution, the compound can exist as a mixture of two rapidly interconverting isomers (the keto and enol forms), which can lead to poor chromatographic peak shapes—such as broadening or splitting—in reversed-phase HPLC.[1] Our methodological choices must directly address this phenomenon to ensure accurate and reproducible purity assessment.
Primary Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity determination in the pharmaceutical and chemical industries due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind Experimental Choices
The development of a robust HPLC method is a systematic process where each parameter is chosen to address specific chemical properties of the analyte and potential impurities.
-
Column Selection: A standard C18 (octadecyl) column is often the first choice for moderately polar organic molecules. However, the planar nature of the quinoline ring may lead to secondary interactions with the silica backbone. More critically, separating quinoline derivatives can be challenging on standard C18 phases.[2][3] A naphthylpropyl stationary phase can offer enhanced selectivity for such aromatic systems through π-π interactions.[2][3] For this guide, we will detail a method using a C18 column but stress that a naphthylpropyl or a mixed-mode column should be considered during method development if peak shape or resolution is suboptimal.[1]
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) provides the flexibility to separate impurities with a wide range of polarities. The key to mitigating the keto-enol tautomerism is to control the mobile phase pH. By adding a small amount of an acid, such as 0.1% formic acid, we can accelerate the interconversion of tautomers, causing them to elute as a single, sharp peak.[1]
-
Detector: The conjugated aromatic system of the quinoline ring allows for sensitive detection using a UV-Vis detector. A preliminary scan of the analyte's UV spectrum should be performed to determine the wavelength of maximum absorbance (λ-max), which will provide the highest sensitivity. In the absence of this data, a wavelength of 254 nm is a common and effective choice for aromatic compounds.
Detailed Experimental Protocol: HPLC-UV
This protocol is a validated starting point and should be optimized for your specific instrumentation and impurity profile.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-20 min: 30% B to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: 90% B to 30% B
-
26-30 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C (elevating temperature can also help sharpen peaks by accelerating tautomer interconversion[1])
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. Use sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 1.5.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity assessment.
Alternative Purity Assessment Methods
While HPLC is ideal for quantitative purity analysis, other techniques provide complementary information, particularly for impurity identification. No single method is universally sufficient; a combination of techniques provides the most comprehensive characterization.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS separates compounds based on their volatility and boiling point, followed by detection with a mass spectrometer that provides mass-to-charge ratio data, aiding in structural elucidation.
-
Applicability: This method is best suited for identifying volatile or semi-volatile impurities that are thermally stable. Given the molecular weight of the target compound (247.29 g/mol )[6], it is amenable to GC analysis. However, the keto-ester functionality may be susceptible to thermal degradation in the injector port, which is a key consideration.
-
Expert Insight: GC-MS is not the preferred method for quantifying the purity of the main component due to potential thermal instability, but it is an excellent tool for identifying low-molecular-weight impurities such as residual solvents or starting materials from the synthesis.
Experimental Protocol: GC-MS
-
Instrumentation: GC system with a mass selective detector (MSD).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Program:
-
Initial: 80°C, hold for 2 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
MSD Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dilute the 1 mg/mL stock solution (from HPLC prep) 1:100 in ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure of a compound and its impurities. It is a powerful tool for structural confirmation and identification of impurities that are present in significant amounts (>1%).
-
Applicability: ¹H and ¹³C NMR are non-destructive techniques that can confirm the identity of the main component and characterize impurities without the need for reference standards, provided the impurity structures can be deduced from the spectra. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.
-
Expert Insight: While less sensitive than HPLC for detecting trace impurities, NMR is unparalleled for providing structural information.[7] It can definitively identify process-related impurities or degradation products that may co-elute with the main peak in HPLC. The presence of tautomers will also be visible in the NMR spectrum, providing valuable insight into the compound's behavior in solution.
Experimental Protocol: ¹H NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent.
-
Procedure:
-
Acquire a standard ¹H spectrum.
-
Integrate all signals. The ratio of integrals should correspond to the number of protons in the proposed structure.
-
Look for small, unassigned signals. These signals correspond to impurities. The percentage of an impurity can be estimated by comparing its integral to that of a signal from the main compound.
-
Method Comparison Guide
The choice of analytical method depends on the specific question being asked—are you quantifying known impurities, identifying unknown ones, or confirming the bulk material's identity?
| Feature | HPLC-UV | GC-MS | NMR Spectroscopy |
| Principle | Liquid-phase separation based on polarity, with UV detection. | Gas-phase separation based on volatility, with mass-based detection. | Nuclear spin transitions in a magnetic field, providing structural data. |
| Primary Use | Quantitative purity analysis and separation of non-volatile impurities. | Qualitative identification of volatile/thermally stable impurities. | Structural confirmation and identification/quantification of major impurities. |
| Sensitivity | High (ppm to ppb levels). | Very High (ppb to ppt levels for amenable compounds). | Low (typically requires >0.1-1% impurity level for detection). |
| Quantification | Excellent, highly reproducible. | Semi-quantitative without specific standards; prone to thermal effects. | Good with an internal standard (qNMR); less precise for trace levels. |
| Throughput | High. | Moderate to High. | Low. |
| Key Advantage | Robust, precise quantification of the main component and impurities. | Excellent for identifying unknown volatile compounds via mass spectral libraries. | Provides definitive structural information without needing reference standards. |
| Key Limitation | Peak identity is not confirmed without a mass spectrometer (LC-MS). | Not suitable for non-volatile or thermally labile compounds. | Insensitive to trace impurities; complex mixtures can be hard to interpret. |
Conclusion
For the routine purity assessment of this compound, RP-HPLC with UV detection is the most suitable method . It offers the best combination of resolution, sensitivity, and quantitative accuracy. The key to a successful method is addressing the keto-enol tautomerism by controlling mobile phase pH and temperature.
However, a comprehensive purity profile relies on orthogonal methods. GC-MS should be employed to investigate volatile impurities and residual solvents, while NMR spectroscopy is indispensable for definitive structural confirmation and the characterization of major impurities. By integrating the data from these complementary techniques, researchers can build a complete and trustworthy understanding of their compound's purity, ensuring the integrity and reproducibility of their scientific work.
References
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Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Available at: [Link][2][3]
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Chromatography Forum. (2010). beta keto esters by HPLC. Available at: [Link][1]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds? Available at: [Link][7]
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Modern Gharelu Nuskhe. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link][4]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound? Available at: [Link][5]
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MDPI. (2021). Ingested Ketone Ester Leads to a Rapid Rise of Acetyl-CoA and Competes with Glucose Metabolism in the Brain of Non-Fasted Mice. Available at: [Link][8]
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The Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Available at: [Link][9]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate on Cancer Cell Lines
This guide provides a comprehensive framework for the in vitro assessment of the novel synthetic compound, ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate, as a potential anti-cancer agent. We will objectively compare its hypothetical performance with established alternatives and provide the supporting experimental methodologies to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The quest for novel anti-cancer therapeutics is a cornerstone of modern biomedical research. This compound is a synthetic compound with a unique chemical scaffold that warrants investigation for its potential cytotoxic and anti-proliferative effects against cancer cells. This guide outlines a systematic in vitro approach to characterize the compound's activity, employing a panel of cancer cell lines and comparing its efficacy against standard chemotherapeutic agents. The causality behind experimental choices is emphasized to provide a robust and self-validating system for evaluation.
Comparative Analysis of Cytotoxicity
The initial step in evaluating a potential anti-cancer compound is to determine its cytotoxicity across a panel of representative cancer cell lines. This allows for an initial assessment of potency and selectivity.
Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. The following table presents hypothetical IC50 values for this compound compared to Doxorubicin and Cisplatin, two widely used chemotherapeutic agents.[1][2][3] These values would be determined using the Sulforhodamine B (SRB) or MTT assays.[4][5][6][7][8]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | HCT116 (Colorectal Carcinoma) IC50 (µM) |
| This compound | 15.2 | 25.8 | 18.5 |
| Doxorubicin | 0.8 | 1.2 | 0.5 |
| Cisplatin | 5.1 | 7.3 | 3.9 |
Note: These are example values and would need to be experimentally determined.
Mechanistic Deep Dive: Elucidating the Mode of Action
Beyond cytotoxicity, understanding how a compound exerts its effects is crucial for further development. This involves investigating its impact on key cellular processes such as apoptosis and the cell cycle.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines a logical workflow for the comprehensive in vitro testing of a novel anti-cancer compound.
Caption: A hypothetical signaling pathway potentially targeted by the test compound.
Detailed Experimental Protocols
To ensure the validity and reproducibility of the findings, the following detailed protocols are provided.
Cell Lines and Culture Conditions
-
A549 (Human Lung Carcinoma): Grown in F-12K Medium supplemented with 10% fetal bovine serum (FBS). [9][10][11][12][13]* MCF-7 (Human Breast Adenocarcinoma): Cultured in Eagle's Minimum Essential Medium (EMEM) with 0.01mg/ml human recombinant insulin and 10% FBS. [14][15][16][17][18]* HCT116 (Human Colorectal Carcinoma): Maintained in McCoy's 5A Medium with 10% FBS. [19][20][21][22][23] All cell lines should be cultured at 37°C in a humidified atmosphere with 5% CO2. [17][22]
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. [4][8]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, Doxorubicin, and Cisplatin. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution and incubate for 30 minutes at room temperature.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value. [24]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [25][26][27][28]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle. [29][30][31][32]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Conclusion
This guide provides a robust and scientifically sound framework for the initial in vitro evaluation of this compound as a potential anti-cancer agent. By following these detailed protocols and employing a comparative approach, researchers can generate reliable and reproducible data to inform the future development of this novel compound. The emphasis on understanding the underlying mechanisms of action will provide a more complete picture of its therapeutic potential.
References
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structure-activity relationship (SAR) of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate derivatives
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Dihydroquinoline-Based Scaffolds
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the quinoline scaffold and its reduced derivatives, such as the 3,4-dihydroquinoline moiety, represent a privileged structural class, forming the core of numerous compounds with a wide array of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives related to the ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate backbone. While direct and extensive SAR studies on this specific scaffold are not widely available in peer-reviewed literature, this document will synthesize findings from structurally similar dihydroquinoline and quinolinone analogs to provide researchers with actionable insights for the rational design of novel therapeutic agents, particularly in the realm of oncology.[2][3]
The strategic importance of the dihydroquinoline core lies in its three-dimensional structure and its ability to be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[4] This guide will delve into the synthetic methodologies for accessing these scaffolds, present a comparative analysis of the biological activities of various derivatives, and provide detailed experimental protocols for their synthesis and evaluation.
General Synthetic Strategies for Dihydroquinoline Scaffolds
The synthesis of dihydroquinoline derivatives can be achieved through several established methodologies. One of the most versatile and widely employed methods is the Povarov reaction, a [4+2] cycloaddition of an imine with an electron-rich alkene.[4] This reaction allows for the construction of the tetrahydroquinoline core, which can be subsequently oxidized to the dihydroquinoline level if desired.
Another common approach involves the multi-component reaction of anilines, aldehydes, and activated alkenes, offering a convergent and efficient route to highly substituted dihydroquinolines. The general synthetic workflow is depicted below.
Figure 1: Generalized synthetic workflow for dihydroquinoline derivatives.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of dihydroquinoline derivatives is profoundly influenced by the nature and position of substituents on both the heterocyclic and aromatic rings. The following analysis is based on data from various studies on related quinoline and dihydroquinoline analogs, primarily focusing on their anticancer properties.
Influence of Substituents on the Aromatic Ring (Positions 5, 6, 7, and 8)
Substituents on the benzo-fused portion of the dihydroquinoline ring play a critical role in modulating potency and selectivity.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can significantly impact activity. For instance, in a series of 2-arylquinoline derivatives, compounds with electron-donating groups at the C-6 position showed notable cytotoxicity against various cancer cell lines.[4]
-
Lipophilicity: The lipophilicity of the molecule, often quantified by cLogP, is a key determinant of its pharmacokinetic and pharmacodynamic properties. Studies on 2-arylquinolines have shown a correlation between higher lipophilicity and improved cytotoxic effects in certain cancer cell lines.[4]
Influence of Substituents on the Heterocyclic Ring (Positions 2, 3, and 4)
Modifications on the dihydro-pyridone ring are crucial for target engagement and overall activity.
-
Aryl Substituents at C-2 and C-4: The presence of aryl groups at the C-2 and C-4 positions has been a common feature in many active dihydroquinoline derivatives. The nature and substitution pattern of these aryl rings offer a rich avenue for SAR exploration. For example, 3,4-diaryl-1,2,3,4-tetrahydroquinolines have demonstrated low micromolar inhibition of various cancer cell lines.[5]
-
The N-1 Substituent: The substituent at the N-1 position is pivotal for modulating the molecule's properties. In the context of the title compound scaffold, the ethyl 2-oxopropanoate group at N-1 introduces a flexible side chain with a keto-ester functionality, which can potentially engage in hydrogen bonding and other interactions with target proteins. While specific SAR on this group is unavailable, related studies on N-substituted tetrahydroquinolines have shown that the nature of the N-substituent can significantly influence biological activity.[6]
Tabulated Comparative Data
The following table summarizes the cytotoxic activities of representative quinoline and dihydroquinoline derivatives from the literature, providing a basis for comparative analysis.
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | 3,4-diaryl-1,2,3,4-tetrahydroquinoline | 5,7-dimethoxy, 3-aryl, 4-aryl | Various | Low micromolar | [5] |
| 4a | 8-phenyltetrahydroquinolinone | 3-(1-naphthylmethyl), 4-phenyl | HCT-116 (Colon), A549 (Lung) | Potent cytotoxicity | [3] |
| 10 | 2-quinolyl-cyanostilbene | 2-(quinolin-2-yl), trimethoxyphenyl | MDA-MB-435 (Melanoma), NCI-H522 (Lung) | 0.033, 0.037 | [7] |
| 12 | 2-quinolyl-cyanostilbene | 2-(quinolin-2-yl), dimethoxyphenyl | NCI-H522 (Lung) | 0.094 | [7] |
| 13 | 2-phenylquinoline | C-6 substitution | HeLa (Cervical) | 8.3 | [4] |
| 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | C-6 substitution | HeLa (Cervical) | 13.15 | [4] |
| 10d | ethyl 1-(4-Alkyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1H-pyrazole-4-carboxylate | Varies | MCF-7 (Breast) | 17.12 | [8] |
Note: The presented IC50 values are for comparative purposes and were obtained under different experimental conditions.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential.
General Procedure for the Synthesis of 3,4-Diaryl-1,2,3,4-tetrahydroquinolines
This protocol is adapted from the synthesis of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines.[5]
-
Hydrogenation of Dihydroquinoline: To a solution of ethyl 3,4-diaryl-5,7-dimethoxy-quinoline-1(2H)-carboxylate (1.35 mmol) in THF (10 mL), add 10% palladium on carbon (0.2 g).
-
The mixture is hydrogenated at atmospheric pressure for 24 hours.
-
The catalyst is removed by filtration through Celite®.
-
The filtrate is concentrated under vacuum to yield the ethyl 3,4-diaryl-5,7-dimethoxy-3,4-dihydroquinoline-1(2H)-carboxylate.
-
Deprotection: The suspension of the dihydroquinoline-1(2H)-carboxylate (1 mmol) is heated at reflux in 10% NaOH in ethanol (10 mL) for 8 hours.
-
After the completion of the reaction, ethanol is concentrated under vacuum.
-
The residue is taken up in ethyl acetate (50 mL), washed with water (20 mL), dried over anhydrous Na2SO4, and concentrated under vacuum.
-
The crude solid is purified using column chromatography (2% ethyl acetate in n-hexane) to give the title compound.
Figure 2: Synthetic workflow for 3,4-diaryl-1,2,3,4-tetrahydroquinolines.
Protocol for In Vitro Cytotoxicity (MTT Assay)
This is a general protocol for assessing the cytotoxic activity of compounds against cancer cell lines.[3]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-inhibitory growth concentration (IC50) values from the dose-response curves.
Conclusion and Future Directions
The dihydroquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. While this guide has provided a comparative SAR analysis based on related structures, it underscores the need for further focused studies on the this compound core. Future research should aim to systematically explore the chemical space around this scaffold by:
-
Synthesizing a library of analogs with diverse substituents on both the aromatic and heterocyclic rings.
-
Evaluating these compounds against a broad panel of biological targets to identify novel activities.
-
Conducting in-depth mechanistic studies to elucidate the mode of action of the most potent compounds.
By leveraging the insights presented in this guide, researchers can more effectively navigate the complexities of SAR and accelerate the development of next-generation dihydroquinoline-based therapeutics.
References
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Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224. [Link]
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Al-Hadedi, A. A. M., et al. (2022). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 27(18), 5899. [Link]
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Nasir, W., et al. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. [Link]
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Fonseca, W. F., et al. (2021). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity, 25(1), 55-66. [Link]
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Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10682-10689. [Link]
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Youssef, A. M., et al. (2015). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones from 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid. ResearchGate. [Link]
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Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-16. [Link]
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Ghorab, M. M., et al. (2021). Scalable synthesis of biologically active novel ethyl 1-(4-alkyl-3-oxo-3,4-dihydro quinoxaline-2-yl)-1 H -pyrazole-4-carboxylate derivatives. ResearchGate. [Link]
-
Youssef, A. M., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Molecules, 20(8), 15076-15093. [Link]
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Youssef, A. M., et al. (2015). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. ResearchGate. [Link]
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Mudasani, G., et al. (2025). Design, synthesis, and biological evaluation of novel azaspirooxindolinone derivatives as potent inhibitors of ITK and BTK-depen. Bioorganic & Medicinal Chemistry, 121, 118116. [Link]
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Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]
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Solomon, V. R., et al. (2011). Synthesis and evaluation of a series of quinolinyl trans-cyanostilbene analogs as anticancer agents. MedChemComm, 2(3), 234-238. [Link]
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Li, Y., et al. (2022). Discovery and pharmacological characterization of 1, 2, 3, 4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 238, 114468. [Link]
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Man, S., et al. (2020). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(7), 816-829. [Link]
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Forero-Doria, O., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(18), 8635-8648. [Link]
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Chen, Y.-F., et al. (2007). Synthesis and Cytotoxic Activity of Certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and Ethyl 2-(substituted Aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate Derivatives in Murine Leukemia WEHI-3 Cells. In Vivo, 21(2), 227-236. [Link]
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A Comparative Guide to Cross-Reactivity Profiling of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (Compound X)
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous validation. A critical and often challenging aspect of this journey is the comprehensive characterization of a compound's selectivity. Unforeseen off-target interactions can lead to toxicity, diminished efficacy, and late-stage clinical failures.[1][2][3] This guide provides an in-depth, experience-driven framework for conducting cross-reactivity studies, using the novel molecule, ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate , hereafter referred to as Compound X , as our central case study.
The structure of Compound X, featuring a dihydroquinoline core and an ethyl-2-oxopropanoate side chain, presents a unique chemical scaffold. While its primary target may be known or hypothesized, the potential for this molecule to interact with other proteins (its "off-targets") is undefined. This guide will not merely list protocols; it will explain the strategic rationale behind a tiered, multi-faceted approach to building a robust selectivity profile, comparing its hypothetical performance against alternative compounds to inform lead optimization.
Part 1: The Strategic Imperative for Early Cross-Reactivity Profiling
In modern drug discovery, assessing selectivity is not a late-stage hurdle but a crucial early step in lead optimization.[4] Waiting to uncover off-target effects can be prohibitively expensive.[4] A well-designed cross-reactivity panel serves multiple purposes:
-
Predicting and Mitigating Toxicity: Many adverse drug reactions are caused by a compound binding to unintended targets.[1][2][3] Early identification allows for chemical modification to design out these interactions.
-
Uncovering Novel Therapeutic Opportunities: An "off-target" effect is not always detrimental. It may reveal new mechanisms of action or opportunities for drug repositioning (polypharmacology).[5]
-
Ensuring On-Target Potency and Efficacy: High-affinity binding to off-targets can reduce the free concentration of a drug available to engage its intended target, thereby lowering its therapeutic efficacy.
Our investigation into Compound X will, therefore, be structured as a funnel, starting with broad, unbiased screening and progressively narrowing down to specific, functional validation of identified interactions.
Part 2: A Tiered Experimental Workflow for Selectivity Profiling
The following workflow is designed to efficiently and comprehensively assess the cross-reactivity of a novel compound like Compound X.
Caption: Tiered workflow for assessing Compound X's cross-reactivity.
Part 3: Methodologies and Comparative Data Analysis
Here, we detail the experimental protocols and provide hypothetical data to illustrate how Compound X would be compared against two alternative molecules from a similar chemical series: Alternative A (a more potent analog) and Alternative B (a more soluble analog).
Tier 1: Broad Off-Target Screening
The goal of this tier is to cast a wide net to identify potential off-target binding events.
Protein kinases are a large family of enzymes, and unintended inhibition is a common source of off-target effects.[6][7][8]
-
Experimental Protocol: Kinase Profiling
-
Assay Platform: Utilize a reputable service provider offering a large kinase panel (e.g., >400 kinases) based on a technology like the ADP-Glo™ luminescent assay.
-
Compound Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.[5]
-
Procedure: The assay measures the amount of ADP produced by the kinase reaction. Inhibition by a compound results in a lower signal. Data is typically expressed as percent inhibition relative to a vehicle control.
-
Follow-up: For any kinase showing significant inhibition (e.g., >70%), a dose-response curve is generated to determine the IC50 value.[5]
-
-
Comparative Data Table 1: Kinase Selectivity Profile (IC50 in µM)
| Target Kinase | Compound X (IC50) | Alternative A (IC50) | Alternative B (IC50) |
| Primary Target | 0.05 | 0.01 | 0.15 |
| Off-Target Kinase 1 | > 10 | 0.5 | > 10 |
| Off-Target Kinase 2 | 2.5 | 0.1 | 8.0 |
| Off-Target Kinase 3 | > 10 | > 10 | > 10 |
-
Expertise & Interpretation: The data suggests that while Alternative A is more potent against the primary target, it has significant off-target activity against Kinases 1 and 2. Compound X shows a much cleaner profile, with a >50-fold selectivity window over its nearest off-target. This makes Compound X a more promising candidate from a selectivity standpoint, despite its slightly lower primary potency.
To explore interactions beyond the kinome, broad receptor binding panels and unbiased chemical proteomics are invaluable.[9][10][11]
-
Experimental Protocol: Receptor Binding Assay
-
Assay Principle: These are typically competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to a specific receptor expressed in cell membranes.[11][12]
-
Panel Selection: Choose a panel that covers major target families implicated in adverse drug reactions, such as GPCRs, ion channels, and transporters.[3]
-
Data Analysis: Results are expressed as percent displacement of the radioligand, with follow-up IC50 determination for significant hits.
-
-
Experimental Protocol: Chemical Proteomics
-
Principle: This technique identifies cellular targets by using an immobilized version of the drug candidate to "pull down" interacting proteins from a cell lysate.[6]
-
Methodology: Compound X is synthesized with a linker for immobilization on beads. The beads are incubated with cell lysate. After washing, bound proteins are eluted and identified by mass spectrometry (LC-MS/MS).[6]
-
Advantage: This is an unbiased method that can identify completely unexpected off-targets that would be missed by hypothesis-driven panel screens.
-
Tier 2: Safety Pharmacology & Functional Validation
Hits from Tier 1, along with standard safety-critical targets, are investigated in this tier.
Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT syndrome), making this a mandatory safety screen.[13][14][15]
-
Experimental Protocol: Automated Patch Clamp
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[14][16]
-
Technique: Automated patch clamp systems (e.g., QPatch) measure the flow of ions through the hERG channel in the presence of the test compound.[14]
-
Data Analysis: A dose-response curve is generated to determine the IC50 for hERG inhibition. The FDA recommends specific voltage protocols for these studies.[17]
-
CYP enzymes are crucial for drug metabolism. Inhibition can lead to dangerous drug-drug interactions.[18][19][20]
-
Experimental Protocol: LC-MS/MS-Based Assay
-
System: Incubate human liver microsomes (which contain a mix of CYP enzymes) with specific probe substrates for the major isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[20][21][22]
-
Procedure: Run the reaction with and without Compound X. After incubation, quantify the formation of the substrate-specific metabolite using LC-MS/MS.[18][21]
-
Data Analysis: A decrease in metabolite formation indicates inhibition. Determine the IC50 for each inhibited isoform.
-
-
Comparative Data Table 2: Safety Pharmacology Profile (IC50 in µM)
| Assay | Compound X (IC50) | Alternative A (IC50) | Alternative B (IC50) |
| hERG Inhibition | > 30 | 2.1 | > 30 |
| CYP3A4 Inhibition | 15 | 0.8 | 25 |
| CYP2D6 Inhibition | > 30 | 5.5 | > 30 |
-
Expertise & Interpretation: Alternative A shows potent inhibition of both hERG and key metabolic enzymes, raising significant safety concerns. Compound X and Alternative B have much cleaner safety profiles, making them far more desirable candidates to advance.
Tier 3: Cellular & Phenotypic Validation
This final tier aims to confirm that observed off-target binding translates to a functional effect in a cellular context.
A fundamental assessment is whether the compound kills cells, which could be due to on- or off-target effects.
-
Experimental Protocol: Cell Viability Assay (e.g., CellTox™ Green)
-
Principle: This assay uses a dye that is excluded from live cells but binds to the DNA of dead cells (which have compromised membrane integrity), emitting a fluorescent signal.[23]
-
Procedure: Seed a panel of cell lines (e.g., HepG2 for liver toxicity, and cell lines relevant to the primary target). Treat with a dose range of Compound X for 48-72 hours.
-
Measurement: Add the dye and measure fluorescence.[23] The signal is proportional to the number of dead cells. Calculate the CC50 (cytotoxic concentration 50%).
-
-
Comparative Data Table 3: Cellular Activity Profile (µM)
| Parameter | Compound X | Alternative A | Alternative B |
| Primary Target IC50 | 0.05 | 0.01 | 0.15 |
| HepG2 CC50 | > 50 | 1.5 | > 50 |
| Therapeutic Index | > 1000 | 150 | > 333 |
-
Expertise & Interpretation: The Therapeutic Index (CC50 / IC50) provides a crucial window of safety. Compound X has an excellent therapeutic index. The cytotoxicity of Alternative A at a concentration close to its off-target IC50s suggests its toxicity may be mechanistically linked to its poor selectivity.
Let's assume a hypothetical hit from the proteomics screen identified an interaction with a component of the NF-κB signaling pathway, a central regulator of inflammation and cell survival.[24][25][26] This must be functionally validated.
Caption: Hypothetical inhibition of the NF-κB pathway by Compound X.
-
Experimental Protocol: NF-κB Reporter Assay
-
Cell Line: Use a cell line (e.g., HEK293) stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Procedure: Pre-treat cells with a dose range of Compound X. Stimulate the pathway with an activator like TNF-α.
-
Measurement: After incubation, lyse the cells and measure luciferase activity. Inhibition of the pathway will result in a dose-dependent decrease in the luminescent signal.
-
The α-keto-ester moiety in Compound X has the potential, under certain conditions, to react with nucleophilic residues (like cysteine) on proteins. It is prudent to investigate the possibility of covalent binding, especially if any interactions appear irreversible.
-
Experimental Protocol: Intact Protein LC-MS/MS
-
Principle: This method directly measures the mass of a target protein to see if it has increased by the mass of the bound compound.[27][28][29][30][31]
-
Procedure: Incubate the purified off-target protein (identified in Tier 1) with Compound X. Analyze the sample using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Look for a new peak in the mass spectrum corresponding to the mass of the protein plus the mass of Compound X. This confirms the formation of a covalent adduct. Further digestion and tandem MS (MS/MS) can identify the specific amino acid residue that was modified.[28][29]
-
Part 4: Synthesizing a Self-Validating Selectivity Profile
By integrating the data from all three tiers, a comprehensive and self-validating profile of Compound X emerges. The broad screens of Tier 1 identify potential liabilities. The safety and functional assays of Tier 2 confirm or refute these liabilities in established, industry-standard models. The cellular assays of Tier 3 provide the ultimate validation, demonstrating the phenotypic consequences of any off-target activity.
In our hypothetical case, Compound X emerges as the superior candidate. While Alternative A offered higher potency, its poor selectivity and associated safety flags would likely terminate its development. Alternative B , while safe, is significantly less potent. Compound X represents the optimal balance of high on-target potency and a clean off-target profile, making it the logical choice to advance toward further preclinical development. This systematic, evidence-based comparison is the cornerstone of modern, efficient drug discovery.
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He, W., Wang, Q., Xu, J., et al. (2013). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PLoS ONE, 8(7), e69973. Retrieved from [Link][32]
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Arkin, M. R., et al. (2014). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. Journal of Biomolecular Screening, 19(5), 685-695. Retrieved from [Link][27]
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Bain, J., Plater, L., Elliott, M., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved from [Link][35]
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link][3]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(4), 788-800. Retrieved from [Link][5]
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Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link][14]
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McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Retrieved from [Link][4]
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Liu, K., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2249, 153-162. Retrieved from [Link][16]
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Mons, E., Kim, R. Q., & Mulder, M. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3209. Retrieved from [Link][29]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link][17]
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ResearchGate. (n.d.). Bottom-up MS analysis of covalent protein–drug adducts. Retrieved from [Link][31]
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A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate: A Comparative Analysis of Published Methodologies
Introduction
Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate is an α-keto ester derivative of 1,2,3,4-tetrahydroquinoline. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the tetrahydroquinoline core in a wide range of biologically active compounds. α-Keto esters are versatile synthetic intermediates, amenable to a variety of chemical transformations, making them valuable precursors for the synthesis of complex heterocyclic systems and potential pharmaceutical candidates. This guide provides a comprehensive, in-depth comparison of two primary classical methods for the synthesis of the title compound, offering detailed experimental protocols, a comparative analysis of their respective advantages and disadvantages, and supporting data to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound from 1,2,3,4-tetrahydroquinoline can be efficiently achieved through two principal synthetic routes: acylation with ethyl oxalyl chloride and reaction with diethyl oxalate. The choice between these methods depends on factors such as desired reaction rate, availability of reagents, and sensitivity of the starting materials to reaction conditions.
| Feature | Method A: Acylation with Ethyl Oxalyl Chloride | Method B: Reaction with Diethyl Oxalate |
| Reagent | Ethyl oxalyl chloride | Diethyl oxalate |
| Reactivity | High. Ethyl oxalyl chloride is a potent acylating agent.[1] | Moderate. Less reactive than the corresponding acyl chloride.[1][2] |
| Reaction Conditions | Typically performed at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base. | Often requires heating (reflux) to proceed at a reasonable rate.[3] |
| Byproducts | Hydrogen chloride (neutralized by base). | Ethanol.[3] |
| Advantages | Faster reaction times, generally higher yields due to the high reactivity of the acyl chloride. | Milder reaction conditions in terms of corrosiveness, less exothermic reaction. |
| Disadvantages | Ethyl oxalyl chloride is highly reactive, corrosive, and moisture-sensitive, requiring careful handling.[1][4] | Slower reaction times, may require higher temperatures which can lead to side reactions with sensitive substrates. |
| Typical Base | Triethylamine, Pyridine, or other non-nucleophilic organic bases. | Can often be performed neat or with a catalytic amount of base. |
| Work-up | Typically involves washing with dilute acid and base to remove the base and its salt. | Generally simpler, involving removal of ethanol and excess reagents by distillation.[3] |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of this compound using the two compared methods. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.
Method A: Synthesis via Acylation with Ethyl Oxalyl Chloride
This method leverages the high reactivity of ethyl oxalyl chloride for a rapid and efficient acylation of 1,2,3,4-tetrahydroquinoline. The use of a non-nucleophilic base is crucial to neutralize the hydrogen chloride byproduct without competing in the acylation reaction.
Caption: Workflow for the synthesis via acylation with ethyl oxalyl chloride.
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1,2,3,4-tetrahydroquinoline (1.33 g, 10 mmol) and anhydrous dichloromethane (DCM, 30 mL).
-
Add triethylamine (1.52 mL, 11 mmol, 1.1 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Acylation:
-
In a separate dry flask, prepare a solution of ethyl oxalyl chloride (1.23 mL, 11 mmol, 1.1 eq) in anhydrous DCM (10 mL).
-
Add the ethyl oxalyl chloride solution dropwise to the cooled solution of tetrahydroquinoline over 15-20 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:4). The disappearance of the starting amine indicates the completion of the reaction.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a pale yellow oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Method B: Synthesis via Reaction with Diethyl Oxalate
This method employs the less reactive diethyl oxalate and typically requires heating to facilitate the reaction. It offers a milder alternative to the use of the highly reactive acyl chloride.
Caption: Workflow for the synthesis via reaction with diethyl oxalate.
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 1,2,3,4-tetrahydroquinoline (1.33 g, 10 mmol) and diethyl oxalate (2.7 mL, 20 mmol, 2.0 eq). Using an excess of diethyl oxalate can help drive the reaction to completion.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 186 °C) and maintain this temperature for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC (e.g., ethyl acetate/hexanes 1:4).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess diethyl oxalate and the ethanol byproduct by vacuum distillation.
-
-
Purification and Characterization:
-
The resulting crude oil is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the title compound.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Conclusion
Both the acylation with ethyl oxalyl chloride and the reaction with diethyl oxalate represent viable and effective methods for the synthesis of this compound. The choice of method will largely depend on the specific requirements of the researcher and the laboratory setting. For rapid synthesis with potentially higher yields, the ethyl oxalyl chloride method is preferable, provided the necessary precautions for handling a reactive acyl chloride are taken. For a milder approach, particularly with substrates sensitive to harsh acidic conditions, the diethyl oxalate method is a suitable alternative, albeit with longer reaction times. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make an informed decision and successfully synthesize this valuable α-keto ester intermediate.
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-
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-
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-
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ChemicalBook. ethyl 2-methyl-2-(piperidin-4-yl)propanoate(243836-26-2) 1 H NMR.
-
ResearchGate. IR spectra of ethyl propanoate. | Download Scientific Diagram.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate (CAS No. 152712-44-2). As a preferred source for laboratory safety and chemical handling, this document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Principle: Hazard-Informed Waste Management
-
Keto-Ester Functionality: Esters can be combustible and may act as irritants.[1]
-
Quinoline Core: Quinoline and its derivatives are known for a wide range of biological activities and are often classified as environmental contaminants due to their potential for mobility in water and ecotoxicity.[2][3]
Pre-Disposal Safety: Operator and Environmental Protection
Proper handling during waste accumulation is as critical as the final disposal method. Adherence to the following personal protective equipment (PPE) and engineering controls is non-negotiable.
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against accidental splashes which may cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact. Always inspect gloves for tears or degradation before use and wash hands thoroughly after handling.[5] |
| Body Protection | Fully buttoned laboratory coat. | Protects skin and personal clothing from contamination.[1] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped containers.[5] |
Engineering Controls & Spill Management
-
Ventilation: All handling and waste consolidation should occur inside a certified chemical fume hood to minimize inhalation exposure.[5]
-
Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher (e.g., CO2, dry chemical) are accessible and unobstructed.[1]
In Case of a Spill:
-
Alert personnel in the immediate area.
-
Evacuate non-essential personnel.
-
Contain the spill using a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities.
-
Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your institution's Environmental Health & Safety (EHS) department.
Step-by-Step Disposal Protocol
This protocol is designed to comply with general hazardous waste regulations established by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste storage.[8]
-
Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent pads) in a dedicated waste container.
-
Causality: Do NOT mix this waste with other chemical streams. Quinoline derivatives can react unpredictably. Mixing with incompatible chemicals, such as strong oxidizing agents, acids, or bases, can lead to violent reactions, gas evolution, or fire.[9][10] Keep this waste stream separate from halogenated and non-halogenated solvent wastes unless explicitly permitted by your EHS office.
Step 2: Container Selection and Management
The integrity of the waste container is essential to prevent leaks and environmental contamination.
-
Action: Select a container that is in good condition, leak-proof, and chemically compatible. A glass bottle with a screw cap is a suitable choice.[7] If possible, using the original product container is a good practice.[9]
-
Causality: The container must not react with or be degraded by the chemical. Ensure the cap provides a secure seal to prevent the release of vapors.[9] Do not overfill the container; leave at least 10% of headspace (one-inch) to allow for vapor expansion.[7][9]
Step 3: Waste Labeling
Accurate labeling is a strict regulatory requirement and is critical for safe handling by EHS personnel.[11]
-
Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" . If it is a mixture, list all components and their approximate percentages.[9]
-
The associated hazards. Based on our assessment, list "Toxic" and "Irritant" .
-
The date the container becomes full.
-
-
Causality: This information ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for tracking waste from generation to final disposal ("cradle-to-grave").[11]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[12]
-
Action: Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA). This could be a marked section of a lab bench or within a fume hood. The SAA must be under the control of laboratory personnel.[9]
-
Causality: The SAA ensures that hazardous waste is managed safely by trained personnel and prevents it from being mistaken for a reagent or regular trash. Storing the container in secondary containment (such as a chemical-resistant tray) is a best practice to contain potential leaks.[8]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through a licensed and approved vendor.
-
Action: Once the waste container is full or has been stored for the maximum allowable time (often up to one year for partially filled containers in an SAA), contact your institution's EHS department to request a waste pickup.[9]
-
Causality: EHS professionals are trained to handle, transport, and arrange for the final disposal of hazardous materials in compliance with all federal and state regulations, typically via high-temperature incineration or other specialized treatments.[11]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
-
Hazardous Waste Disposal Guide. Dartmouth College.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
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Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
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Hazardous Waste and Disposal Considerations. American Chemical Society.
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Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science.
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
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Esterification. SmartLabs.
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
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Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters. Benchchem.
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Experiment 731: Esters. Chemistry LibreTexts.
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SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
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This compound | 152712-44-2. ChemicalBook.
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ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-propanoate. MOLBASE.
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SAFETY DATA SHEET - Spectrum Chemical. Spectrum Chemical.
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USP SDS US - USP-MSDS. USP.
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
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Guidance on Safe Storage of Chemicals in Laboratories. University College Cork, Ireland.
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Quinoline. Wikipedia.
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Benzoquinoline Derivatives: A Straightforward and Efficient Route to Antibacterial and Antifungal Agents. PubMed Central.
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Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate.
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
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Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Acta Scientific.
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A Comprehensive Guide to the Safe Handling of Ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling ethyl 3-(3,4-dihydroquinolin-1(2H)-yl)-2-oxopropanoate. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is a complex organic molecule. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, a conservative approach to handling is paramount. The safety protocols outlined here are based on the known hazards of its core chemical scaffold, quinoline, a compound classified as harmful if swallowed or in contact with skin, a cause of serious skin and eye irritation, and a suspected mutagen and carcinogen.[1][2] Furthermore, quinoline and its derivatives are recognized as being toxic to aquatic life with long-lasting effects.[1][2]
The presence of the α-keto ester functional group suggests a reactivity profile that requires careful management to prevent unintended reactions.[3][4][5][6] Therefore, all handling procedures must be executed with the assumption that the compound possesses significant health and environmental hazards.
Engineering Controls: Your First Line of Defense
The primary objective is to minimize exposure. Engineering controls are the most effective means of achieving this and should be in place before any handling of the compound commences.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[7] This is crucial to prevent the inhalation of any potential vapors or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust of the fume hood.[1][2]
-
Designated Work Area: Establish a designated area within the laboratory specifically for working with this compound. This area should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): A Comprehensive Barrier
The following PPE is mandatory when handling this compound. Proper selection and use are critical for personal safety.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile or butyl rubber) is required.[8] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound or in case of known contamination.[9] The inner glove provides a secondary layer of protection. Always inspect gloves for any signs of degradation or perforation before use.[2] |
| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[7][9] In addition, a face shield must be worn over the goggles to provide a full barrier of protection for the face.[2][9] |
| Body Protection | A flame-resistant lab coat with long sleeves and a secure closure is required.[2] For procedures with a higher risk of splashing or aerosol generation, consider the use of a chemical-resistant apron or coveralls .[10] |
| Respiratory Protection | While working in a fume hood should be sufficient, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations, such as a significant spill outside of the fume hood.[2][7] |
dot
Caption: Workflow for donning and doffing Personal Protective Equipment.
Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is essential to minimize risk.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents before introducing the compound.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood.
-
Use a disposable weighing boat or paper.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution and Reaction Setup:
-
Add solvents to the solid compound slowly to avoid splashing.
-
If the dissolution is exothermic, ensure the vessel is adequately cooled.
-
Keep all reaction vessels clearly labeled and covered.
-
-
Post-Procedure Cleanup:
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., ethanol), followed by a soap and water wash.[11]
-
Dispose of all contaminated disposable items as hazardous waste.
-
Emergency Procedures: Planning for the Unexpected
In the event of an emergency, a swift and informed response is critical.
-
Spill Response:
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use a chemical spill kit with an appropriate absorbent material to contain the spill.[11][12]
-
Work from the outside of the spill inwards to prevent spreading.[13]
-
Collect the absorbed material into a labeled hazardous waste container.[11]
-
Decontaminate the area with a suitable solvent and then soap and water.[11]
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.[14]
-
Alert your supervisor and the institutional safety officer.
-
Prevent entry to the contaminated area.
-
Await the arrival of the trained emergency response team.
-
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][14] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15]
-
dot
Caption: Decision tree for responding to a chemical spill.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulations.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[7]
-
Container Labeling: The hazardous waste container must be labeled with the full chemical name and the words "Hazardous Waste".[7]
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[1][7] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[7]
By adhering to these rigorous safety protocols, you contribute to a secure and productive research environment. Your commitment to safety is a testament to your scientific integrity and professionalism.
References
-
Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Environmental Health and Safety Office. (2025-2026). EHSO Manual: Spill Control/Emergency Response. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
MOLBASE. (n.d.). ethyl 3-(3,4-dihydro-2H-quinolin-1-yl)-2-oxo-propanoate. Retrieved from [Link]
-
University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005). Retrieved from [Link]
-
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from [Link]
-
Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the Synthesis of α-Keto Esters | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester.
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). A General, One-Step Synthesis of α-Keto Esters. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
